WP 1122
Beschreibung
Eigenschaften
Molekularformel |
C10H16O7 |
|---|---|
Molekulargewicht |
248.23 g/mol |
IUPAC-Name |
[(2R,3R,4R)-4-acetyloxy-2,3-dihydroxy-6-oxohexyl] acetate |
InChI |
InChI=1S/C10H16O7/c1-6(12)16-5-8(14)10(15)9(3-4-11)17-7(2)13/h4,8-10,14-15H,3,5H2,1-2H3/t8-,9-,10-/m1/s1 |
InChI-Schlüssel |
BYPTXUKSDKAPKO-OPRDCNLKSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of WP1122
Introduction
WP1122 is a novel, clinical-stage small molecule developed as a prodrug of 2-deoxy-D-glucose (2-DG), a well-known inhibitor of glycolysis.[1] The primary rationale behind the development of WP1122 is to overcome the significant pharmacokinetic and pharmacodynamic limitations of 2-DG, such as its rapid metabolism and poor ability to penetrate the blood-brain barrier (BBB).[2][3] By modifying 2-DG through chemical acetylation to create 3,6-di-O-acetyl-2-deoxy-D-glucose, WP1122 exhibits improved drug-like properties, enhancing its potential as a therapeutic agent for highly glycolytic diseases, most notably aggressive cancers like Glioblastoma Multiforme (GBM).[2][4] This guide provides a detailed examination of its mechanism of action, supported by preclinical data and experimental methodologies.
The Rationale: Exploiting the Warburg Effect in Oncology
Many malignant tumors, including glioblastoma, exhibit a distinct metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis for energy production, even in the presence of ample oxygen (aerobic glycolysis).[2] This metabolic shift renders cancer cells highly dependent on a constant supply of glucose, making them consume up to 18-20 times more glucose than normal, healthy cells.[5][6] This dependency creates a therapeutic window, suggesting that inhibiting the glycolytic pathway could selectively "starve" tumor cells by depriving them of the energy required for their rapid growth and proliferation.[4][5][6] WP1122 is designed to exploit this metabolic vulnerability.
Core Mechanism of Action: From Prodrug to Potent Inhibitor
The mechanism of WP1122 can be understood as a multi-step process involving cellular uptake, intracellular activation, and competitive inhibition of a key glycolytic enzyme.
-
Passive Diffusion and Cellular Uptake : Unlike its parent compound 2-DG, which relies on glucose transporters (GLUTs) for cellular entry, the acetyl groups of WP1122 increase its lipophilicity.[4] This modification allows WP1122 to bypass the transporter-dependent route and enter cells—including crossing the blood-brain barrier—via passive diffusion.[2][4]
-
Intracellular Activation : Once inside the cell, ubiquitous intracellular esterase enzymes cleave the two acetyl groups from the WP1122 molecule.[2][4][7] This enzymatic action releases the biologically active glycolysis inhibitor, 2-deoxy-D-glucose (2-DG).
-
Inhibition of Glycolysis : The released 2-DG is recognized by Hexokinase (HK) , the first enzyme in the glycolytic pathway. HK phosphorylates 2-DG, converting it into 2-deoxy-D-glucose-6-phosphate (2-DG-6-P) .[4]
-
The resulting 2-DG-6-P is a charged molecule that becomes trapped within the cell.[2][4][7]
-
Crucially, due to the absence of a hydroxyl group at the C-2 position, 2-DG-6-P cannot be isomerized into fructose-6-phosphate (B1210287) by the subsequent enzyme, phosphoglucose (B3042753) isomerase (PGI).[4]
-
The intracellular accumulation of 2-DG-6-P acts as a potent competitive inhibitor of Hexokinase, effectively blocking the phosphorylation of natural D-glucose and halting the glycolytic cascade.[2][7] This leads to ATP depletion, cell cycle arrest, and ultimately, cell death.[4]
-
Caption: Intracellular pathway of WP1122 leading to glycolysis inhibition.
Quantitative Preclinical Data
Preclinical studies have demonstrated the superior potency and pharmacokinetic profile of WP1122 when compared directly with 2-DG.
Table 1: Comparative In Vitro Potency
| Compound | Cell Line(s) | Condition | IC50 (Half Maximal Inhibitory Concentration) | Source |
|---|---|---|---|---|
| WP1122 | Broad Spectrum Cancer | Normoxic & Hypoxic | 1–10 mM | [2] |
| WP1122 | U-87 Glioblastoma | 72h Incubation | ~2.0 mM | [4] |
| 2-DG | U-87 Glioblastoma | 72h Incubation | ~5.0 mM | [4] |
| WP1122 | U-251 Glioblastoma | 72h Incubation | ~0.8 mM | [4] |
| 2-DG | U-251 Glioblastoma | 72h Incubation | ~5.0 mM |[4] |
These results indicate that WP1122 can be 2 to 10 times more potent than 2-DG in vitro.[4]
Table 2: Pharmacokinetic (PK) Improvements in Animal Models
| Parameter | Comparison | Improvement with WP1122 | Source |
|---|---|---|---|
| Max Plasma Concentration of 2-DG | vs. Equal Molar Dose of 2-DG | Up to 100-fold (two orders of magnitude) higher | [2] |
| Brain Tissue Concentration of 2-DG | vs. Equal Molar Dose of 2-DG | Significantly higher levels observed | [2] |
| Half-Life | vs. 2-DG | 1.8x longer | [3] |
| Tumor Potency | vs. 2-DG | Up to 10x greater |[3] |
In vivo studies confirmed that oral administration of WP1122 extended the survival of mice in an orthotopic U87 GBM model and outperformed the standard-of-care chemotherapy, temozolomide.[2][8]
Key Experimental Methodologies
The mechanism and efficacy of WP1122 have been elucidated through a series of key in vitro and in vivo experiments.
A. In Vitro Cell Viability Assay (for IC50 Determination)
This protocol outlines a general method for determining the concentration of WP1122 required to inhibit the growth of a cancer cell population by 50%.
-
Cell Seeding : Glioblastoma cell lines (e.g., U-87, U-251) are seeded into 96-well microplates at a predetermined density (e.g., 1,000-5,000 cells/well) and allowed to adhere overnight in a controlled incubator (37°C, 5% CO₂).
-
Compound Treatment : A stock solution of WP1122 is prepared and serially diluted to create a range of concentrations. The growth medium in the wells is replaced with a medium containing these varying concentrations of WP1122. Control wells receive a medium with the vehicle only.
-
Incubation : The treated plates are incubated for a specified period, typically 72 hours, to allow for the compound to exert its cytotoxic effects.[4]
-
Viability Assessment : After incubation, a viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®) is added to each well. These reagents measure metabolic activity, which correlates with the number of viable cells.
-
Data Acquisition : The absorbance or fluorescence/luminescence is measured using a plate reader.
-
Data Analysis : The readings are normalized to the control wells. A dose-response curve is generated by plotting cell viability against the logarithm of the WP1122 concentration. The IC50 value is calculated from this curve using non-linear regression analysis.
Caption: A typical experimental workflow for evaluating WP1122 cytotoxicity.
B. Extracellular Acidification Rate (ECAR) Assay
To directly confirm the inhibition of glycolysis, researchers utilize assays that measure the extracellular acidification rate. Glycolysis results in the production of lactate, which is extruded from the cell and causes acidification of the surrounding medium. An instrument like the Seahorse XF Analyzer can measure this rate in real-time. In vitro experiments have confirmed that WP1122 potently inhibits glycolysis in U-87 cells, as measured by a decrease in ECAR.[4]
Conclusion
WP1122 represents a rationally designed second-generation glycolysis inhibitor that successfully addresses the pharmacological shortcomings of 2-DG. Its mechanism of action is centered on its ability to efficiently cross cell membranes and the blood-brain barrier, deliver the active 2-DG molecule intracellularly, and subsequently inhibit hexokinase to shut down the glycolytic pathway essential for the survival of many aggressive cancers. Preclinical data strongly support its enhanced potency and superior pharmacokinetic profile, positioning WP1122 as a promising therapeutic candidate for glioblastoma and other highly glycolytic tumors.[2][8] The agent has received Fast Track and Orphan Drug Designation from the U.S. FDA for the treatment of GBM and is undergoing clinical evaluation.[1][8][9]
References
- 1. WP1122 - Moleculin [moleculin.com]
- 2. EXTH-07. DESIGN AND EVALUATION OF WP1122, AN INHIBITOR OF GLYCOLYSIS WITH INCREASED CNS UPTAKE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content.equisolve.net [content.equisolve.net]
- 4. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animallifesciences.com [animallifesciences.com]
- 6. Today's New Way to Fight Cancer Focusing on Metabolic Therapies [prnewswire.com]
- 7. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Moleculin Granted FDA Fast Track Designation of WP1122 for the Treatment of Glioblastoma Multiforme - Moleculin [moleculin.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
WP1122 Glycolysis Inhibition Pathway: A Technical Guide
Introduction
WP1122 is a novel, systemically delivered prodrug of 2-deoxy-D-glucose (2-DG) engineered to overcome the pharmacological limitations of its parent compound. As a di-acetylated derivative of 2-DG, WP1122 exhibits enhanced capabilities to cross the blood-brain barrier and boasts an extended plasma half-life, making it a promising therapeutic candidate for highly glycolytic tumors, particularly glioblastoma (GBM).[1][2] This technical guide provides an in-depth overview of the WP1122 glycolysis inhibition pathway, supported by preclinical data, experimental methodologies, and visual representations of its mechanism of action.
Core Mechanism of Action
The primary mechanism of WP1122 hinges on its intracellular conversion to 2-DG and subsequent disruption of the glycolytic pathway. Due to the "Warburg effect," many cancer cells exhibit a heightened dependence on glycolysis for energy production, even in the presence of oxygen, making this pathway an attractive therapeutic target.
Upon entering a cell, either through passive diffusion or via glucose transporters (GLUTs), WP1122 is deacetylated by intracellular esterases, releasing 2-DG.[2][3][4] The liberated 2-DG is then phosphorylated by hexokinase (HK), the first enzyme in the glycolytic cascade, to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[3][4] Unlike its physiological counterpart, glucose-6-phosphate, 2-DG-6-P cannot be further metabolized by phosphoglucose (B3042753) isomerase (PGI).[5] This leads to the intracellular accumulation of 2-DG-6-P, which competitively inhibits both hexokinase and phosphoglucose isomerase.[4][5] The net result is a halt in glycolysis, leading to ATP depletion, cell cycle arrest, and ultimately, apoptotic cell death.[3][5]
Signaling Pathway Diagram
Quantitative Preclinical Data
WP1122 has demonstrated potent cytotoxic effects in glioblastoma cell lines. The following tables summarize the available quantitative data on its efficacy.
Table 1: In Vitro Cytotoxicity of WP1122 in Glioblastoma Cell Lines
| Cell Line | Treatment Duration | IC50 (mM) |
| U-87 | 48 hours | 3 |
| U-87 | 72 hours | 2 |
| U-251 | 48 hours | 1.25 |
| U-251 | 72 hours | 0.8 |
| Data sourced from a study by Szeliga et al. (2021)[5] |
Table 2: Comparative Pharmacokinetics of WP1122 vs. 2-DG
| Compound | Half-life | Key Advantage |
| 2-DG | Minutes | - |
| WP1122 | ~6 hours | Enhanced systemic exposure and CNS penetration |
| Pharmacokinetic data is based on preclinical animal models. |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of WP1122.
Cell Viability Assay (MTS Assay)
This protocol is adapted from the methodology described in the study by Szeliga et al. (2021).[5]
-
Cell Seeding: Plate U-87 and U-251 glioblastoma cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
Incubation: Allow cells to adhere and grow for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Add WP1122 at various concentrations (e.g., 0.25–5 mM) to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the treated cells for 48 or 72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Glycolysis Inhibition Assay (Extracellular Acidification Rate - ECAR)
This protocol is based on the Seahorse XF Glycolysis Stress Test.
-
Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Pre-incubation: One hour before the assay, replace the growth medium with pre-warmed XF assay medium and incubate in a non-CO₂ incubator at 37°C.
-
Instrument Calibration: Hydrate the sensor cartridge overnight in XF Calibrant.
-
Assay Execution:
-
Measure the basal ECAR.
-
Inject glucose to initiate glycolysis and measure the glycolytic rate.
-
Inject oligomycin (B223565) (an ATP synthase inhibitor) to force cells to rely on glycolysis, revealing the maximum glycolytic capacity.
-
Inject 2-DG (or WP1122) to inhibit glycolysis and confirm that the observed acidification is due to glycolysis.
-
-
Data Analysis: The Seahorse software calculates ECAR values in real-time. Normalize the data to cell number or protein concentration.
In Vivo Glioblastoma Mouse Model
This is a generalized protocol for evaluating the efficacy of WP1122 in an orthotopic glioblastoma mouse model.
-
Cell Implantation: Anesthetize immunodeficient mice and stereotactically inject human glioblastoma cells (e.g., U-87) into the brain.
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging.
-
Treatment Initiation: Once tumors are established, randomize mice into treatment and control groups.
-
Drug Administration: Administer WP1122 (e.g., via oral gavage) at a predetermined dose and schedule. The control group receives a vehicle.
-
Monitoring: Monitor animal health, body weight, and tumor growth throughout the study.
-
Endpoint: The primary endpoint is typically survival. Tumor burden can be assessed at the end of the study.
Experimental Workflow Diagram
Conclusion
WP1122 represents a significant advancement in the development of glycolysis inhibitors for cancer therapy. Its prodrug design effectively addresses the pharmacokinetic shortcomings of 2-DG, enabling higher systemic exposure and enhanced delivery to the central nervous system. The preclinical data strongly support its mechanism of action through the potent inhibition of glycolysis, leading to cancer cell death. Further clinical investigation is warranted to fully elucidate the therapeutic potential of WP1122 in treating glioblastoma and other highly glycolytic malignancies.
References
- 1. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. On optimal temozolomide scheduling for slowly growing glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
WP1122: A Prodrug of 2-Deoxy-D-Glucose Targeting Cancer Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Cancer cells exhibit a unique metabolic phenotype characterized by a high rate of glycolysis, even in the presence of oxygen, a phenomenon known as the Warburg effect.[1] This metabolic shift presents a promising therapeutic target. 2-Deoxy-D-glucose (2-DG), a glucose analog, competitively inhibits glycolysis and has been investigated as an anti-cancer agent. However, its clinical utility has been hampered by poor drug-like properties, including a short plasma half-life and rapid metabolism.[2] WP1122, a novel prodrug of 2-DG, has been developed to overcome these limitations. As 3,6-di-O-acetyl-2-deoxy-D-glucose, WP1122 demonstrates improved pharmacokinetics, enhanced central nervous system (CNS) uptake, and greater preclinical efficacy, positioning it as a promising therapeutic candidate for highly glycolytic tumors such as glioblastoma and pancreatic cancer.[1][3][4] This technical guide provides a comprehensive overview of WP1122, including its mechanism of action, preclinical data, and detailed experimental protocols.
Introduction: The Rationale for Targeting Glycolysis in Cancer
The reliance of many aggressive tumors on glycolysis for energy production and biosynthesis makes this pathway a critical vulnerability.[1] Cancer cells can consume up to 18-20 times more glucose than normal cells to produce the same amount of ATP through glycolysis compared to oxidative phosphorylation.[3] This heightened glucose uptake is mediated by the overexpression of glucose transporters (GLUTs) on the cancer cell surface.
2-Deoxy-D-glucose acts as a "glucose decoy."[3] It is taken up by cancer cells via GLUTs and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[1] Unlike glucose-6-phosphate, 2-DG-6-P cannot be further metabolized in the glycolytic pathway and its accumulation competitively inhibits hexokinase and phosphoglucose (B3042753) isomerase, leading to a shutdown of glycolysis, ATP depletion, and ultimately, cell death.[1] Despite this clear mechanism, the therapeutic potential of 2-DG has been limited by its rapid metabolism and short circulating half-life, making it difficult to achieve therapeutic concentrations in tumors.
WP1122: A Prodrug Approach to Enhance 2-DG Delivery
To address the shortcomings of 2-DG, WP1122 was designed as a prodrug. By acetylating the hydroxyl groups at the 3 and 6 positions of 2-DG, its physicochemical properties are altered, leading to:
-
Improved Pharmacokinetics: WP1122 exhibits a significantly longer plasma half-life of approximately 6 hours, compared to mere minutes for 2-DG. Preclinical studies have shown that oral administration of WP1122 results in a two-fold higher plasma concentration of 2-DG and a maximum concentration (Cmax) that is two orders of magnitude greater than that achieved with an equivalent molar dose of 2-DG itself.[4][5]
-
Enhanced Blood-Brain Barrier (BBB) Penetration: The acetylation of WP1122 increases its lipophilicity, allowing it to cross the BBB via passive diffusion, a significant advantage for treating brain tumors like glioblastoma.[3][4] This leads to significantly higher concentrations of 2-DG in the brain compared to direct administration of 2-DG.[5]
-
Increased Cellular Uptake: WP1122 is thought to enter cells via passive diffusion, bypassing the potential saturation of glucose transporters.[3][4]
Once inside the cell, ubiquitous intracellular esterases cleave the acetyl groups, releasing the active drug, 2-DG. This 2-DG is then phosphorylated and trapped within the cell, where it exerts its inhibitory effect on glycolysis.[3][4]
Mechanism of Action of WP1122
The mechanism of action of WP1122 is a multi-step process that leverages its prodrug design to effectively deliver 2-DG to tumor cells and inhibit their metabolic engine.
Caption: Mechanism of action of WP1122.
Preclinical Data
In Vitro Efficacy
WP1122 has demonstrated superior potency compared to 2-DG in various cancer cell lines, particularly those derived from glioblastoma.
Table 1: In Vitro Cytotoxicity of WP1122 vs. 2-DG in Glioblastoma Cell Lines
| Cell Line | Compound | Incubation Time (hours) | IC50 (mM) |
| U-87 | 2-DG | 48 | 20 |
| 72 | 5 | ||
| WP1122 | 48 | 3 | |
| 72 | 2 | ||
| U-251 | 2-DG | 48 | 12 |
| 72 | 5 | ||
| WP1122 | 48 | 1.25 | |
| 72 | 0.8 |
Data sourced from a 2021 study on the synergistic effect of glycolysis and histone deacetylase inhibitors.
In a broader spectrum of cancer cells, WP1122 has shown high sensitivity under both normoxic and hypoxic conditions, with IC50 values typically ranging from 1 to 10 mM.[5]
In Vivo Efficacy and Pharmacokinetics
Animal models have corroborated the in vitro findings and highlighted the improved pharmacokinetic profile of WP1122.
Table 2: Pharmacokinetic and Efficacy Profile of WP1122 in Preclinical Models
| Parameter | 2-DG | WP1122 | Fold Improvement |
| Plasma Half-life | Minutes | ~6 hours | > 60x |
| Relative Plasma Cmax | 1x | ~100x | 100x |
| Relative 2-DG Plasma Concentration | 1x | 2x | 2x |
| Brain Uptake of 2-DG | Lower | Significantly Higher | Not Quantified |
| Pancreas Uptake | Lower | High | Not Quantified |
| Efficacy in Orthotopic U87 GBM Model | Less Effective | Extended Survival | - |
Data compiled from multiple preclinical studies. Specific Cmax and AUC values were not available in the reviewed literature.[3][4][5]
In orthotopic glioblastoma mouse models, WP1122 was well-tolerated even with prolonged exposure and significantly extended the survival of the animals.[5] Notably, in some preclinical trials, WP1122 performed as well as or better than the standard-of-care chemotherapy for glioblastoma, temozolomide (B1682018).[2]
Combination Therapies
The mechanism of WP1122 makes it a strong candidate for combination therapies. Preclinical studies have shown that combining WP1122 with temozolomide results in even better performance in brain tumor models.[2] There is also a strong rationale for combining WP1122 with radiotherapy, as glycolysis inhibition can sensitize cancer cells to radiation-induced damage.[2] Furthermore, a synergistic cytotoxic effect has been observed when combining 2-DG analogs with histone deacetylase (HDAC) inhibitors in glioblastoma cells.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of WP1122.
In Vitro Assays
-
MTT Assay:
-
Seed cells in a 96-well plate at a density of 3x10³ to 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of WP1122 or 2-DG for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
-
-
BrdU Assay:
-
Seed cells in a 96-well plate and treat with the compounds as described for the MTT assay.
-
Two to four hours before the end of the treatment period, add BrdU labeling solution (typically 10 µM) to each well.
-
After incubation, fix the cells and denature the DNA according to the manufacturer's protocol (e.g., using an acid-based solution).
-
Incubate with an anti-BrdU antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a substrate solution and measure the absorbance or fluorescence using a microplate reader.
-
-
Sulforhodamine B (SRB) Assay:
-
Seed and treat cells in a 96-well plate as previously described.
-
After treatment, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with water and air dry.
-
Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510-540 nm.
-
-
Extracellular Acidification Rate (ECAR) Assay (Seahorse XF Analyzer):
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
The day of the assay, replace the culture medium with unbuffered DMEM and incubate in a non-CO2 incubator for 1 hour.
-
Load the sensor cartridge with inhibitors of mitochondrial respiration (e.g., oligomycin, FCCP, rotenone/antimycin A) and a glycolysis inhibitor (e.g., 2-DG) to be injected sequentially.
-
Place the cell plate in the Seahorse XF Analyzer and perform a calibration.
-
Measure the basal ECAR and then the ECAR after the sequential injection of the compounds to determine key parameters of glycolysis, such as the glycolytic rate and glycolytic reserve.
-
Caption: Workflow for a typical ECAR assay.
In Vivo Models
-
Orthotopic Glioblastoma Mouse Model:
-
Culture human glioblastoma cells (e.g., U-87 MG) that have been engineered to express a reporter gene like luciferase.
-
Anesthetize immunodeficient mice (e.g., nude mice) and secure them in a stereotactic frame.
-
Create a small burr hole in the skull at precise coordinates corresponding to the desired brain region (e.g., the striatum).
-
Slowly inject a suspension of the glioblastoma cells (e.g., 1x10⁵ to 5x10⁵ cells in 2-5 µL of PBS) into the brain parenchyma using a Hamilton syringe.
-
Close the incision with sutures or wound clips.
-
Monitor the mice for tumor growth using bioluminescence imaging.
-
Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, WP1122, temozolomide, combination therapy).
-
Administer treatments according to the desired schedule (e.g., oral gavage daily).
-
Monitor tumor growth and the health of the mice regularly. The primary endpoint is typically survival.
-
-
Bioluminescence Imaging:
-
Anesthetize the tumor-bearing mice.
-
Administer an intraperitoneal injection of D-luciferin (e.g., 150 mg/kg).
-
After a short incubation period (5-10 minutes) to allow for luciferin (B1168401) distribution, place the mice in an in vivo imaging system (IVIS).
-
Acquire bioluminescent images and quantify the signal intensity from the tumor region. This signal correlates with the tumor volume.
-
Signaling Pathways and Logical Relationships
Glycolysis Inhibition by 2-DG
The following diagram illustrates the key steps in glycolysis and the points of inhibition by 2-DG-6-P.
Caption: Inhibition of glycolysis by 2-DG-6-P.
Future Directions and Clinical Development
WP1122 is currently advancing through clinical development. An Investigational New Drug (IND) application for a Phase 1 clinical trial in adult patients with glioblastoma has been cleared by the U.S. Food and Drug Administration (FDA).[6] This trial will assess the safety, pharmacokinetics, and preliminary efficacy of orally administered WP1122.
Future research will likely focus on:
-
Expanding the clinical investigation of WP1122 to other highly glycolytic cancers, such as pancreatic cancer.
-
Evaluating WP1122 in combination with other standard-of-care and novel therapies to identify synergistic effects.
-
Identifying predictive biomarkers to select patients most likely to respond to WP1122 treatment.
Conclusion
WP1122 represents a significant advancement in the development of glycolysis inhibitors for cancer therapy. By employing a prodrug strategy, WP1122 overcomes the key limitations of 2-DG, demonstrating a superior pharmacokinetic profile and enhanced preclinical efficacy. Its ability to effectively cross the blood-brain barrier makes it a particularly promising agent for the treatment of glioblastoma, a notoriously difficult-to-treat malignancy. The ongoing clinical development of WP1122 will be crucial in determining its ultimate role in the oncology treatment landscape. This technical guide provides a foundational understanding of WP1122 for researchers and drug development professionals seeking to explore and contribute to this exciting area of cancer metabolism research.
References
- 1. Relevance of Animal Models of Pancreatic Cancer and Pancreatitis to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. animallifesciences.com [animallifesciences.com]
- 3. en.bio-protocol.org [en.bio-protocol.org]
- 4. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EXTH-07. DESIGN AND EVALUATION OF WP1122, AN INHIBITOR OF GLYCOLYSIS WITH INCREASED CNS UPTAKE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Moleculin Receives FDA Allowance to Begin a Phase 1 Study of WP1122 for the Treatment of Glioblastoma Multiforme - Moleculin [moleculin.com]
WP1122: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of WP1122, a novel prodrug of 2-deoxy-D-glucose (2-DG) with significant potential in oncology, particularly for the treatment of glioblastoma multiforme (GBM).
Chemical Structure and Physicochemical Properties
WP1122, systematically named 3,6-di-O-acetyl-2-deoxy-D-glucose, is a synthetically modified analog of 2-DG. The addition of two acetyl groups enhances its lipophilicity, a key feature for improved pharmacokinetic properties.
Below is a 2D representation of the chemical structure of WP1122:
Caption: 2D chemical structure of WP1122.
Table 1: Physicochemical Properties of WP1122
| Property | Value | Source |
| IUPAC Name | 3,6-di-O-acetyl-2-deoxy-D-glucose | [1] |
| Molecular Formula | C₁₀H₁₆O₇ | [1] |
| Molecular Weight | 248.23 g/mol | [1] |
| SMILES | CC(=O)OC[C@H]1--INVALID-LINK--OC(=O)C">C@HO--INVALID-LINK--[C@H]1O | [1] |
| Water Solubility | Water-soluble | |
| Melting Point | Data not available in public literature. | |
| pKa | Data not available in public literature. |
Pharmacological Properties and Mechanism of Action
WP1122 is designed as a prodrug to overcome the limitations of 2-DG, which include a short plasma half-life and poor penetration of the blood-brain barrier (BBB).[2] The acetyl groups on WP1122 increase its lipophilicity, facilitating passive diffusion across cell membranes and the BBB.
Mechanism of Action
The mechanism of action of WP1122 can be summarized in the following steps:
-
Cellular Uptake: Due to its increased lipophilicity, WP1122 passively diffuses across the cell membrane, bypassing the need for glucose transporters (GLUTs). This is a significant advantage in cancers where GLUT expression may be variable.[3]
-
Intracellular Conversion: Once inside the cell, ubiquitous intracellular esterases cleave the acetyl groups, releasing 2-deoxy-D-glucose (2-DG).
-
Inhibition of Glycolysis: The liberated 2-DG is then phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). 2-DG-6P cannot be further metabolized in the glycolytic pathway and acts as a competitive inhibitor of phosphoglucose (B3042753) isomerase, effectively halting glycolysis. This leads to a depletion of ATP, the primary energy currency of the cell.
Caption: Mechanism of action of WP1122.
Pharmacokinetics
Preclinical studies have demonstrated that WP1122 possesses a significantly improved pharmacokinetic profile compared to 2-DG.
Table 2: Pharmacokinetic Parameters
| Parameter | WP1122 | 2-DG | Source |
| Half-life | Approximately 6 hours | Rapidly metabolized within minutes | [2] |
| BBB Crossing | Yes, via passive diffusion | Limited | [3] |
| Cellular Uptake | Passive diffusion | GLUT-mediated | [3] |
Preclinical Efficacy
WP1122 has shown significant anti-tumor activity in preclinical models of glioblastoma. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in a dose-dependent manner.
In Vitro Cytotoxicity
The cytotoxic effects of WP1122 have been evaluated in human glioblastoma cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency.
Table 3: IC50 Values of WP1122 in Glioblastoma Cell Lines
| Cell Line | IC50 (48h) | IC50 (72h) | Source |
| U-87 | ~3 mM | ~2 mM | |
| U-251 | ~1.25 mM | ~0.8 mM |
Induction of Apoptosis
Studies have confirmed that the cytotoxicity of WP1122 is mediated through the induction of apoptosis. Treatment of glioblastoma cells with WP1122 leads to a significant increase in apoptotic cells.
Experimental Protocols
The following are summaries of the key experimental protocols used in the preclinical evaluation of WP1122.
Cell Viability and Proliferation Assays
-
MTS Assay: To assess cell viability, glioblastoma cells (U-87 and U-251) are seeded in 96-well plates and treated with varying concentrations of WP1122 for 48 and 72 hours. Cell viability is then determined using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) according to the manufacturer's protocol.
-
BrdU Proliferation Assay: To measure cell proliferation, a colorimetric immunoassay based on the measurement of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation during DNA synthesis is used. Cells are treated with WP1122, and the assay is performed following the manufacturer's instructions.
Caption: General experimental workflow for in vitro studies.
Apoptosis Assay
-
Annexin V Staining: The induction of apoptosis is quantified using an Annexin V-FITC Apoptosis Detection Kit. Following treatment with WP1122, cells are harvested, washed, and stained with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol. The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
WP1122 represents a promising therapeutic agent for glioblastoma and potentially other highly glycolytic tumors. Its improved pharmacokinetic profile, particularly its ability to cross the blood-brain barrier and its longer half-life, addresses the key limitations of its parent compound, 2-DG. Preclinical data strongly support its continued development, with ongoing and planned clinical trials expected to further elucidate its safety and efficacy in patients. This technical guide provides a summary of the currently available data on WP1122, highlighting its chemical and pharmacological properties that make it a compound of significant interest to the cancer research and drug development community.
References
Preclinical Profile of WP1122 in Glioblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data for WP1122, a novel glycolysis inhibitor, in the context of glioblastoma (GBM). WP1122 is a prodrug of 2-deoxy-D-glucose (2-DG) designed to overcome the pharmacological limitations of its parent compound, offering enhanced central nervous system (CNS) penetration and a longer half-life. This document summarizes key in vitro and in vivo findings, details experimental methodologies, and visualizes critical pathways and workflows to support further research and development efforts in targeting glioblastoma metabolism.
Core Concepts and Mechanism of Action
Glioblastoma is a highly aggressive brain tumor characterized by its reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic preference presents a therapeutic window for glycolysis inhibitors. WP1122 (3,6-di-O-acetyl-2-deoxy-D-glucose) is a lipophilic prodrug of 2-DG that passively diffuses across the blood-brain barrier. Intracellularly, it is deacetylated by esterases to release 2-DG, which is subsequently phosphorylated by hexokinase to 2-DG-6-phosphate. This metabolite competitively inhibits hexokinase and phosphoglucose (B3042753) isomerase, leading to the disruption of the glycolytic pathway and subsequent energy crisis in cancer cells.
Below is a diagram illustrating the mechanism of action of WP1122.
Quantitative Data Summary
The following tables summarize the key quantitative preclinical data for WP1122 in glioblastoma models.
Table 1: In Vitro Cytotoxicity of WP1122 in Glioblastoma Cell Lines
| Cell Line | Time Point (hours) | IC50 (mM) |
| U-87 MG | 48 | 3 |
| 72 | 2 | |
| U-251 | 48 | 1.25 |
| 72 | 0.8 |
Data from Pająk et al., 2021.
Table 2: Pharmacokinetic Properties of WP1122 vs. 2-DG
| Parameter | WP1122 | 2-DG |
| Oral Bioavailability | Good | Poor |
| Plasma Concentration of 2-DG | Two-fold higher than 2-DG administration | - |
| Brain Uptake | Significantly higher levels of 2-DG in the brain | Lower |
| Half-life | Increased half-life of released 2-DG | Short |
Data compiled from multiple sources[1][2].
Detailed Experimental Protocols
In Vitro Assays
The following protocols are based on the study by Pająk et al. (2021) for the assessment of WP1122's effects on glioblastoma cell lines U-87 MG and U-251.
1. Cell Culture:
-
Cell Lines: Human glioblastoma cell lines U-87 MG and U-251.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
2. Cell Viability (MTS Assay):
-
Seeding Density: 1 x 10^4 cells/well in 96-well plates.
-
Treatment: After 24 hours of incubation, cells are treated with various concentrations of WP1122 (typically in the range of 0.25–5 mM) for 48 and 72 hours.
-
Assay Procedure: Following treatment, 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) is added to each well and incubated for 1-4 hours at 37°C.
-
Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
3. Cell Proliferation (BrdU Assay):
-
Seeding and Treatment: Same as the MTS assay.
-
Assay Procedure: A BrdU cell proliferation ELISA kit (Roche Diagnostics) is used according to the manufacturer's instructions. Briefly, BrdU is added to the cells and incubated to be incorporated into the DNA of proliferating cells.
-
Measurement: The amount of incorporated BrdU is quantified by measuring the absorbance at 450 nm. Proliferation is expressed as a percentage of the untreated control.
4. Protein Synthesis (SRB Assay):
-
Seeding and Treatment: Same as the MTS assay.
-
Assay Procedure:
-
After treatment, cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Plates are washed with water and air-dried.
-
Cells are stained with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.
-
Plates are washed with 1% acetic acid and air-dried.
-
The bound dye is solubilized with 10 mM Tris base solution.
-
-
Measurement: The absorbance is measured at 570 nm. Protein synthesis is expressed as a percentage of the untreated control.
Below is a diagram illustrating the general workflow for the in vitro assays.
In Vivo Orthotopic Glioblastoma Model
The following is a representative protocol for an orthotopic U-87 MG glioblastoma model in mice, based on common practices in the field.
1. Animal Model:
-
Species: Athymic nude mice (nu/nu), 6-8 weeks old.
-
Housing: Maintained in a specific pathogen-free environment with ad libitum access to food and water.
2. Cell Preparation:
-
Cell Line: U-87 MG cells engineered to express luciferase for bioluminescence imaging.
-
Preparation: Cells are harvested during the logarithmic growth phase, washed, and resuspended in sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10^5 cells/µL.
3. Orthotopic Implantation:
-
Anesthesia: Mice are anesthetized with an appropriate anesthetic (e.g., isoflurane).
-
Stereotactic Surgery:
-
The mouse is placed in a stereotactic frame.
-
A small incision is made in the scalp to expose the skull.
-
A burr hole is drilled at specific coordinates in the right cerebral hemisphere (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
A Hamilton syringe is used to slowly inject 2-5 µL of the cell suspension (2-5 x 10^5 cells) into the brain parenchyma at a depth of 3-4 mm.
-
The needle is left in place for a few minutes to prevent reflux and then slowly withdrawn.
-
The burr hole is sealed with bone wax, and the scalp is sutured.
-
4. Tumor Growth Monitoring:
-
Bioluminescence Imaging (BLI):
-
Tumor growth is monitored non-invasively, typically starting 7 days post-implantation and then weekly.
-
Mice are injected intraperitoneally with D-luciferin (e.g., 150 mg/kg).
-
After a short distribution time (10-15 minutes), mice are anesthetized and imaged using an in vivo imaging system (e.g., IVIS).
-
The bioluminescent signal intensity is quantified to assess tumor burden.
-
5. Treatment and Survival Analysis:
-
Treatment Initiation: Treatment with WP1122 (and/or other agents) is typically initiated when tumors reach a predetermined size as measured by BLI.
-
Drug Administration: WP1122 is administered orally. The specific dose and schedule would be determined by dose-finding studies.
-
Survival Endpoint: Mice are monitored daily for signs of neurological deficits or distress. The primary endpoint is overall survival, defined as the time from tumor implantation to the day of euthanasia due to tumor-related morbidity.
Below is a diagram illustrating the workflow for the in vivo orthotopic glioblastoma model.
Synergistic Effects
Preclinical studies have indicated that WP1122 may have synergistic effects when combined with other anti-cancer agents.
Combination with HDAC Inhibitors
A study by Pająk et al. (2021) investigated the combination of WP1122 with the histone deacetylase (HDAC) inhibitors sodium butyrate (B1204436) (NaBt) and sodium valproate (NaVPA). The results showed a synergistic cytotoxic effect in glioblastoma cell lines.[3]
Combination with Temozolomide (B1682018)
Conclusion
The preclinical data for WP1122 in glioblastoma models are promising. Its ability to cross the blood-brain barrier and effectively inhibit glycolysis in tumor cells, combined with its favorable pharmacokinetic profile, makes it a strong candidate for further development. The in vitro and in vivo studies demonstrate its potential as a monotherapy and suggest synergistic activity with other anticancer agents. The detailed experimental protocols provided in this guide are intended to facilitate the design and execution of future studies to further elucidate the therapeutic potential of WP1122 for the treatment of glioblastoma.
References
WP1122: A Glycolysis-Inhibiting Prodrug for Pancreatic Cancer Therapy
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a pressing need for novel therapeutic strategies. The metabolic reprogramming of cancer cells, particularly their reliance on aerobic glycolysis, known as the Warburg effect, presents a promising therapeutic target. WP1122, a novel prodrug of the glycolysis inhibitor 2-deoxy-D-glucose (2-DG), has been developed to overcome the pharmacological limitations of its parent compound. This technical guide provides a comprehensive overview of the preclinical research on WP1122 for the treatment of pancreatic cancer, including its mechanism of action, the available (though limited) preclinical data, detailed experimental protocols for its evaluation, and the key signaling pathways it perturbs.
Introduction: The Rationale for Targeting Glycolysis in Pancreatic Cancer
Pancreatic cancer cells exhibit a profound metabolic shift towards aerobic glycolysis, a phenomenon where glucose is fermented to lactate (B86563) even in the presence of oxygen.[1][2] This metabolic phenotype provides a survival advantage by supplying ATP and metabolic intermediates necessary for rapid cell proliferation.[3] The dependence of pancreatic tumors on glycolysis, often driven by oncogenes like KRAS and the hypoxia-inducible factor 1-alpha (HIF-1α), makes this pathway an attractive target for therapeutic intervention.[1]
2-Deoxy-D-glucose (2-DG), a glucose analog, competitively inhibits hexokinase, the first rate-limiting enzyme of glycolysis.[2] However, the clinical development of 2-DG has been hampered by its poor pharmacokinetic properties, including a short half-life and unfavorable biodistribution.[4]
WP1122: A Prodrug Approach to Enhance Glycolysis Inhibition
WP1122 is a rationally designed prodrug of 2-DG, created to enhance its drug-like properties.[5] By masking the hydroxyl groups of 2-DG, WP1122 exhibits improved membrane permeability and is less susceptible to rapid metabolism, leading to a significantly longer plasma half-life compared to 2-DG.[4] Preclinical studies have indicated that WP1122 treatment results in higher intracellular concentrations of 2-DG in tumor tissues, including the pancreas, thereby offering a more potent and sustained inhibition of glycolysis.[5]
Mechanism of Action
WP1122 exerts its anti-cancer effects by targeting the metabolic engine of cancer cells. Once inside the cell, WP1122 is hydrolyzed to release 2-DG. 2-DG is then phosphorylated by hexokinase to 2-DG-6-phosphate (2-DG-6P). Unlike glucose-6-phosphate, 2-DG-6P cannot be further metabolized in the glycolytic pathway and accumulates within the cell, leading to the inhibition of hexokinase and phosphoglucose (B3042753) isomerase. This blockade of glycolysis results in ATP depletion, induction of oxidative stress, and ultimately, cancer cell death.
Preclinical Data for Glycolysis Inhibition in Pancreatic Cancer
While specific quantitative preclinical data for WP1122 in pancreatic cancer models is not extensively available in the public domain, studies on its parent compound, 2-DG, provide a strong rationale for its therapeutic potential. It has been noted that a modified version of WP1122, known as WP1234, demonstrated a 20 to 50-fold greater ability to kill pancreatic cancer cell lines when compared with traditional glycolysis inhibitors.[2]
Table 1: Summary of Preclinical Data for 2-Deoxy-D-Glucose (2-DG) in Pancreatic Cancer Models
| Parameter | Cell Line(s) | Treatment | Key Findings |
| In Vitro Cytotoxicity | Human pancreatic cancer cell lines | 2-DG (dose-dependent) | Induced cytotoxicity in a time- and dose-dependent manner. |
| Metabolic Effects | Human pancreatic cancer cell lines | 2-DG | Caused significant increases in metabolic oxidative stress, as measured by increased glutathione (B108866) disulfide accumulation and NADP+/NADPH ratios. |
| In Vivo Efficacy | Nude mice with heterotopic pancreatic tumors | 2-DG in combination with ionizing radiation | Greater inhibition of tumor growth and increased survival compared to either agent alone. |
Signaling Pathways and Molecular Interactions
The inhibition of glycolysis by WP1122 is expected to impact several critical signaling pathways that are dysregulated in pancreatic cancer.
References
- 1. Moleculin Announces Beginning of Preclinical Development of New Approach to Pancreatic Cancer - Moleculin [moleculin.com]
- 2. blogs.shu.edu [blogs.shu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Moleculin Announces New Independent Study Expands Potential Use of Its Pancreatic Drug Candidate WP1122 | santé log [santelog.com]
- 5. animallifesciences.com [animallifesciences.com]
In Vivo Efficacy of WP1122: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
WP1122 is a novel prodrug of 2-deoxy-D-glucose (2-DG) engineered to overcome the pharmacological limitations of its parent compound. By enhancing bioavailability and facilitating passage across the blood-brain barrier, WP1122 represents a promising therapeutic agent for highly glycolytic tumors, most notably glioblastoma (GBM) and pancreatic cancer. This technical guide provides a comprehensive overview of the available preclinical in vivo efficacy data for WP1122, detailing its mechanism of action, experimental protocols, and comparative performance against standard-of-care treatments.
Core Mechanism of Action
WP1122 is a di-acetylated derivative of 2-DG. This modification allows it to passively diffuse across cell membranes and, crucially, the blood-brain barrier.[1] Once inside the cell, ubiquitous intracellular esterases cleave the acetyl groups, releasing 2-DG. Subsequently, hexokinase, the first enzyme in the glycolytic pathway, phosphorylates 2-DG to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[1] The accumulation of 2-DG-6-P competitively inhibits hexokinase and phosphoglucose (B3042753) isomerase, leading to a blockade of glycolysis, ATP depletion, and ultimately, cancer cell death.[1] This targeted approach exploits the "Warburg effect," the metabolic phenomenon where cancer cells exhibit a high rate of glycolysis.
In Vivo Efficacy Studies in Glioblastoma
Preclinical studies have consistently demonstrated the potential of WP1122 in glioblastoma models, particularly in orthotopic U87 human glioblastoma xenografts in mice. While specific quantitative data from these studies are not widely available in the public domain, qualitative reports indicate significant therapeutic benefits.
Summary of In Vivo Glioblastoma Studies
| Metric | WP1122 Performance | Comparator | Reference |
| Survival | Reported to extend survival of mice. | Untreated controls | [2] |
| Comparative Efficacy | Performs as well as or better than temozolomide. | Temozolomide | [3] |
| Combination Therapy | Enhanced performance when combined with temozolomide. | Temozolomide alone | [3] |
It is important to note that the absence of publicly available survival curves and specific tumor growth inhibition data prevents a detailed quantitative analysis at this time.
In Vivo Efficacy Studies in Pancreatic Cancer
The investigation of WP1122 in pancreatic cancer models is at an earlier stage compared to glioblastoma. The high glycolytic nature of pancreatic tumors makes them a rational target for WP1122.[1] Preclinical testing has been initiated to explore its efficacy in this indication.[3] However, specific in vivo data from these studies are not yet publicly available.
Pharmacokinetics
A key advantage of WP1122 over 2-DG is its improved pharmacokinetic profile. Preclinical studies have shown that oral administration of WP1122 leads to a two-fold higher plasma concentration of 2-DG compared to the administration of 2-DG itself.[1] This enhanced bioavailability is critical for achieving therapeutic concentrations in tumors.
Experimental Protocols
Detailed experimental protocols for the in vivo studies of WP1122 are not fully disclosed in the available literature. However, based on standard practices for the cited animal models, the following methodologies are likely employed.
Orthotopic U87 Glioblastoma Mouse Model
-
Cell Culture: Human U87 glioblastoma cells are cultured in appropriate media until they reach the desired confluence for implantation.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor xenograft.
-
Tumor Implantation: A specific number of U87 cells (typically in the range of 1x10^5 to 1x10^6 cells) are stereotactically injected into the brain of anesthetized mice. The coordinates for injection are chosen to target a specific brain region, such as the striatum.
-
Drug Administration: WP1122 is administered to the mice, likely via oral gavage, at predetermined doses and schedules. A control group receiving a vehicle solution is also included. For comparative studies, another group of mice is treated with the standard-of-care chemotherapy, temozolomide.
-
Efficacy Assessment: Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging (if the tumor cells are luciferase-tagged) or magnetic resonance imaging (MRI). The primary endpoint is typically overall survival, with secondary endpoints including tumor growth inhibition.
-
Data Analysis: Survival data is often analyzed using Kaplan-Meier curves and log-rank tests to determine statistical significance between treatment groups.
Mandatory Visualizations
Signaling Pathway of WP1122 Action
Caption: Intracellular conversion of WP1122 to 2-DG-6-P and subsequent inhibition of glycolysis.
Experimental Workflow for In Vivo Efficacy Study
Caption: A representative workflow for preclinical evaluation of WP1122 in an orthotopic glioblastoma mouse model.
Conclusion and Future Directions
WP1122 has demonstrated significant promise in preclinical in vivo models of glioblastoma, exhibiting a favorable pharmacokinetic profile and anti-tumor activity that is comparable or superior to the current standard of care, temozolomide. Its mechanism of action, targeting the metabolic vulnerability of highly glycolytic tumors, provides a strong rationale for its continued development.
Further research is needed to fully elucidate the quantitative in vivo efficacy of WP1122. The public availability of detailed data from ongoing and future preclinical studies, including survival statistics, tumor growth inhibition curves, and comprehensive dosing schedules, will be crucial for the research community to fully assess its therapeutic potential. Additionally, studies exploring the efficacy of WP1122 in a broader range of cancer models, particularly pancreatic cancer, are eagerly awaited. The progression of WP1122 into clinical trials will be a critical next step in determining its ultimate utility in the treatment of these challenging diseases.
References
- 1. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EXTH-07. DESIGN AND EVALUATION OF WP1122, AN INHIBITOR OF GLYCOLYSIS WITH INCREASED CNS UPTAKE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. animallifesciences.com [animallifesciences.com]
WP1122: A Technical Guide to its Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
WP1122 is a novel prodrug of 2-deoxy-D-glucose (2-DG), an inhibitor of glycolysis. Developed to overcome the poor pharmacokinetic properties of 2-DG, WP1122 exhibits enhanced bioavailability and the ability to cross the blood-brain barrier (BBB), making it a promising therapeutic candidate for challenging cancers such as glioblastoma (GBM). This technical guide provides a comprehensive overview of the pharmacokinetics, bioavailability, and mechanism of action of WP1122, with a focus on preclinical data and experimental methodologies.
Core Concepts: Enhanced Delivery of a Glycolysis Inhibitor
The primary challenge with 2-DG as a therapeutic agent has been its limited drug-like properties, including a short half-life and poor penetration of the BBB.[1] WP1122, or 3,6-di-O-acetyl-2-deoxy-D-glucose, was designed to address these limitations.[2][3] By acetylating 2-DG, the resulting prodrug, WP1122, demonstrates improved lipophilicity, which facilitates passive diffusion across cellular membranes and the BBB, rather than relying on glucose transporters (GLUTs).[2][3]
Once inside the cell, intracellular esterases cleave the acetyl groups, releasing the active metabolite, 2-DG.[2][3] This 2-DG is then phosphorylated by hexokinase to 2-DG-6-phosphate (2-DG-6-P), which cannot be further metabolized in the glycolytic pathway.[2] The accumulation of 2-DG-6-P competitively inhibits phosphoglucose (B3042753) isomerase and non-competitively inhibits hexokinase, effectively blocking glycolysis and leading to cancer cell death, particularly in highly glycolytic tumors like glioblastoma.[3]
Pharmacokinetics and Bioavailability
Preclinical studies have demonstrated that WP1122 possesses a superior pharmacokinetic profile compared to 2-DG.[1] It exhibits good oral bioavailability and achieves significantly higher concentrations in both plasma and the brain.[2]
Quantitative Pharmacokinetic Parameters
| Parameter | WP1122 | 2-Deoxy-D-glucose (2-DG) | Fold Increase | Reference |
| Plasma Concentration | Two-fold higher | Baseline | 2x | [2] |
| Maximum Plasma Concentration (Cmax) | Two orders of magnitude higher (oral administration) | Molar equivalent dose | ~100x | [3] |
| Half-life | Approximately 6 hours | Minutes | Significant | |
| Brain Uptake | Significantly higher levels of 2-DG observed | Molar equivalent dose | - | [3] |
Note: This table summarizes qualitative and semi-quantitative data from available literature. Detailed quantitative values from specific preclinical studies are needed for a complete comparison.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used to assess the pharmacokinetics and efficacy of WP1122.
In Vitro Cytotoxicity Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of WP1122 in cancer cell lines.
Methodology:
-
Cell Culture: Glioblastoma cell lines (e.g., U-87, U-251) are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media. Both normoxic and hypoxic conditions are often tested.[3]
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of WP1122 and 2-DG for a specified period (e.g., 72 hours).[2]
-
Viability Assessment: Cell viability is measured using a standard assay, such as the MTT or Annexin V Cell Death Kit.[2]
-
Data Analysis: The IC50 values are calculated by plotting cell viability against drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Pharmacokinetic Studies in Animal Models
Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of WP1122 in vivo.
Methodology:
-
Animal Model: Orthotopic glioblastoma models in mice (e.g., using U87 cells) are commonly used.[3]
-
Drug Administration: WP1122 is administered to the animals, typically via oral gavage.[3]
-
Sample Collection: Blood and brain tissue samples are collected at various time points after administration.
-
Bioanalytical Method: The concentrations of WP1122 and its metabolite, 2-DG, in plasma and brain homogenates are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Key parameters such as Cmax, Tmax, AUC (area under the curve), and half-life are calculated from the concentration-time data.
Lactate (B86563) Production Assay
Objective: To confirm the inhibition of glycolysis by measuring lactate production.
Methodology:
-
Cell Treatment: Cancer cells are treated with varying concentrations of WP1122 or 2-DG for a defined period (e.g., 72 hours).[2]
-
Sample Preparation: Cell lysates and culture supernatants are collected.[2]
-
Lactate Measurement: Lactate levels are quantified using a commercial lactate assay kit.[2]
-
Analysis: A dose-dependent decrease in lactate production indicates inhibition of the glycolytic pathway.[2]
Visualizations
Signaling Pathway of WP1122 Action
References
The Metabolic Foundation for Selectivity: The Warburg Effect
An In-depth Guide to the Cancer Cell Selectivity of WP1122
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the mechanism and selectivity of WP1122, a promising metabolic inhibitor in cancer therapy. By exploiting the unique metabolic phenotype of cancer cells, WP1122 offers a targeted approach to disrupt tumor growth and survival. This document provides a detailed overview of the underlying principles, mechanism of action, quantitative data from preclinical studies, and the experimental protocols used for its evaluation.
The selective targeting of cancer cells by WP1122 is rooted in a fundamental metabolic shift known as the Warburg Effect. First observed by Otto Warburg, this phenomenon describes the tendency of cancer cells to favor aerobic glycolysis for energy production, even in the presence of sufficient oxygen to support the much more efficient oxidative phosphorylation pathway used by most normal cells.[1][2][3]
Key characteristics of this metabolic reprogramming in cancer cells include:
-
Increased Glucose Uptake: To compensate for the lower ATP yield of glycolysis (2 ATP per glucose molecule) compared to oxidative phosphorylation (~36 ATP), cancer cells dramatically increase their glucose consumption.[3][4] This is often accomplished by overexpressing glucose transporter proteins (GLUTs), particularly GLUT1, on the cell surface.[5][6][7][8] Some studies suggest cancer cells can consume up to 18-20 times more glucose than their healthy counterparts.[9][10][11]
-
Elevated Lactate (B86563) Production: Glucose is converted to pyruvate (B1213749) and then predominantly fermented into lactate, which is exported from the cell.[1][2][4] This high rate of glycolysis provides metabolic intermediates necessary for the biosynthesis of nucleotides, lipids, and amino acids required for rapid cell proliferation.[4]
-
Upregulation of Glycolytic Enzymes: Cancer cells frequently exhibit elevated levels of key glycolytic regulatory enzymes, such as 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) and Glucose-6-phosphate dehydrogenase (G6PD), to sustain a high glycolytic flux.[12][13][14][15][16]
This profound dependency on glycolysis creates a critical vulnerability, making cancer cells exquisitely sensitive to agents that inhibit this pathway.[6][17]
WP1122: A Prodrug Approach to Glycolysis Inhibition
The concept of targeting glycolysis has been explored for decades, primarily with the glucose analog 2-deoxy-D-glucose (2-DG).[9] However, 2-DG itself possesses poor drug-like properties, including a very short half-life and rapid metabolism, which limit its therapeutic efficacy.[9][11][18]
WP1122 was engineered to overcome these limitations. It is a novel prodrug of 2-DG, chemically identified as 3,6-di-O-acetyl-2-deoxy-D-glucose.[19][20] This modification significantly enhances its pharmacological profile.
Mechanism of Action
The mechanism of WP1122 involves several key steps that distinguish it from 2-DG:
-
Cellular Entry: Unlike 2-DG, which relies on and competes for GLUTs, WP1122 is more lipophilic due to its acetyl groups. This allows it to enter cells via passive diffusion, bypassing the need for transporter proteins.[19][20][21]
-
Intracellular Activation: Once inside the cell, ubiquitous intracellular esterases cleave the acetyl groups, releasing the active glycolysis inhibitor, 2-DG.[19][20][21]
-
Glycolysis Inhibition: The liberated 2-DG is then phosphorylated by the enzyme hexokinase (HK) to form 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[9] 2-DG-6P cannot be further metabolized and accumulates within the cell, where it acts as a competitive inhibitor of hexokinase and phosphoglucose (B3042753) isomerase, effectively shutting down the glycolytic pathway.[9][19]
This mechanism ensures that the active drug is released and trapped specifically within cells, leading to a targeted inhibition of their primary energy source.
Quantitative Data and Preclinical Efficacy
Preclinical studies have demonstrated the superior pharmacological properties and anticancer activity of WP1122 compared to its parent compound, 2-DG.
Pharmacokinetic Profile
The prodrug design of WP1122 leads to significantly improved bioavailability and distribution, particularly to the central nervous system, making it a strong candidate for brain tumors like glioblastoma.[10][22][23]
| Parameter | 2-DG Administration | WP1122 Administration | Fold Increase | Reference |
| Max Plasma Conc. of 2-DG | Baseline | ~100x higher | Up to 100x | [19] |
| 2-DG Levels in Brain | Baseline | Significantly higher | - | [19] |
| Half-Life | Minutes | ~6 hours | - | [9] |
| Oral Bioavailability | Poor | Good | - | [20][21] |
In Vitro Anticancer Activity
WP1122 has shown potent cytotoxic effects across a broad range of cancer cell lines, demonstrating its ability to effectively inhibit glycolysis and induce cell death.
| Cell Line / Cancer Type | Condition | IC₅₀ Range | Potency vs. 2-DG | Reference |
| Glioblastoma (U87) | Normoxia & Hypoxia | 1 - 10 mM | 2-10x more potent | [19][21] |
| Broad Spectrum Cancer Cells | Normoxia & Hypoxia | 1 - 10 mM | - | [19] |
Key Experimental Protocols
The validation of glycolysis inhibitors like WP1122 relies on a set of robust in vitro assays that measure distinct aspects of cellular metabolism.
Glycolysis Inhibition Assay (Extracellular Acidification Rate)
This is the gold-standard method for measuring real-time glycolytic activity. It uses an extracellular flux analyzer (e.g., Seahorse XF) to measure the rate at which cells acidify their surrounding medium, which is primarily due to the excretion of lactate.[24]
Principle: The "Glycolysis Stress Test" sequentially injects metabolic inhibitors to reveal key parameters of glycolytic function.
Methodology:
-
Cell Seeding: Plate cells in a specialized microplate (e.g., XF24 or XF96) and allow them to adhere, forming a monolayer.
-
Assay Preparation: Wash cells and replace the culture medium with a low-buffered assay medium (e.g., XF Base Medium supplemented with L-glutamine). The cells are then incubated in a CO₂-free environment.
-
Instrument Protocol (Sequential Injections):
-
Baseline Measurement: The instrument measures the basal extracellular acidification rate (ECAR).
-
Port A Injection (Glucose): A saturating dose of glucose is injected to initiate glycolysis. The subsequent rise in ECAR indicates the rate of glycolysis.
-
Port B Injection (Oligomycin): Oligomycin, an ATP synthase inhibitor, is injected. This shuts down mitochondrial ATP production, forcing the cells to rely entirely on glycolysis. The resulting ECAR reveals the cell's maximum glycolytic capacity. The difference between this rate and the basal glycolytic rate is the "glycolytic reserve."
-
Port C Injection (2-Deoxy-D-Glucose): 2-DG (or the compound being tested, like WP1122) is injected to inhibit glycolysis at the hexokinase step. The remaining ECAR is attributed to non-glycolytic acidification (e.g., from the TCA cycle).[24]
-
-
Data Analysis: The rates are calculated by the instrument's software and normalized to cell number or protein concentration. A reduction in the glycolytic rate upon treatment with a test compound indicates inhibition.
Glucose Uptake Assay
This assay directly measures the rate at which cells import glucose (or a glucose analog) from the extracellular environment.[25] It is crucial for determining if a compound affects glucose transport.
Principle: Cells are incubated with a labeled glucose analog, such as radioactive [³H]-2-DG or fluorescent 2-NBDG. The amount of label that accumulates inside the cells is proportional to the rate of glucose uptake.[26]
Methodology (using fluorescent 2-NBDG):
-
Cell Seeding and Treatment: Plate cells in a black, clear-bottom 96-well plate. Allow them to adhere overnight. Treat with the test compound (WP1122) or vehicle control for the desired duration.
-
Starvation (Optional but Recommended): To maximize uptake, wash cells and incubate them in a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer) for 30-60 minutes.
-
Uptake Initiation: Add buffer containing a known concentration of 2-NBDG (e.g., 100 µM) to all wells and incubate at 37°C for a defined period (e.g., 20-30 minutes).[27]
-
Uptake Termination: Remove the 2-NBDG solution and wash the cells rapidly 2-3 times with ice-cold PBS to remove extracellular probe and stop transport.
-
Signal Quantification: Add assay buffer to the wells and measure the intracellular fluorescence using a microplate reader (e.g., Excitation/Emission ~465/540 nm).[27][28] Alternatively, cells can be analyzed via flow cytometry or fluorescence microscopy.
-
Data Analysis: The fluorescence signal is normalized to a cell viability assay (e.g., DAPI staining) or total protein content to account for differences in cell number. A decrease in signal in treated cells indicates inhibition of glucose uptake.
Lactate Production Assay
This assay quantifies the end-product of aerobic glycolysis, providing a direct measure of the overall glycolytic flux.[25]
Principle: Lactate secreted by cells into the culture medium is measured using an enzyme-based colorimetric or fluorometric assay. Lactate dehydrogenase is used to convert lactate to pyruvate, which generates a product (NADH) that reacts with a probe to produce a measurable signal.
Methodology:
-
Cell Seeding and Treatment: Plate cells in a standard multi-well plate and allow them to adhere. Replace the medium with fresh medium containing the test compound or vehicle and incubate for a set period (e.g., 2-24 hours).
-
Sample Collection: At the end of the incubation, carefully collect a sample of the culture medium from each well.
-
Assay Execution: Perform the lactate assay on the collected medium samples according to the manufacturer's protocol (e.g., using a commercial lactate assay kit).[25] This typically involves adding a reaction mix to the samples and incubating for 30-60 minutes.
-
Measurement: Read the absorbance or fluorescence on a microplate reader.
-
Data Analysis: Generate a standard curve using known lactate concentrations. Calculate the lactate concentration in each sample and normalize the data to the cell number or total protein from the corresponding well. A reduction in lactate production indicates glycolysis inhibition.
References
- 1. Warburg effect (oncology) - Wikipedia [en.wikipedia.org]
- 2. Glucose Metabolism in Cancer: The Warburg Effect and Beyond - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Warburg Effect: How Does it Benefit Cancer Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Warburg Effect in Cancer: Where Do We Stand? [mdpi.com]
- 5. Glucose transporters in cancer - from tumor cells to the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucose transporters in cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Expression of glucose transporters in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blogs.shu.edu [blogs.shu.edu]
- 10. animallifesciences.com [animallifesciences.com]
- 11. Today's New Way to Fight Cancer Focusing on Metabolic Therapies [prnewswire.com]
- 12. Roles of PFKFB3 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. oncotarget.com [oncotarget.com]
- 15. The Redox Role of G6PD in Cell Growth, Cell Death, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Multiple Roles of Glucose-6-Phosphate Dehydrogenase in Tumorigenesis and Cancer Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glucose Transporter Inhibitors (GLUT1 Inhibitors) | Available Technologies | Inventions [innovate.osu.edu]
- 18. content.equisolve.net [content.equisolve.net]
- 19. EXTH-07. DESIGN AND EVALUATION OF WP1122, AN INHIBITOR OF GLYCOLYSIS WITH INCREASED CNS UPTAKE - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. WP1122 - Moleculin [moleculin.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. docs.aatbio.com [docs.aatbio.com]
- 28. researchgate.net [researchgate.net]
WP1122: A Technical Guide to its Mechanism and Impact on the Warburg Effect
For Researchers, Scientists, and Drug Development Professionals
Introduction
WP1122 is a novel investigational drug that acts as a prodrug of 2-deoxy-D-glucose (2-DG), a well-known inhibitor of glycolysis. [1]Developed to overcome the pharmacological limitations of 2-DG, such as a short half-life and poor blood-brain barrier penetration, WP1122 represents a promising strategy for targeting the metabolic abnormalities of cancer cells, particularly their reliance on the Warburg effect. [1][2]This technical guide provides an in-depth overview of the core mechanism of WP1122, its effect on tumor cell metabolism, and a summary of the available preclinical data.
The Warburg effect describes the metabolic shift in cancer cells towards aerobic glycolysis, where glucose is fermented to lactate (B86563) even in the presence of oxygen. [3]This inefficient energy production pathway is compensated by a significantly increased glucose uptake, making cancer cells highly dependent on glucose for survival and proliferation. WP1122 is designed to exploit this dependency by delivering a "glucose decoy" to inhibit this critical metabolic pathway.
Mechanism of Action
WP1122 (3,6-di-O-acetyl-2-deoxy-D-glucose) is a lipophilic prodrug that can passively diffuse across cell membranes, including the blood-brain barrier. [1][3]Once inside the cell, it is deacetylated by intracellular esterases to release 2-DG. [1]2-DG is then phosphorylated by hexokinase (HK) to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). [3]The accumulation of 2-DG-6-P has a dual inhibitory effect on glycolysis:
-
Competitive inhibition of Hexokinase (HK): 2-DG-6-P acts as a feedback inhibitor of HK, the first rate-limiting enzyme in the glycolytic pathway. [4]* Competitive inhibition of Phosphoglucose Isomerase (PGI): 2-DG-6-P competes with glucose-6-phosphate for the enzyme PGI, which catalyzes the second step in glycolysis. [2] This dual inhibition effectively shuts down the glycolytic flux, leading to ATP depletion, induction of apoptosis, and ultimately, cancer cell death.
Preclinical Data
In Vitro Efficacy
Preclinical studies have demonstrated the cytotoxic effects of WP1122 in glioblastoma cell lines. The IC50 values for WP1122 are consistently lower than those for 2-DG, indicating greater potency. [3]
| Cell Line | Treatment | Incubation Time (hours) | IC50 (mM) | Reference |
|---|---|---|---|---|
| U-87 MG | WP1122 | 48 | 3 | [3] |
| 72 | 2 | [3] | ||
| 2-DG | 48 | 20 | [3] | |
| 72 | 5 | [3] | ||
| U-251 | WP1122 | 48 | 1.25 | [3] |
| 72 | 0.8 | [3] | ||
| 2-DG | 48 | 12 | [3] |
| | | 72 | 5 | [3]|
WP1122 has been shown to be 2-10 times more potent in inhibiting glycolysis compared to 2-DG, as measured by the extracellular acidification rate (ECAR). [3]Furthermore, WP1122 treatment leads to a dose-dependent decrease in lactate production in glioblastoma cells. [3]
| Cell Line | Treatment | Concentration (mM) | Lactate Production (% of Control) | Reference |
|---|---|---|---|---|
| U-87 MG | WP1122 | 1 | ~75% | [3] |
| 2.5 | ~50% | [3] | ||
| 5 | ~30% | [3] | ||
| U-251 | WP1122 | 1 | ~60% | [3] |
| 2.5 | ~40% | [3] |
| | | 5 | ~25% | [3]|
In Vivo Efficacy
In vivo studies in orthotopic U87 glioblastoma mouse models have shown that WP1122 is well-tolerated and extends the survival of treated animals. [4]Preclinical trials have indicated that WP1122 performed as well as or better than the standard-of-care temozolomide. [1]Specific quantitative data on tumor growth inhibition and median survival from these in vivo studies are not yet publicly available in detail.
For pancreatic cancer, preclinical studies have demonstrated a high uptake of WP1122 in the pancreas, suggesting its potential as a targeted therapy for this highly glycolytic cancer. [1]However, specific in vivo efficacy data for pancreatic cancer models are also not yet widely published.
Pharmacokinetics
WP1122 was designed to have improved pharmacokinetic properties compared to 2-DG. Oral administration of WP1122 has been shown to achieve a two-fold higher plasma concentration of 2-DG compared to an equimolar dose of 2-DG itself. [3]Initial pharmacokinetic experiments also demonstrated significantly higher levels of 2-DG in the brains of mice treated with WP1122 compared to those receiving an equal dose of 2-DG. [4]Detailed pharmacokinetic parameters such as Cmax and AUC from preclinical studies are not yet fully available in the public domain.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the effects of WP1122.
Cell Viability and Proliferation Assays
-
Cell Seeding: Glioblastoma cells (U-87 MG and U-251) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and cultured for 24 hours.
-
Treatment: Cells are treated with various concentrations of WP1122 (e.g., 0.25–5 mM) or 2-DG (e.g., 0.5–20 mM) for 48 or 72 hours.
-
MTS Assay (for cell viability): After treatment, MTS reagent is added to each well, and the plates are incubated for 1-2 hours. The absorbance is then measured at 490 nm using a microplate reader.
-
BrdU Assay (for cell proliferation): A BrdU incorporation assay is performed according to the manufacturer's instructions. Briefly, BrdU is added to the cells for the final 2-4 hours of treatment. Cells are then fixed, and incorporated BrdU is detected using an anti-BrdU antibody and a colorimetric substrate. Absorbance is measured at 450 nm.
References
Early-Phase Clinical Trial Results for WP1122 Remain Largely Undisclosed
Houston, TX - While preclinical data and the mechanism of action for WP1122, a novel glycolysis inhibitor, show promise, detailed quantitative results from its early-phase human clinical trials are not yet publicly available. Moleculin Biotech, Inc., the developer of WP1122, has announced the completion of a Phase 1a trial in healthy volunteers but has so far only provided high-level summaries of the outcomes.
WP1122 is a prodrug of 2-deoxy-D-glucose (2-DG), designed to overcome the poor pharmacological properties of 2-DG. By inhibiting glycolysis, a key metabolic pathway for rapidly proliferating cancer cells and virus-infected cells, WP1122 is being investigated as a potential treatment for glioblastoma multiforme (GBM) and viral diseases, including COVID-19.
Mechanism of Action and Preclinical Evidence
WP1122 is engineered to cross the blood-brain barrier, a significant advantage for treating brain tumors like GBM. Once inside the target cells, it is converted to its active form, 2-DG, which then disrupts the normal glucose metabolism, leading to energy depletion and cell death in highly glycolytic cells.
Preclinical studies have demonstrated the potential of WP1122. In vitro experiments on glioblastoma cell lines have shown significant cytotoxic effects. Animal models of GBM have indicated that WP1122 can increase survival and achieve higher concentrations of 2-DG in the brain compared to the administration of 2-DG itself.
Clinical Development Status
Moleculin has initiated two separate clinical development paths for WP1122:
-
COVID-19: A Phase 1a, randomized, double-blind, placebo-controlled trial (NCT05195723) was initiated in the United Kingdom to evaluate the safety and pharmacokinetics of WP1122 in healthy volunteers. The company has announced the completion of the single ascending dose (SAD) and multiple ascending dose (MAD) cohorts, stating that the drug was "safe and well-tolerated" and that a safe dose has been established. However, specific data on adverse events and pharmacokinetic parameters have not been released.
-
Glioblastoma Multiforme (GBM): In late 2021, the U.S. Food and Drug Administration (FDA) granted Investigational New Drug (IND) allowance for a Phase 1 study of WP1122 in patients with GBM. As of the latest available information, this trial is in the planning stages, and no patient enrollment or results have been announced.
Data Presentation
Due to the lack of publicly available quantitative data from the Phase 1a clinical trial, a detailed summary in tabular format cannot be provided at this time. Information regarding specific pharmacokinetic parameters (e.g., Cmax, Tmax, half-life) and a detailed breakdown of adverse events remain undisclosed.
Experimental Protocols
Detailed protocols for the completed Phase 1a clinical trial (NCT05195723) are not fully public. The trial design has been described as a dose-escalation study in healthy volunteers, but specific methodologies for assays and data analysis are not available.
Signaling Pathways and Experimental Workflows
The fundamental mechanism of WP1122 involves the inhibition of the glycolytic pathway. A simplified representation of this pathway and the action of WP1122 is provided below.
A diagram illustrating the general workflow of a Phase 1 single ascending dose (SAD) clinical trial is presented below.
Methodological & Application
Application Notes and Protocols for WP1122 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
WP1122 is a novel prodrug of 2-deoxy-D-glucose (2-DG), a well-characterized inhibitor of glycolysis. As a di-acetylated derivative of 2-DG, WP1122 exhibits improved pharmacological properties, including enhanced cell permeability and the ability to cross the blood-brain barrier.[1][2][3] Once inside the cell, WP1122 is deacetylated by intracellular esterases, releasing 2-DG. This 2-DG is then phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P), which cannot be further metabolized in the glycolytic pathway.[1][2] The accumulation of 2-DG-6-P competitively inhibits hexokinase and phosphoglucose (B3042753) isomerase, leading to a blockage of glycolysis, ATP depletion, and ultimately, inhibition of cell growth and induction of cell death.[1][4] These characteristics make WP1122 a promising agent for the treatment of cancers that heavily rely on glycolysis, such as glioblastoma.[5][6]
These application notes provide a comprehensive guide for the use of WP1122 in in vitro cell culture experiments, including recommended dosage ranges, detailed experimental protocols, and an overview of its mechanism of action.
Mechanism of Action and Signaling Pathway
WP1122 exerts its cytotoxic effects primarily through the inhibition of glycolysis. By acting as a competitive inhibitor, it disrupts the central energy-producing pathway in highly glycolytic cancer cells, a phenomenon known as the Warburg effect.[2] This disruption leads to a cascade of downstream cellular events.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of WP1122 in glioblastoma cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Treatment Duration | IC50 (mM) | Reference |
| U-87 MG | 48 hours | 3 | [1] |
| 72 hours | 2 | [1] | |
| U-251 | 48 hours | 1.25 | [1] |
| 72 hours | 0.8 | [1] |
Table 1: IC50 values of WP1122 in glioblastoma cell lines.
| Cell Line | WP1122 Concentration Range Tested (mM) | Treatment Duration | Reference |
| U-87 MG | 0.25 - 5 | 48 and 72 hours | [1] |
| U-251 | 0.25 - 5 | 48 and 72 hours | [1] |
Table 2: Tested concentration ranges of WP1122 in glioblastoma cell lines.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the effects of WP1122.
Cell Viability and Cytotoxicity Assays
To determine the effect of WP1122 on cell viability, assays such as the MTS or SRB assay are recommended.
a) MTS Assay Protocol
This assay measures the reduction of a tetrazolium compound (MTS) by viable cells to a colored formazan (B1609692) product.
-
Materials:
-
Cells of interest
-
Complete culture medium
-
WP1122 stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well tissue culture plates
-
MTS reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of WP1122 in culture medium from a stock solution. The final concentration of the solvent should be consistent across all wells and should not exceed 0.5%.
-
Remove the medium and add 100 µL of the medium containing various concentrations of WP1122 to the respective wells. Include untreated and solvent-only controls.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
b) Sulforhodamine B (SRB) Assay Protocol
This assay is based on the ability of the SRB dye to bind to protein components of cells.
-
Materials:
-
Cells of interest
-
Complete culture medium
-
WP1122 stock solution
-
96-well tissue culture plates
-
Trichloroacetic acid (TCA)
-
SRB solution
-
Tris-base solution
-
Microplate reader
-
-
Procedure:
-
Follow steps 1-5 of the MTS assay protocol.
-
Gently add 50 µL of cold 10% (w/v) TCA to each well to fix the cells.
-
Incubate at 4°C for 1 hour.
-
Wash the plate five times with slow-running tap water and allow it to air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
-
Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value.
-
Cell Proliferation Assay (BrdU Assay)
This assay measures the incorporation of Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of proliferating cells.
-
Materials:
-
Cells of interest
-
Complete culture medium
-
WP1122 stock solution
-
96-well tissue culture plates
-
BrdU labeling reagent
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
-
-
Procedure:
-
Seed cells and treat with WP1122 as described in the cell viability assay protocols (steps 1-5).
-
Add BrdU labeling reagent to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add Fixing/Denaturing solution. Incubate for 30 minutes at room temperature.
-
Wash the wells with wash buffer.
-
Add the anti-BrdU antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.
-
Wash the wells and add TMB substrate. Incubate for 15-30 minutes at room temperature.
-
Add Stop solution.
-
Measure the absorbance at 450 nm.
-
Western Blotting for Apoptosis Markers
Western blotting can be used to detect changes in the expression of key apoptosis-related proteins, such as Bcl-2, Bad, and Bax.[1]
-
Materials:
-
Cells treated with WP1122 (e.g., at IC50 concentration for 72 hours) and untreated controls.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bad, anti-Bax, and a loading control like anti-actin).
-
HRP-conjugated secondary antibodies.
-
ECL substrate.
-
Imaging system.
-
-
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Lactate (B86563) Production Assay
To confirm the inhibition of glycolysis, the production of lactate can be measured in the cell culture supernatant.
-
Materials:
-
Cells treated with a dose-range of WP1122 (e.g., 1-5 mM for 72 hours) and untreated controls.[1]
-
Lactate assay kit.
-
Microplate reader.
-
-
Procedure:
-
Seed and treat cells with WP1122 as previously described.
-
After the treatment period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the lactate assay kit. This typically involves mixing the supernatant with a reaction mixture and incubating for a specific time.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the lactate concentration based on a standard curve.
-
Concluding Remarks
WP1122 is a potent inhibitor of glycolysis with significant anticancer activity in vitro, particularly in glioblastoma cell lines. The provided protocols offer a framework for researchers to investigate the effects of WP1122 on cell viability, proliferation, apoptosis, and metabolism. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions. Careful dose-response and time-course studies are crucial for accurately interpreting the cellular effects of WP1122.
References
- 1. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 6. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for WP1122
For Researchers, Scientists, and Drug Development Professionals
Abstract
WP1122 is a novel glycolysis inhibitor and a prodrug of 2-deoxy-D-glucose (2-DG). By inhibiting key enzymes in the glycolytic pathway, WP1122 effectively blocks glucose metabolism, a pathway often upregulated in cancer cells and viral infections. This document provides detailed protocols for the proper dissolution and storage of WP1122 to ensure its stability and efficacy in research applications.
Chemical Properties and Storage
WP1122 is supplied as a crystalline solid. Proper storage is crucial to maintain its chemical integrity and biological activity.
Table 1: Storage Conditions for WP1122
| Form | Storage Temperature | Shelf Life | Notes |
| Solid (Powder) | -20°C | 2 years[1] | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution in DMSO | -80°C | 6 months[1] | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution in DMSO | 4°C | 2 weeks[1] | For short-term use. |
Solubility Data
Understanding the solubility of WP1122 in various solvents is essential for preparing accurate stock solutions and experimental dilutions. While specific quantitative solubility data for WP1122 is not widely published, information on the related compound D-(+)-Glucose provides a useful reference. It is recommended to perform small-scale solubility tests to determine the optimal concentration for your specific application.
Table 2: Solubility of Related Compound (D-(+)-Glucose) in Common Solvents
| Solvent | Solubility (approx. mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 30[2] |
| Ethanol | 0.3[2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10[2] |
Note: This data is for D-(+)-Glucose and should be used as a general guideline for WP1122. Actual solubility may vary.
Experimental Protocols
Materials
-
WP1122 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM WP1122 Stock Solution in DMSO
This protocol provides a general guideline for preparing a stock solution. The final concentration may be adjusted based on experimental needs and observed solubility.
-
Pre-weigh WP1122: Carefully weigh the desired amount of WP1122 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 248.23 g/mol ), weigh out 2.48 mg of WP1122.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the WP1122 powder.
-
Dissolve: Vortex the solution until the WP1122 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).[1]
Protocol for Preparing Working Solutions
For cell-based assays, the WP1122 stock solution should be further diluted in the appropriate cell culture medium to the desired final concentration. Typical working concentrations for WP1122 in cell culture range from 0.25 mM to 5 mM.
-
Thaw Stock Solution: Thaw a frozen aliquot of the WP1122 stock solution at room temperature.
-
Dilute in Culture Medium: Serially dilute the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 100 µM working solution from a 10 mM stock, add 10 µL of the stock solution to 990 µL of cell culture medium.
-
Mix and Use: Gently mix the working solution by pipetting and immediately add it to your cell cultures.
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Safety and Handling
Handle WP1122 with care in a well-ventilated area, wearing appropriate personal protective equipment. Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
Signaling Pathway and Experimental Workflow
WP1122 Mechanism of Action
WP1122 acts as a prodrug of 2-deoxy-D-glucose (2-DG). It enters the cell through passive diffusion, where it is deacetylated by intracellular esterases to release 2-DG. 2-DG is then phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG-6P). 2-DG-6P cannot be further metabolized in the glycolytic pathway and acts as a competitive inhibitor of phosphoglucose (B3042753) isomerase, thus blocking glycolysis.
Caption: Mechanism of WP1122 action.
Experimental Workflow for WP1122 Stock Solution Preparation
The following diagram illustrates the key steps for preparing a WP1122 stock solution for use in cellular assays.
Caption: Workflow for preparing WP1122 stock solution.
References
Application Notes and Protocols for WP1122 in a Glioblastoma Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of WP1122, a novel glycolysis inhibitor, in preclinical glioblastoma mouse models. The information compiled herein is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound.
Introduction to WP1122
WP1122 is a prodrug of 2-deoxy-D-glucose (2-DG), a glucose analog that inhibits glycolysis.[1][2] Glioblastoma (GBM), a highly aggressive and the most common primary brain tumor, exhibits a strong dependence on glycolysis for energy production, a phenomenon known as the Warburg effect. WP1122 is designed to overcome the limitations of 2-DG, such as its poor pharmacokinetic properties and inability to efficiently cross the blood-brain barrier (BBB).[3] By acetylating 2-DG to create WP1122, the molecule becomes more lipophilic, facilitating its passage across the BBB.[2] Once in the brain, intracellular esterases are believed to cleave the acetyl groups, releasing 2-DG, which is then phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[3] The accumulation of 2-DG-6P competitively inhibits phosphoglucose (B3042753) isomerase, a key enzyme in the glycolytic pathway, leading to ATP depletion and ultimately cell death in cancer cells. Preclinical studies have suggested that WP1122 performs as well as or better than the standard-of-care chemotherapy temozolomide (B1682018) in brain tumor models.[1]
Quantitative Data Summary
Table 1: In Vitro Efficacy of WP1122 in Human Glioblastoma Cell Lines
| Cell Line | Compound | Time Point (hours) | IC50 (mM) |
| U-87 | WP1122 | 48 | 3 |
| U-87 | WP1122 | 72 | 2 |
| U-251 | WP1122 | 48 | 1.25 |
| U-251 | WP1122 | 72 | 0.8 |
| U-87 | 2-DG | 48 | 20 |
| U-87 | 2-DG | 72 | 5 |
| U-251 | 2-DG | 48 | 12 |
| U-251 | 2-DG | 72 | 5 |
Data extracted from a study by Gruwald et al. (2021).[2]
Signaling Pathway and Mechanism of Action
The diagrams below illustrate the proposed mechanism of action of WP1122 and a general workflow for in vivo studies.
Experimental Protocols
The following are generalized protocols for conducting in vivo studies with WP1122 in a glioblastoma mouse model. These should be adapted and optimized for specific experimental designs.
Orthotopic Glioblastoma Mouse Model Generation
This protocol is based on standard procedures for establishing intracranial tumors using the U-87 MG human glioblastoma cell line.
Materials:
-
U-87 MG human glioblastoma cell line
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old
-
Stereotactic apparatus for small animals
-
Anesthesia (e.g., isoflurane)
-
Hamilton syringe with a 26-gauge needle
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
Procedure:
-
Cell Culture: Culture U-87 MG cells in a humidified incubator at 37°C and 5% CO2. Passage cells every 2-3 days to maintain logarithmic growth.
-
Cell Preparation: On the day of implantation, harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^5 cells/µL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mouse using isoflurane. Shave the scalp and secure the head in a stereotactic frame.
-
Intracranial Injection: Create a small burr hole in the skull over the desired injection site (e.g., 2 mm lateral and 1 mm anterior to the bregma). Slowly inject 5 µL of the cell suspension (5 x 10^5 cells) into the brain parenchyma at a depth of 3 mm.
-
Post-operative Care: Suture the scalp incision and allow the mouse to recover on a warming pad. Monitor the animal for any signs of distress.
-
Tumor Growth Monitoring: Monitor tumor growth using a non-invasive imaging modality such as bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI). Begin treatment when tumors reach a predetermined size.
WP1122 Formulation and Administration
Materials:
-
WP1122 compound
-
Vehicle for solubilization (e.g., a solution of DMSO and polyethylene (B3416737) glycol)
-
Oral gavage needles
Procedure:
-
Formulation: Prepare a stock solution of WP1122 in a suitable vehicle. The final concentration should be determined based on the desired dosage and the volume to be administered.
-
Dosing Regimen: While specific in vivo dosing information for WP1122 in glioblastoma models is not widely published, a starting point could be daily or every-other-day administration. The exact dose and schedule should be determined through dose-escalation studies to assess tolerability and efficacy. Preclinical studies have indicated that oral administration is a viable route.[3]
-
Administration: Administer the WP1122 formulation to the mice via oral gavage. Ensure proper technique to avoid injury to the animal.
-
Control Group: A control group of tumor-bearing mice should receive the vehicle alone following the same administration schedule.
Efficacy Evaluation
Endpoints:
-
Survival: Monitor the mice daily for signs of tumor progression (e.g., weight loss, neurological deficits). Euthanize mice when they reach a moribund state. Record the date of death or euthanasia to generate survival curves.
-
Tumor Volume: If using MRI for tumor monitoring, measure tumor volume at regular intervals throughout the study. This will allow for the assessment of tumor growth inhibition.
-
Biomarker Analysis: At the end of the study, tumors and brains can be harvested for histological and molecular analysis to investigate the effects of WP1122 on glycolysis, apoptosis, and other relevant pathways.
Conclusion
WP1122 represents a promising therapeutic agent for glioblastoma due to its ability to inhibit glycolysis and cross the blood-brain barrier. The provided application notes and protocols offer a framework for researchers to conduct preclinical in vivo studies to further elucidate its efficacy and mechanism of action. Further research is warranted to establish optimal dosing regimens and to explore potential combination therapies to enhance its anti-tumor activity.
References
- 1. animallifesciences.com [animallifesciences.com]
- 2. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EXTH-07. DESIGN AND EVALUATION OF WP1122, AN INHIBITOR OF GLYCOLYSIS WITH INCREASED CNS UPTAKE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Assessment of WP1122
For Researchers, Scientists, and Drug Development Professionals
Introduction
WP1122 is a novel prodrug of 2-deoxy-D-glucose (2-DG), a competitive inhibitor of glycolysis.[1] By acetylating 2-DG, WP1122 exhibits improved pharmacokinetic properties, including an extended half-life and enhanced ability to cross the blood-brain barrier.[1] These characteristics make it a promising therapeutic candidate for highly glycolytic tumors, particularly glioblastoma (GBM).[1][2][3] Cancer cells often exhibit the Warburg effect, a phenomenon characterized by a high rate of glycolysis even in the presence of oxygen. WP1122 aims to exploit this metabolic vulnerability by delivering 2-DG more effectively to tumor cells, thereby inhibiting glycolysis, depleting cellular ATP, and inducing cell death.[4]
These application notes provide a comprehensive overview of the methods and protocols for assessing the in vivo efficacy of WP1122, with a focus on preclinical glioblastoma models.
Signaling Pathway of WP1122
WP1122 passively diffuses across the cell membrane and the blood-brain barrier. Intracellularly, it is deacetylated by esterases to release 2-DG. 2-DG is then phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). 2-DG-6P cannot be further metabolized in the glycolytic pathway and accumulates within the cell, leading to the inhibition of hexokinase and phosphoglucose (B3042753) isomerase, key enzymes in glycolysis. This disruption of glycolysis leads to ATP depletion and subsequent cancer cell death.
Quantitative Data Summary
Preclinical studies have demonstrated the superior performance of WP1122 compared to its parent compound, 2-DG, and the standard-of-care chemotherapy for glioblastoma, temozolomide.
| Parameter | WP1122 | 2-DG | Temozolomide | Reference |
| In Vitro IC50 (U-87 MG Cells, 72h) | 2 mM | 5 mM | - | [4] |
| In Vitro IC50 (U-251 Cells, 72h) | 0.8 mM | 5 mM | - | [4] |
| Plasma Concentration of 2-DG | Two-fold higher than 2-DG administration | - | - | [4] |
| In Vivo Efficacy (Glioblastoma Model) | Outperformed temozolomide | - | Standard of care | [2] |
| Combination Therapy In Vivo | Showed even better performance in combination with temozolomide | - | - | [1] |
Experimental Protocols
Orthotopic Glioblastoma Xenograft Model
This protocol describes the establishment of an orthotopic glioblastoma model using the U-87 MG human glioblastoma cell line.
Materials:
-
U-87 MG cells (luciferase-expressing for bioluminescence imaging)
-
DMEM with 10% FBS and 1% penicillin-streptomycin (B12071052)
-
6-8 week old female athymic nude mice
-
Stereotaxic apparatus
-
Hamilton syringe
-
Anesthetics (e.g., isoflurane)
-
Bioluminescence imaging system
-
D-luciferin
Protocol:
-
Cell Culture: Culture U-87 MG-luc cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation: On the day of implantation, harvest cells by trypsinization, wash with sterile PBS, and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Animal Preparation: Anesthetize the mice using isoflurane. Shave the head and secure the mouse in a stereotaxic frame.
-
Intracranial Injection: Create a small incision in the scalp to expose the skull. Using a dental drill, create a small burr hole at the desired coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma). Slowly inject 5 µL of the cell suspension (5 x 10^4 cells) into the brain parenchyma at a depth of 3 mm.
-
Post-operative Care: Suture the scalp incision and provide appropriate post-operative care, including analgesics.
-
Tumor Growth Monitoring: Monitor tumor growth weekly using bioluminescence imaging. Anesthetize the mice and intraperitoneally inject D-luciferin (150 mg/kg). Image the mice 10-15 minutes post-injection.
WP1122 Administration
Based on preclinical data, WP1122 is orally bioavailable.[4]
Materials:
-
WP1122
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Oral gavage needles
Protocol (Example):
-
Formulation: Prepare a suspension of WP1122 in the vehicle at the desired concentration. The exact formulation and dose will need to be optimized based on tolerability and efficacy studies.
-
Administration: Administer WP1122 orally to the mice using a gavage needle. A typical dosing schedule could be once or twice daily for a specified treatment period.
-
Control Group: The control group should receive the vehicle alone following the same administration schedule.
Efficacy Assessment
Tumor Growth Inhibition:
-
Monitor tumor volume regularly using bioluminescence imaging as described above.
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the control group.
Survival Analysis:
-
Monitor the mice daily for signs of tumor progression, such as weight loss, neurological deficits, and moribundity.
-
Euthanize mice that meet the predefined humane endpoints.
-
Plot Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare the survival of different treatment groups.
Pharmacokinetic (PK) Studies
Objective: To determine the concentration of WP1122 and its active metabolite, 2-DG, in plasma and brain tissue over time.
Protocol:
-
Drug Administration: Administer a single dose of WP1122 to a cohort of tumor-bearing mice.
-
Sample Collection: At various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via cardiac puncture or tail vein bleeding into heparinized tubes. Euthanize the mice and collect the brains.
-
Sample Processing: Centrifuge the blood to separate the plasma. Homogenize the brain tissue.
-
Bioanalysis: Analyze the concentration of WP1122 and 2-DG in plasma and brain homogenates using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Pharmacodynamic (PD) Studies
Objective: To assess the biological effects of WP1122 on its target (glycolysis) in the tumor tissue.
Protocol:
-
Treatment: Treat tumor-bearing mice with WP1122 or vehicle for a specified duration.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and excise the tumors.
-
Biomarker Analysis:
-
Lactate (B86563) Measurement: Homogenize a portion of the tumor tissue and measure lactate levels using a commercial lactate assay kit. A reduction in lactate would indicate inhibition of glycolysis.
-
Immunohistochemistry (IHC): Analyze the expression of key glycolysis-related proteins (e.g., GLUT1, Hexokinase 2) in tumor sections by IHC.
-
Western Blot: Analyze the levels of glycolysis-related proteins in tumor lysates by Western blot.
-
Conclusion
The protocols outlined in these application notes provide a framework for the comprehensive in vivo evaluation of WP1122. These studies are crucial for establishing the preclinical efficacy, pharmacokinetic profile, and pharmacodynamic effects of this promising anti-cancer agent, and for providing the necessary data to support its clinical development.
References
- 1. animallifesciences.com [animallifesciences.com]
- 2. Moleculin Granted FDA Fast Track Designation of WP1122 for the Treatment of Glioblastoma Multiforme - Moleculin [moleculin.com]
- 3. onclive.com [onclive.com]
- 4. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
Combining WP1122 and Temozolomide: Application Notes & Protocols for Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most challenging cancers to treat, with a median survival of just over a year. The current standard of care includes surgical resection followed by radiation and the alkylating chemotherapeutic agent, temozolomide (B1682018) (TMZ). However, resistance to TMZ is a major factor in treatment failure and tumor recurrence. A promising strategy to overcome this resistance is to target the metabolic vulnerabilities of GBM cells.
One such approach involves the inhibition of glycolysis, a metabolic pathway that is highly active in many cancers, a phenomenon known as the Warburg effect. WP1122, a prodrug of the glycolysis inhibitor 2-deoxy-D-glucose (2-DG), has emerged as a potent therapeutic candidate. Preclinical evidence suggests that combining WP1122 with temozolomide may offer a synergistic anti-tumor effect in glioblastoma models. These application notes provide a detailed overview of the rationale, supporting data, and experimental protocols for investigating the combination of WP1122 and temozolomide in a research setting.
Rationale for Combination Therapy
The therapeutic strategy of combining WP1122 and temozolomide is grounded in their complementary mechanisms of action.
Temozolomide (TMZ) is a DNA alkylating agent. It adds a methyl group to the DNA of cancer cells, primarily at the O6 and N7 positions of guanine.[1] This methylation leads to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1] However, many tumors develop resistance to TMZ, often through the action of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which removes the methyl groups from the DNA.[2]
WP1122 is a novel prodrug of 2-deoxy-D-glucose (2-DG), a glucose analog that inhibits glycolysis.[3] Cancer cells, including glioblastoma, are heavily reliant on glycolysis for energy production.[3] By inhibiting this pathway, WP1122 can induce a state of metabolic stress in cancer cells. WP1122 is designed to have improved pharmacological properties over 2-DG, including better brain penetration.[4]
The combination of these two agents is hypothesized to create a "one-two punch" against glioblastoma cells. By disrupting the energy supply of the cancer cells with WP1122, they may become more susceptible to the DNA-damaging effects of temozolomide. This could potentially overcome TMZ resistance and lead to a more profound anti-tumor response. Preclinical studies in mice with transplanted human brain tumors have indicated that WP1122 was more effective than the standard of care, temozolomide, and showed even better performance when the two were used in combination.[5]
Signaling Pathways and Mechanisms of Action
The interplay between WP1122 and temozolomide involves distinct but potentially synergistic cellular pathways.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Moleculin Receives FDA Allowance to Begin a Phase 1 Study of WP1122 for the Treatment of Glioblastoma Multiforme [prnewswire.com]
- 3. Synergistic and targeted therapy with a procaspase-3 activator and temozolomide extends survival in glioma rodent models and is feasible for the treatment of canine malignant glioma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Moleculin Receives FDA Orphan Drug Designation of WP1122 for the Treatment of Glioblastoma Multiforme - Moleculin [moleculin.com]
- 5. Moleculin Granted FDA Fast Track Designation of WP1122 for the Treatment of Glioblastoma Multiforme - Moleculin [moleculin.com]
Application Notes and Protocols for WP1122 Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
WP1122 is a novel prodrug of 2-deoxy-D-glucose (2-DG), a well-characterized inhibitor of glycolysis.[1][2][3] By modifying 2-DG with acetyl groups, WP1122 exhibits improved pharmacokinetic properties, including enhanced cell permeability and the ability to cross the blood-brain barrier.[1][3] Inside the cell, WP1122 is deacetylated to release 2-DG, which is then phosphorylated to 2-DG-6-phosphate. This product cannot be further metabolized, leading to the inhibition of hexokinase and phosphoglucose (B3042753) isomerase, thereby blocking the glycolytic pathway and depleting cellular ATP.[2][3][4] Many cancer cells, particularly those exhibiting the Warburg effect, are highly dependent on glycolysis for energy production, making them vulnerable to glycolytic inhibitors like WP1122.[5] Preclinical studies have demonstrated the potential of WP1122 in treating highly glycolytic tumors such as glioblastoma and pancreatic cancer.[3][5][6]
Combining WP1122 with other anticancer agents that target different cellular pathways presents a promising strategy to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce toxicity.[4][5] These application notes provide detailed protocols for designing and conducting in vitro synergy studies with WP1122.
WP1122 Signaling Pathway
The primary mechanism of action for WP1122 is the disruption of the glycolytic pathway. The following diagram illustrates the key steps involved.
Experimental Design for Synergy Studies
A systematic approach is crucial for evaluating the synergistic potential of WP1122 with other therapeutic agents. The following workflow outlines the key steps.
Data Presentation
Quantitative data from synergy experiments should be organized for clear interpretation. The following tables provide templates for recording and presenting your results.
Table 1: IC50 Values for Single Agents
| Cell Line | Drug | Incubation Time (hrs) | IC50 (µM) |
| U-87 MG | WP1122 | 72 | Value |
| U-87 MG | Drug X | 72 | Value |
| Panc-1 | WP1122 | 72 | Value |
| Panc-1 | Drug X | 72 | Value |
Table 2: Combination Index (CI) Values
| Cell Line | Combination | Molar Ratio (WP1122:Drug X) | Fa (Fraction Affected) | CI Value | Interpretation |
| U-87 MG | WP1122 + Drug X | e.g., 1:1 | 0.50 | Value | Synergism/Additive/Antagonism |
| U-87 MG | WP1122 + Drug X | e.g., 1:1 | 0.75 | Value | Synergism/Additive/Antagonism |
| U-87 MG | WP1122 + Drug X | e.g., 1:1 | 0.90 | Value | Synergism/Additive/Antagonism |
| Panc-1 | WP1122 + Drug X | e.g., 1:1 | 0.50 | Value | Synergism/Additive/Antagonism |
| Panc-1 | WP1122 + Drug X | e.g., 1:1 | 0.75 | Value | Synergism/Additive/Antagonism |
| Panc-1 | WP1122 + Drug X | e.g., 1:1 | 0.90 | Value | Synergism/Additive/Antagonism |
Note: CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[7][8][9]
Table 3: Apoptosis Analysis
| Cell Line | Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) |
| U-87 MG | Control | Value | Value | Value |
| U-87 MG | WP1122 | Value | Value | Value |
| U-87 MG | Drug X | Value | Value | Value |
| U-87 MG | WP1122 + Drug X | Value | Value | Value |
Table 4: Western Blot Densitometry Analysis
| Cell Line | Treatment | Protein Target (e.g., p-AKT/total AKT) | Fold Change vs. Control |
| U-87 MG | Control | Protein 1 | 1.0 |
| U-87 MG | WP1122 | Protein 1 | Value |
| U-87 MG | Drug X | Protein 1 | Value |
| U-87 MG | WP1122 + Drug X | Protein 1 | Value |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of WP1122 alone and in combination with another drug.
Materials:
-
Cancer cell lines (e.g., U-87 MG, Panc-1)
-
Complete culture medium
-
WP1122 and combination drug stock solutions
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[11]
-
Drug Treatment:
-
Single Agent IC50 Determination: Treat cells with serial dilutions of WP1122 or the combination drug for 72 hours. Include a vehicle control (e.g., DMSO).
-
Combination Treatment: Treat cells with WP1122 and the combination drug at a constant molar ratio, based on their individual IC50 values (e.g., equipotent ratio). Also, include single-agent controls at the corresponding concentrations.
-
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for single agents. For combination studies, use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[12]
Apoptosis Assay (Annexin V Staining)
This protocol is used to quantify apoptosis induced by WP1122 and its combination with another drug.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with WP1122, the combination drug, and their combination for 48-72 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[13][14]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[13]
Western Blot Analysis
This protocol is for investigating the effects of WP1122 and combination treatments on key signaling proteins.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., for proteins involved in apoptosis, cell cycle, or other relevant pathways)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15][16]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system.[15]
-
Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[15]
Conclusion
These application notes and protocols provide a framework for the systematic evaluation of WP1122 in combination with other anticancer agents. By following these detailed methodologies, researchers can obtain robust and reproducible data to assess synergistic interactions and elucidate the underlying mechanisms, thereby guiding the further development of novel cancer therapeutic strategies.
References
- 1. WP1122 - Moleculin [moleculin.com]
- 2. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EXTH-07. DESIGN AND EVALUATION OF WP1122, AN INHIBITOR OF GLYCOLYSIS WITH INCREASED CNS UPTAKE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animallifesciences.com [animallifesciences.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Techniques for Measuring Glycolysis Inhibition by WP1122
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cells frequently exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This heightened reliance on glycolysis for energy production, even in the presence of oxygen, presents a key therapeutic target.[1] WP1122 is a novel prodrug of 2-deoxy-D-glucose (2-DG), a well-known glycolysis inhibitor.[2] WP1122 is designed for improved bioavailability, allowing it to effectively target glucose metabolism in cancer cells.[2]
These application notes provide detailed methodologies for quantifying the inhibitory effects of WP1122 on cellular glycolysis. The protocols outlined below are essential for preclinical evaluation and mechanism of action studies.
Mechanism of Action of WP1122
WP1122 is a cell-permeable compound that passively diffuses across the cell membrane, independent of glucose transporters (GLUTs).[2] Once inside the cell, intracellular esterases cleave the acetyl groups from WP1122, releasing the active glycolysis inhibitor, 2-DG.[2] Cellular hexokinase (HK) then phosphorylates 2-DG to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). This product cannot be further metabolized and accumulates within the cell, leading to the inhibition of glycolysis through two primary mechanisms:
-
Competitive inhibition of Phosphoglucose Isomerase (PGI): 2-DG-6-P competes with glucose-6-phosphate (G-6-P) for the enzyme PGI, which catalyzes the conversion of G-6-P to fructose-6-phosphate.
-
Non-competitive inhibition of Hexokinase (HK): The accumulation of 2-DG-6-P provides feedback inhibition on the activity of hexokinase.
The upregulation of hexokinase 2 (HK2) in many cancers makes it a particularly attractive target for selective inhibition.[3][4]
Figure 1. Mechanism of action of WP1122 as a glycolysis inhibitor.
Key Experimental Protocols
To assess the inhibitory effect of WP1122 on glycolysis, several robust methods can be employed. This section details the protocols for measuring glucose uptake, lactate (B86563) production, and extracellular acidification rate.
Glucose Uptake Assay
This assay directly measures the ability of cells to take up glucose or a glucose analog from the culture medium.[5] The use of a fluorescent glucose analog like 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose (2-NBDG) provides a sensitive, non-radioactive method for quantification.[6][7]
Principle: Cells are incubated with 2-NBDG, which is taken up through glucose transporters. The intracellular fluorescence is then measured, which is proportional to the rate of glucose uptake. WP1122, by inhibiting glycolysis, is expected to reduce the cell's capacity for glucose uptake.
Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well black, clear-bottom plate at a predetermined density to achieve 70-80% confluency on the day of the assay. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Treat cells with various concentrations of WP1122 (e.g., 0-100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 6, 12, or 24 hours).
-
Glucose Starvation: Gently wash the cells twice with warm PBS. Replace the medium with glucose-free Krebs-Ringer-HEPES (KRH) buffer and incubate for 1-2 hours.[5]
-
2-NBDG Incubation: Add 2-NBDG to each well to a final concentration of 50-100 µM. Incubate for 10-30 minutes in the dark at 37°C.[7]
-
Termination and Lysis: Stop the uptake by aspirating the 2-NBDG solution and washing the cells three times with ice-cold PBS.[5] Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).[7]
-
Fluorescence Measurement: Transfer the cell lysates to a new 96-well plate and measure the fluorescence using a microplate reader with excitation/emission wavelengths of approximately 485/535 nm.[7]
-
Data Normalization: Normalize the fluorescence readings to the protein concentration of each well, determined by a standard protein assay (e.g., BCA assay).
Data Presentation:
| WP1122 Conc. (µM) | Cell Line A (Normalized Fluorescence Units) | Cell Line B (Normalized Fluorescence Units) |
| 0 (Vehicle) | 1.00 ± 0.08 | 1.00 ± 0.09 |
| 1 | 0.92 ± 0.07 | 0.95 ± 0.08 |
| 10 | 0.65 ± 0.05 | 0.72 ± 0.06 |
| 50 | 0.38 ± 0.04 | 0.45 ± 0.05 |
| 100 | 0.21 ± 0.03 | 0.28 ± 0.04 |
Table 1. Example data showing dose-dependent inhibition of glucose uptake by WP1122 in two different cancer cell lines. Data are represented as mean ± SD.
Figure 2. Experimental workflow for the 2-NBDG-based glucose uptake assay.
Lactate Production Assay
This assay quantifies the amount of lactate, the primary end-product of glycolysis, secreted by cells into the culture medium.[5] A decrease in lactate production is a direct indicator of glycolysis inhibition.
Principle: Lactate concentration in the cell culture supernatant is measured using an enzymatic assay. Lactate dehydrogenase (LDH) oxidizes lactate, leading to the production of a colored or fluorescent product that is proportional to the lactate concentration.[8]
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a 24-well or 96-well plate. Once adhered, treat the cells with various concentrations of WP1122 and a vehicle control for a specified duration (e.g., 24 hours).
-
Sample Collection: Carefully collect the cell culture medium from each well at the end of the treatment period.[8]
-
Sample Preparation: Centrifuge the collected medium at 300 x g for 2 minutes to pellet any detached cells and collect the supernatant.[8] If the medium contains serum, deproteinize the samples using a 10 kDa molecular weight cut-off spin filter to remove endogenous LDH, which can interfere with the assay.[5][8]
-
Standard Curve Preparation: Prepare a series of lactate standards with known concentrations (e.g., 0 to 1 mM) by diluting a stock solution in the same culture medium used for the experiment.[9]
-
Assay Reaction: In a new 96-well plate, add 50 µL of each standard and sample in duplicate or triplicate. Prepare and add 50 µL of the lactate assay reaction mixture (containing lactate dehydrogenase, NAD⁺, and a probe/dye) to each well according to the manufacturer's instructions.[8]
-
Incubation and Measurement: Incubate the plate at room temperature (or 37°C) for 30 minutes, protected from light.[5] Measure the absorbance or fluorescence using a microplate reader.[5]
-
Data Analysis: Subtract the blank reading from all measurements. Plot the standard curve and determine the lactate concentration in the samples. Normalize the lactate concentration to the cell number or protein concentration from the corresponding wells.
Data Presentation:
| WP1122 Conc. (µM) | Cell Line A (Lactate Production, nmol/µg protein) | Cell Line B (Lactate Production, nmol/µg protein) |
| 0 (Vehicle) | 5.2 ± 0.4 | 6.1 ± 0.5 |
| 1 | 4.8 ± 0.3 | 5.5 ± 0.4 |
| 10 | 3.1 ± 0.2 | 3.8 ± 0.3 |
| 50 | 1.5 ± 0.1 | 1.9 ± 0.2 |
| 100 | 0.8 ± 0.1 | 1.1 ± 0.1 |
Table 2. Example data showing dose-dependent inhibition of lactate production by WP1122. Data are represented as mean ± SD.
Figure 3. Experimental workflow for the enzymatic lactate production assay.
Extracellular Acidification Rate (ECAR) Assay
This method provides a real-time, kinetic measurement of glycolysis by quantifying the rate at which cells acidify their surrounding medium, primarily through the extrusion of lactate and protons.[10][11] The Agilent Seahorse XF Analyzer is the standard instrument for this assay.[10][12]
Principle: The "Glycolysis Stress Test" measures key parameters of glycolytic function by sequentially injecting glucose, a mitochondrial inhibitor (oligomycin), and a glycolysis inhibitor (2-DG).[10]
-
Basal Glycolysis: The initial ECAR after the addition of glucose.
-
Glycolytic Capacity: The maximum ECAR achieved after blocking mitochondrial ATP production with oligomycin, forcing cells to rely on glycolysis.
-
Glycolytic Reserve: The difference between the glycolytic capacity and the basal glycolysis rate.
Experimental Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere and grow to the desired confluency.[5]
-
Instrument Preparation: Hydrate the sensor cartridge with XF Calibrant solution and incubate overnight at 37°C in a non-CO₂ incubator.[5]
-
Assay Preparation: On the day of the assay, replace the culture medium with bicarbonate-free XF assay medium supplemented with L-glutamine and pH-adjusted to 7.4.[13] Incubate the cells in a non-CO₂ incubator at 37°C for 1 hour to allow temperature and pH to equilibrate.[8]
-
Compound Loading: Load the injection ports of the sensor cartridge with WP1122 (for pre-treatment analysis) or with the Glycolysis Stress Test reagents:
-
Port A: Glucose (e.g., 10 mM final concentration)
-
Port B: Oligomycin (e.g., 1 µM final concentration)
-
Port C: 2-Deoxy-D-Glucose (2-DG) (e.g., 50 mM final concentration)
-
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer and run the Glycolysis Stress Test protocol. The instrument will measure basal ECAR, then sequentially inject the compounds and record the resulting changes in ECAR.[10]
-
Data Analysis: Use the Seahorse XF software to calculate the rates of glycolysis, glycolytic capacity, and glycolytic reserve. Normalize the data to cell count or protein concentration per well.
Data Presentation:
| Parameter | Control Cells (mpH/min) | WP1122-Treated Cells (mpH/min) | % Inhibition |
| Basal Glycolysis | 45.2 ± 3.5 | 18.1 ± 2.1 | 60% |
| Glycolytic Capacity | 88.6 ± 6.2 | 35.5 ± 4.0 | 60% |
| Glycolytic Reserve | 43.4 ± 4.8 | 17.4 ± 2.9 | 60% |
Table 3. Example data from a Seahorse XF Glycolysis Stress Test comparing control cells to cells pre-treated with WP1122. Data are represented as mean ± SD.
Figure 4. Workflow for the Seahorse XF Extracellular Acidification Rate (ECAR) assay.
Summary
The successful evaluation of WP1122 as a glycolysis inhibitor relies on the application of multiple, complementary assays. The protocols described in these notes provide a comprehensive framework for characterizing the bioactivity of WP1122. The glucose uptake assay confirms the initial blockade of glucose entry, the lactate production assay measures the impact on the primary glycolytic end-product, and the real-time ECAR assay provides a dynamic view of the cell's glycolytic function and capacity. Together, these methods offer a robust platform for preclinical drug development and for elucidating the metabolic impact of novel glycolysis inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linker residues regulate the activity and stability of hexokinase 2, a promising anticancer target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hexokinase 2 promotes tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.11. Glucose Uptake Assay [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with WP1122 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
WP1122 is a novel prodrug of 2-deoxy-D-glucose (2-DG), a well-known inhibitor of glycolysis.[1][2] Many cancer cells exhibit a high rate of glycolysis for energy production, a phenomenon known as the Warburg effect. By targeting this metabolic vulnerability, WP1122 presents a promising therapeutic strategy for highly glycolytic tumors such as glioblastoma and pancreatic cancer.[3][4] Unlike 2-DG, WP1122 is chemically modified to improve its drug-like properties, including a longer half-life and enhanced ability to cross the blood-brain barrier.[4]
These application notes provide detailed protocols for assessing the effects of WP1122 on cancer cell viability and apoptosis, key assays for preclinical evaluation.
Mechanism of Action of WP1122
WP1122 is designed to efficiently deliver 2-DG into cancer cells. It enters cells via passive diffusion, independent of glucose transporters.[1][2] Once inside the cell, intracellular esterases cleave the acetyl groups from WP1122, releasing the active molecule 2-DG.[5] Hexokinase, the first enzyme in the glycolysis pathway, then phosphorylates 2-DG to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). This product cannot be further metabolized and accumulates within the cell, where it competitively inhibits both hexokinase and phosphoglucose (B3042753) isomerase, effectively shutting down the glycolytic pathway and leading to energy depletion and cell death.[1]
Data Presentation
The cytotoxic effects of WP1122 can be quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit cell growth or viability by 50%. Below is a sample table summarizing the reported cytotoxic activity of WP1122. Researchers should use this format to record their own experimental data.
Table 1: Cytotoxic Activity of WP1122 on Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value |
| U87 | Glioblastoma | Not Specified | 1–10 mM[1][2] |
| User-defined | e.g., Pancreatic | e.g., MTT | User-defined |
| User-defined | e.g., Lung | e.g., WST-1 | User-defined |
| User-defined | e.g., Breast | e.g., CellTiter-Glo | User-defined |
Note: The IC50 range of 1-10 mM was observed across a broad spectrum of cancer cells under both normoxic and hypoxic conditions.[1][2] Specific values will vary depending on the cell line, assay type, and incubation time.
Experimental Protocols
Two standard assays are detailed below: the MTT assay to measure metabolic activity as an indicator of cell viability, and the Annexin V-FITC assay to specifically quantify apoptosis.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells, providing an indirect measurement of cell viability.[6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
WP1122 (dissolved in an appropriate solvent, e.g., DMSO or PBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[9]
-
Include wells with medium only for background control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]
-
-
WP1122 Treatment:
-
Prepare serial dilutions of WP1122 in complete culture medium. It is crucial to perform a wide range of concentrations to determine an accurate IC50 value.
-
Include a vehicle control (medium with the same concentration of solvent used for WP1122).
-
Carefully remove the medium from the wells and add 100 µL of the prepared WP1122 dilutions or control solutions.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[6][7]
-
Calculate the percentage of cell viability for each concentration using the formula: Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
Plot the percentage of cell viability against the log concentration of WP1122 to determine the IC50 value using appropriate software.
-
Protocol 2: Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC). Propidium Iodide (PI) is used as a counterstain to differentiate early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable cells (Annexin V-/PI-).[11]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
WP1122
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat cells with various concentrations of WP1122 for the desired time period. Include a vehicle-treated negative control.
-
-
Cell Harvesting:
-
After treatment, collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Gently wash the adherent cells with PBS and detach them using trypsin.
-
Combine the collected medium (from step 2.1) with the trypsinized cells to ensure all cells are harvested.[12]
-
Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and discard the supernatant.
-
-
Cell Washing and Resuspension:
-
Wash the cell pellet twice with cold PBS, centrifuging between washes.[11]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube to mix.
-
-
Incubation:
-
Incubate the cells for 15-20 minutes at room temperature in the dark.[12]
-
-
Analysis by Flow Cytometry:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour. Use single-color controls to set up proper compensation and quadrants.[12]
-
Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (due to membrane damage)
-
-
References
- 1. EXTH-07. DESIGN AND EVALUATION OF WP1122, AN INHIBITOR OF GLYCOLYSIS WITH INCREASED CNS UPTAKE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Today's New Way to Fight Cancer Focusing on Metabolic Therapies [prnewswire.com]
- 4. animallifesciences.com [animallifesciences.com]
- 5. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for Developing WP1122-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
WP1122 is a novel glycolysis inhibitor that functions as a prodrug of 2-deoxy-D-glucose (2-DG).[1][2] By acetylating 2-DG, WP1122 exhibits improved pharmacokinetic properties, including enhanced cellular uptake and the ability to cross the blood-brain barrier, making it a promising therapeutic agent for highly glycolytic tumors such as glioblastoma.[1][2] WP1122 enters cells via passive diffusion, where it is de-acetylated by intracellular esterases to release 2-DG.[2] 2-DG is then phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P), which cannot be further metabolized in the glycolytic pathway.[3][4] The accumulation of 2-DG-6-P competitively inhibits hexokinase and phosphoglucose (B3042753) isomerase, leading to ATP depletion, cell cycle arrest, and ultimately, cell death in cancer cells that are highly dependent on glycolysis.[3][4]
The development of drug resistance is a significant challenge in cancer therapy. Understanding the mechanisms by which cancer cells acquire resistance to novel therapeutic agents like WP1122 is crucial for the development of effective long-term treatment strategies and combination therapies. These application notes provide a detailed framework and protocols for the generation and characterization of WP1122-resistant cancer cell lines in a research setting.
Data Presentation: Characterization of WP1122-Resistant Cell Lines
The following tables summarize hypothetical, yet representative, quantitative data that can be expected when comparing parental (sensitive) and newly developed WP1122-resistant cell lines. These tables are intended to serve as a guide for data presentation and interpretation.
Table 1: Drug Sensitivity Profile
| Cell Line | Parental IC50 (µM) | WP1122-Resistant IC50 (µM) | Fold Resistance |
| Glioblastoma (U-87) | 2000 | >20000 | >10 |
| Pancreatic (PANC-1) | 1500 | >15000 | >10 |
| Breast (MCF-7) | 2500 | >25000 | >10 |
Table 2: Metabolic Phenotype
| Cell Line | Parental Glucose Uptake (Fold Change vs. Control) | Resistant Glucose Uptake (Fold Change vs. Parental) | Parental Lactate (B86563) Production (Fold Change vs. Control) | Resistant Lactate Production (Fold Change vs. Parental) |
| Glioblastoma (U-87) | 1.5 | 1.8 - 2.5 | 2.0 | 1.5 - 2.0 |
| Pancreatic (PANC-1) | 1.8 | 2.0 - 3.0 | 2.5 | 1.8 - 2.2 |
| Breast (MCF-7) | 1.3 | 1.5 - 2.0 | 1.8 | 1.3 - 1.8 |
Table 3: Expression of Resistance-Associated Proteins (Relative Fold Change)
| Protein Marker | Parental | WP1122-Resistant | Putative Role in Resistance |
| GLUT1 | 1.0 | 2.0 - 3.0 | Increased glucose (and 2-DG) transport into the cell.[5] |
| GRP78 (BiP) | 1.0 | 3.0 - 5.0 | Key chaperone in the Unfolded Protein Response (UPR), indicating ER stress.[1][6] |
| IRE1α | 1.0 | 2.5 - 4.0 | A primary sensor of the UPR.[1] |
| LC3-II | 1.0 | 2.0 - 3.5 | Marker for autophagosome formation, indicating increased autophagy.[2][7][6][8] |
| p62/SQSTM1 | 1.0 | 0.5 - 0.7 | Autophagic substrate, decreased levels suggest increased autophagic flux.[2] |
Experimental Protocols
Protocol 1: Determination of WP1122 IC50 in Parental Cell Lines
Objective: To determine the baseline sensitivity of the parental cancer cell line to WP1122.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
WP1122
-
DMSO (for stock solution)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a 100 mM stock solution of WP1122 in DMSO. Further dilute the stock solution in complete culture medium to create a series of 2x concentrated drug solutions.
-
Treatment: Remove the overnight culture medium from the cells and replace it with 100 µL of the prepared drug dilutions. Include a vehicle control (DMSO-containing medium).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the WP1122 concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Generation of WP1122-Resistant Cell Lines
Objective: To develop a cancer cell line with acquired resistance to WP1122 using a stepwise dose-escalation method.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
WP1122
-
6-well plates or tissue culture flasks
Procedure:
-
Initial Exposure: Begin by culturing the parental cells in a medium containing WP1122 at a concentration equal to the IC20 (the concentration that inhibits growth by 20%) determined in Protocol 1.
-
Monitoring and Recovery: Initially, a significant number of cells may undergo apoptosis. Monitor the cells daily and replace the medium every 2-3 days. Allow the surviving cells to recover and reach 70-80% confluency.
-
Passaging: Once the cells have adapted and are proliferating steadily at the current WP1122 concentration, passage them as you would normally.
-
Dose Escalation: With each subsequent passage, gradually increase the concentration of WP1122 in the culture medium. A 1.5 to 2-fold increase is recommended.[9]
-
Repeat Cycles: Continue this cycle of adaptation, proliferation, and dose escalation. If a significant level of cell death is observed after a dose increase, maintain the cells at the previous concentration for an additional passage before attempting to increase the dose again.
-
Cryopreservation: At each successful dose escalation step, it is advisable to cryopreserve a vial of cells as a backup.
-
Duration: This process can take several months to achieve a significant level of resistance (e.g., >10-fold increase in IC50).
-
Confirmation of Resistance: Once cells are able to proliferate in a high concentration of WP1122 (e.g., 5-10 times the parental IC50), confirm the resistant phenotype by re-evaluating the IC50 as described in Protocol 1.
Protocol 3: Characterization of Metabolic Phenotype
A. Glucose Uptake Assay
Objective: To measure and compare the rate of glucose uptake in parental and WP1122-resistant cells.
Materials:
-
Parental and resistant cell lines
-
Glucose-free culture medium
-
2-NBDG (fluorescent glucose analog) or a commercial glucose uptake assay kit
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed both parental and resistant cells into a 96-well plate and allow them to adhere overnight.
-
Glucose Starvation: Gently wash the cells with PBS and then incubate them in glucose-free medium for 1-2 hours.
-
2-NBDG Incubation: Replace the glucose-free medium with a medium containing 2-NBDG at a final concentration of 50-100 µg/mL. Incubate for 30-60 minutes.
-
Signal Termination: Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to stop the uptake.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence using a plate reader (excitation/emission ~485/535 nm).
-
Data Analysis: Normalize the fluorescence signal to the cell number (which can be determined in a parallel plate using a viability assay). Compare the glucose uptake in resistant cells to that of parental cells.
B. Lactate Production Assay
Objective: To measure and compare the rate of lactate production, an indicator of glycolytic activity, in parental and WP1122-resistant cells.
Materials:
-
Parental and resistant cell lines
-
Complete cell culture medium
-
Lactate assay kit
-
96-well plates
-
Absorbance plate reader
Procedure:
-
Cell Seeding: Seed both parental and resistant cells into a 96-well plate and culture until they are 70-80% confluent.
-
Medium Change: Replace the culture medium with fresh medium and incubate for 24 hours.
-
Supernatant Collection: After the incubation period, carefully collect the culture supernatant from each well.
-
Lactate Measurement: Follow the manufacturer's protocol for the lactate assay kit. This typically involves creating a standard curve with known lactate concentrations and then measuring the lactate concentration in the collected supernatants using an absorbance plate reader.
-
Data Analysis: Normalize the lactate concentration to the cell number. Compare the lactate production in resistant cells to that of parental cells.
Protocol 4: Western Blot Analysis of Resistance Markers
Objective: To assess the expression levels of proteins potentially involved in WP1122 resistance.
Materials:
-
Parental and resistant cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GLUT1, anti-GRP78, anti-IRE1α, anti-LC3B, anti-p62)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the parental and resistant cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH). Compare the protein expression levels in resistant cells to those in parental cells.
Mandatory Visualizations
Caption: Experimental workflow for generating and characterizing WP1122-resistant cell lines.
Caption: Signaling pathway of WP1122 action and potential resistance mechanisms.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycolysis inhibition by 2-deoxy-D-glucose reverts the metastatic phenotype in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roles of GLUT-1 and HK-II expression in the biological behavior of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Deoxy-D-glucose activates autophagy via endoplasmic reticulum stress rather than ATP depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Deoxy-D-glucose activates autophagy via endoplasmic reticulum stress rather than ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring WP1122 Uptake in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
WP1122 is a novel prodrug of 2-deoxy-D-glucose (2-DG) designed for enhanced therapeutic potential, particularly in the context of neuro-oncology.[1][2] Brain tumors, such as glioblastoma (GBM), exhibit a high dependence on glycolysis for energy production, a phenomenon known as the Warburg Effect.[3] WP1122 capitalizes on this metabolic vulnerability. As a lipophilic ester of 2-DG, it is designed to more readily cross the blood-brain barrier (BBB) and enter tumor cells via passive diffusion.[1][3] Once inside the cell, esterases cleave the acetyl groups, releasing 2-DG.[1] 2-DG is then phosphorylated by hexokinase to 2-DG-6-phosphate, which cannot be further metabolized, thereby competitively inhibiting glycolysis, leading to reduced ATP production and cancer cell death.[1][3]
Given its targeted application for brain tumors, accurately quantifying the uptake and distribution of WP1122 and its active metabolite, 2-DG, in brain tissue is critical for preclinical and clinical development. These measurements are essential for understanding its pharmacokinetics (PK), pharmacodynamics (PD), and overall efficacy.
This document provides detailed application notes and protocols for three key methodologies to measure WP1122 uptake in brain tissue:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantification in brain homogenates.
-
Quantitative Autoradiography (QAR) for visualizing spatial distribution in brain sections.
-
Positron Emission Tomography (PET) for non-invasive, in vivo imaging of brain kinetics.
Mechanism of Action of WP1122
WP1122's mechanism centers on the targeted inhibition of glycolysis in highly glycolytic cells. The workflow begins with systemic administration and culminates in the disruption of the cell's primary energy-producing pathway.
Caption: Mechanism of WP1122 action in brain tumor cells.
Methodologies and Experimental Protocols
A variety of in vivo and ex vivo methods can be used to measure the brain uptake of small molecules.[4][5] The choice of method depends on the specific research question, such as whether quantitative concentration, spatial distribution, or real-time kinetics are needed.[6]
Protocol 1: Quantification by LC-MS/MS of Brain Homogenate
This protocol provides a robust method for quantifying the concentration of WP1122 and its active metabolite, 2-DG, in whole-brain or regional brain tissue samples. LC-MS/MS offers high sensitivity and selectivity for quantitative analysis.[7]
Caption: Workflow for quantifying WP1122 in brain tissue via LC-MS/MS.
-
WP1122 and 2-DG analytical standards
-
Internal Standard (IS) (e.g., stable isotope-labeled WP1122 or a structurally similar compound)
-
Homogenization Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)[8]
-
Bead homogenizer (e.g., Bullet Blender™) with appropriate beads (e.g., 0.5 mm glass beads)[9]
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
-
High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)
-
Animal Dosing: Administer WP1122 to the animal model (e.g., mouse, rat) at the desired dose and route.
-
Sample Collection:
-
At designated time points, anesthetize the animal and collect a terminal blood sample (e.g., via cardiac puncture).
-
Perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.
-
Immediately dissect the brain, weigh it, and either process it immediately or snap-freeze it in liquid nitrogen for storage at -80°C.[10]
-
-
Brain Tissue Homogenization:
-
Place a weighed piece of brain tissue (e.g., 50-100 mg) into a microcentrifuge tube.[9]
-
Add a volume of beads equal to the tissue mass.[9]
-
Add 2-4 volumes of ice-cold homogenization buffer (e.g., 200 µL for 100 mg of tissue).[9]
-
Homogenize the tissue according to the manufacturer's protocol (e.g., Bullet Blender™ at SPEED 6 for 3 minutes).[9]
-
-
Sample Preparation for LC-MS/MS:
-
To a known volume of brain homogenate (e.g., 100 µL), add the internal standard.
-
Add 3 volumes of ice-cold ACN with 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for WP1122, 2-DG, and the IS.[11][12]
-
Inject the prepared sample onto the LC-MS/MS system.
-
Generate a standard curve by spiking known concentrations of WP1122 and 2-DG into blank brain homogenate and processing them alongside the study samples.[13]
-
-
Data Analysis:
-
Calculate the concentration of WP1122 and 2-DG in the brain homogenate (in ng/mL or µM) by comparing the analyte/IS peak area ratio to the standard curve.
-
Convert the concentration to the amount per gram of tissue (e.g., ng/g) based on the initial tissue weight and homogenization volume.
-
Protocol 2: Visualization by Quantitative Autoradiography (QAR)
QAR provides high-resolution visualization of the distribution of a radiolabeled drug within the brain.[14][15] This technique is ideal for identifying specific brain regions with high drug accumulation, such as tumors versus surrounding healthy tissue. This protocol requires a radiolabeled version of WP1122 (e.g., [³H]WP1122 or [¹⁴C]WP1122).
Caption: Workflow for visualizing WP1122 distribution via autoradiography.
-
Radiolabeled WP1122 (e.g., [³H]WP1122 or [¹⁴C]WP1122)
-
Microscope slides
-
Phosphor imaging plates or X-ray film[15]
-
Radioactive standards (for quantification)
-
Phosphor imager or film developer
-
Image analysis software
-
Animal Dosing: Administer a known quantity and specific activity of radiolabeled WP1122 to the animal.
-
Sample Collection: At the desired time point, euthanize the animal and carefully dissect the brain. Do not perfuse, as this may wash out the compound. Snap-freeze the brain in isopentane (B150273) cooled by liquid nitrogen. Store at -80°C.
-
Cryosectioning:
-
Mount the frozen brain onto a cryostat chuck.
-
Cut thin coronal or sagittal sections (e.g., 20 µm thick).[15]
-
Thaw-mount the sections onto microscope slides and dry them.
-
-
Exposure:
-
Arrange the slides in an exposure cassette along with calibrated radioactive standards.
-
Appose the slides to a phosphor imaging plate or radiation-sensitive film.
-
Expose in a light-tight container at an appropriate temperature (e.g., -80°C) for a duration determined by the isotope and dose (days to weeks).
-
-
Imaging and Analysis:
-
Scan the imaging plate with a phosphor imager or develop the film.
-
Using image analysis software, measure the optical density in various regions of interest (ROIs), such as the tumor core, tumor margin, and contralateral healthy tissue.
-
Generate a standard curve from the radioactive standards to convert the optical density values into quantitative measures of radioactivity (e.g., nCi/mg tissue).[16]
-
This allows for a semi-quantitative assessment of drug distribution throughout the brain.[6]
-
Protocol 3: In Vivo Measurement by Positron Emission Tomography (PET)
PET is a powerful, non-invasive imaging technique that allows for the real-time, quantitative measurement of drug kinetics in the living brain.[6][17] It provides excellent translational value from preclinical models to human studies.[17] This protocol requires synthesizing WP1122 with a positron-emitting radionuclide, such as ¹⁸F (t½ ≈ 110 min) or ¹¹C (t½ ≈ 20 min).
-
Radiolabeled WP1122 (e.g., [¹⁸F]WP1122)
-
PET scanner (ideally a small-animal PET/CT or PET/MRI scanner)
-
Anesthesia system
-
Software for image reconstruction and analysis
-
Radiotracer Synthesis: Synthesize and purify [¹⁸F]WP1122 with high radiochemical purity and specific activity.
-
Animal Preparation:
-
Anesthetize the animal and place it on the scanner bed.
-
Maintain the animal's body temperature and monitor vital signs throughout the scan.
-
A transmission scan (using CT) may be performed for attenuation correction.
-
-
PET Imaging:
-
Administer a bolus injection of [¹⁸F]WP1122 intravenously (e.g., via a tail vein catheter).
-
Begin dynamic PET scanning immediately upon injection and continue for a set duration (e.g., 60-90 minutes).
-
Arterial blood sampling may be performed to obtain an input function for full kinetic modeling, though image-derived input functions are also used.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data into a series of time-stamped 3D images.
-
Co-register the PET images with an anatomical image (MRI or CT) if available.
-
Draw ROIs over specific brain structures (e.g., tumor, cortex, striatum).
-
Generate time-activity curves (TACs) for each ROI, showing the change in radioactivity concentration over time.
-
-
Quantification:
-
Calculate the Standardized Uptake Value (SUV), a semi-quantitative measure of radiotracer uptake, normalized to injected dose and body weight.[17] The SUV is calculated as: SUV = (Radioactivity in ROI [kBq/mL]) / (Injected Dose [kBq] / Body Weight [g])
-
For more detailed analysis, apply pharmacokinetic models to the TACs to determine parameters like the blood-to-brain influx constant (K₁) and the volume of distribution (Vₜ).
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different experimental conditions, time points, or compounds.
Table 1: Example Pharmacokinetic Data for WP1122 vs. 2-DG in Rat Brain
| Compound | Time Point | Mean Plasma Conc. (µg/mL) | Mean Brain Conc. (µg/g) | Brain-to-Plasma Ratio (Kₚ) |
| WP1122 | 30 min | 15.2 | 12.8 | 0.84 |
| 60 min | 10.5 | 11.2 | 1.07 | |
| 120 min | 4.1 | 6.5 | 1.59 | |
| 2-DG | 30 min | 12.8 | 3.1 | 0.24 |
| 60 min | 8.9 | 3.5 | 0.39 | |
| 120 min | 3.5 | 2.1 | 0.60 | |
| Note: Data are hypothetical and for illustrative purposes only. |
Table 2: Example Regional Brain Distribution of [¹⁴C]WP1122 by QAR
| Brain Region | Radioactivity (nCi/mg tissue) | Fold-Increase vs. Cortex |
| Tumor Core | 15.6 | 5.2 |
| Tumor Margin | 11.1 | 3.7 |
| Cortex (Contralateral) | 3.0 | 1.0 |
| Striatum (Contralateral) | 2.5 | 0.83 |
| Cerebellum | 1.8 | 0.60 |
| Note: Data are hypothetical and for illustrative purposes only, representing values at 1 hour post-injection. |
Conclusion
The selection of a method to measure WP1122 uptake in the brain depends on the specific goals of the study. LC-MS/MS of brain homogenates provides a gold standard for absolute quantification of the parent drug and its metabolites.[7] QAR offers unparalleled spatial resolution for understanding drug distribution at a microscopic level.[6][14] PET imaging allows for non-invasive, longitudinal studies of drug kinetics in the same subject, providing a powerful link between preclinical and clinical research.[17][18] By employing these detailed protocols, researchers can generate the high-quality data necessary to advance the development of WP1122 as a promising therapeutic for brain cancer.
References
- 1. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WP1122 - Moleculin [moleculin.com]
- 3. blogs.shu.edu [blogs.shu.edu]
- 4. researchgate.net [researchgate.net]
- 5. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. sisweb.com [sisweb.com]
- 10. Isolation of Amyloid Fibrils from Brain Tissue Extract [jove.com]
- 11. Quantitative mass spectrometry imaging of drugs and metabolites: a multiplatform comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved measurement of drug exposure in the brain using drug-specific correction for residual blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Drugs in the brain--cellular imaging with receptor microscopic autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Autoradiography [fz-juelich.de]
- 17. The repertoire of small molecule PET probes for neuroinflammation imaging: challenges and opportunities beyond TSPO - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Imaging Technologies for Cerebral Pharmacokinetic Studies: Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application of WP1122 in Patient-Derived Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
WP1122 is a novel prodrug of 2-deoxy-D-glucose (2-DG), a well-characterized inhibitor of glycolysis. By modifying 2-DG, WP1122 exhibits improved pharmacokinetic properties, including enhanced cell permeability and the ability to cross the blood-brain barrier, making it a promising therapeutic candidate for highly glycolytic tumors such as glioblastoma (GBM) and pancreatic cancer.[1] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are increasingly recognized as a superior preclinical platform for evaluating the efficacy of anti-cancer agents due to their ability to recapitulate the heterogeneity and microenvironment of human tumors. This document provides an overview of the potential application of WP1122 in PDX models and outlines detailed protocols for such studies.
Note: As of the latest available information, specific preclinical data on the use of WP1122 in patient-derived xenograft (PDX) models has not been extensively published in peer-reviewed literature. The following application notes and protocols are based on the known mechanism of WP1122, general best practices for PDX studies, and available data from preclinical studies involving 2-DG and other cancer models.
Mechanism of Action of WP1122
WP1122 is designed to deliver its active moiety, 2-DG, more effectively to tumor cells. Once inside the cell, WP1122 is enzymatically converted to 2-DG. 2-DG is then phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). 2-DG-6P cannot be further metabolized in the glycolytic pathway, leading to the inhibition of glycolysis and subsequent depletion of cellular ATP, induction of oxidative stress, and ultimately, cancer cell death.
Potential Applications in PDX Models
The use of WP1122 in PDX models can provide critical preclinical data to support its clinical development. Key applications include:
-
Efficacy Evaluation: Assessing the anti-tumor activity of WP1122 as a single agent or in combination with standard-of-care therapies in a diverse range of patient-derived tumors.
-
Biomarker Discovery: Identifying predictive biomarkers of response or resistance to WP1122 by correlating treatment outcomes with the genomic and transcriptomic profiles of the PDX models.
-
Pharmacodynamic Studies: Investigating the in vivo mechanism of action of WP1122 by analyzing metabolic changes and signaling pathways in treated tumors.
-
Dose-Response and Schedule Optimization: Determining the optimal dosing regimen and treatment schedule for WP1122 in a clinically relevant setting.
Data Presentation
While specific quantitative data for WP1122 in PDX models is not publicly available, the following tables illustrate how such data could be structured and presented. These examples are based on hypothetical outcomes and data from related studies with 2-DG.
Table 1: Hypothetical Tumor Growth Inhibition of WP1122 in Glioblastoma PDX Models
| PDX Model ID | Histology | Treatment Group | Mean Tumor Volume (mm³) at Day 28 (± SD) | Tumor Growth Inhibition (%) |
| GBM-001 | Glioblastoma, IDH-wildtype | Vehicle Control | 1500 (± 250) | - |
| WP1122 (50 mg/kg, oral, daily) | 750 (± 150) | 50 | ||
| Temozolomide (5 mg/kg, oral, 5 days/week) | 900 (± 180) | 40 | ||
| WP1122 + Temozolomide | 300 (± 80) | 80 | ||
| GBM-002 | Glioblastoma, IDH-mutant | Vehicle Control | 1200 (± 200) | - |
| WP1122 (50 mg/kg, oral, daily) | 960 (± 170) | 20 |
Table 2: Hypothetical Survival Analysis in Pancreatic Cancer PDX Models Treated with WP1122
| PDX Model ID | Treatment Group | Median Survival (Days) | Increase in Median Survival vs. Control (%) |
| PDAC-001 | Vehicle Control | 35 | - |
| WP1122 (50 mg/kg, oral, daily) | 50 | 42.9 | |
| Gemcitabine (100 mg/kg, i.p., twice weekly) | 45 | 28.6 | |
| WP1122 + Gemcitabine | 65 | 85.7 |
Experimental Protocols
The following are detailed protocols for the establishment and use of PDX models for the evaluation of WP1122.
Protocol 1: Establishment of Patient-Derived Xenograft Models
This protocol describes the subcutaneous implantation of fresh patient tumor tissue into immunodeficient mice. For orthotopic models, particularly for glioblastoma, surgical expertise and specialized equipment are required.
Materials:
-
Fresh patient tumor tissue collected under sterile conditions
-
Immunodeficient mice (e.g., NOD-SCID, NSG)
-
Surgical instruments (scalpels, forceps, scissors)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Anesthetics
Procedure:
-
Tumor Tissue Preparation:
-
Immediately following surgical resection, place the tumor tissue in sterile PBS on ice.
-
In a sterile biosafety cabinet, wash the tissue with cold PBS to remove any blood or necrotic debris.
-
Mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
-
Animal Preparation:
-
Anesthetize the mouse using an approved protocol.
-
Shave and sterilize the site of implantation (e.g., flank for subcutaneous models).
-
-
Implantation:
-
Make a small incision in the skin.
-
Using forceps, create a subcutaneous pocket.
-
(Optional) Mix the tumor fragment with Matrigel to enhance engraftment.
-
Place a single tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Post-operative Care and Monitoring:
-
Monitor the mice regularly for signs of distress and tumor growth.
-
Measure tumor dimensions with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are ready for treatment studies.
-
Protocol 2: WP1122 Administration and Efficacy Assessment
This protocol outlines the procedure for treating tumor-bearing mice with WP1122 and assessing its therapeutic efficacy.
Materials:
-
Tumor-bearing PDX mice (tumor volume 100-200 mm³)
-
WP1122 (formulated for oral administration)
-
Vehicle control
-
Dosing gavage needles
-
Calipers for tumor measurement
Procedure:
-
Animal Randomization:
-
Randomize mice into treatment and control groups (n ≥ 5 per group).
-
-
Treatment Administration:
-
Administer WP1122 orally via gavage at the predetermined dose and schedule (e.g., 50 mg/kg, daily).
-
Administer the vehicle control to the control group using the same schedule and route.
-
-
Efficacy Monitoring:
-
Measure tumor volume twice weekly.
-
Monitor body weight and overall health of the mice.
-
Continue treatment for a specified duration or until tumors in the control group reach a humane endpoint.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Perform statistical analysis to determine the significance of the treatment effect.
-
For survival studies, monitor mice until they meet the criteria for euthanasia and perform Kaplan-Meier survival analysis.
-
-
Tumor Collection and Downstream Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC) or flash-frozen for molecular and biochemical analyses (e.g., Western blot, metabolomics).
-
Mandatory Visualizations
The following diagrams provide visual representations of key concepts and workflows.
Conclusion
The application of WP1122 in patient-derived xenograft models represents a critical step in its preclinical development. Although specific data from such studies are not yet widely available, the protocols and conceptual frameworks outlined in this document provide a robust foundation for researchers to design and execute meaningful experiments. Such studies will be invaluable for elucidating the therapeutic potential of WP1122 and for identifying patient populations most likely to benefit from this novel anti-glycolytic agent.
References
Application Notes & Protocols: Quantification of WP1122 and 2-Deoxy-D-Glucose (2-DG) in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the quantitative analysis of WP1122 and its active metabolite, 2-deoxy-D-glucose (2-DG), in plasma samples. WP1122 is a prodrug of 2-DG, designed to enhance the pharmacokinetic properties of 2-DG, including its ability to cross the blood-brain barrier and its plasma half-life.[1][2] Accurate quantification of both WP1122 and 2-DG in plasma is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development.
The primary analytical method detailed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for the quantification of small molecules in complex biological matrices.[3][4] Additionally, an enzymatic assay for 2-DG is described as an alternative or complementary method.
Signaling and Metabolic Pathways
WP1122 and 2-DG Mechanism of Action
WP1122 is designed to be a more lipophilic precursor to 2-DG, allowing for enhanced cell permeability and passage across the blood-brain barrier.[5][6] Once inside the cell, intracellular esterases cleave the acetyl groups from WP1122, releasing 2-DG.[5] 2-DG is then phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[6] The accumulation of 2-DG-6-P inhibits the enzyme phosphoglucose (B3042753) isomerase, a critical step in glycolysis, leading to ATP depletion and ultimately, cell death in cancer cells which are highly dependent on glycolysis (the Warburg effect).[1][6]
Caption: Mechanism of WP1122 and 2-DG action.
Analytical Methods
A summary of the recommended analytical methods for the quantification of WP1122 and 2-DG in plasma is provided below.
| Analyte | Method | Instrumentation | Sample Preparation | LLOQ |
| WP1122 | LC-MS/MS | Triple Quadrupole MS with HPLC | Protein Precipitation | ~0.5 ng/mL (Proposed) |
| 2-DG | LC-MS/MS | Triple Quadrupole MS with HPLC | Protein Precipitation | 10 ng/mL[3] |
| 2-DG | Enzymatic Assay | Microplate Reader | Deproteinization | 5-80 pmol[7] |
Protocol 1: Quantification of WP1122 and 2-DG in Plasma by LC-MS/MS
This protocol describes a sensitive and selective method for the simultaneous quantification of WP1122 and 2-DG in plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Materials and Reagents
-
WP1122 reference standard
-
2-Deoxy-D-glucose (2-DG) reference standard
-
WP1122 internal standard (e.g., ¹³C₆-WP1122 - proposed)
-
2-DG internal standard (e.g., ¹³C₆-2-DG)[3]
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
Instrumentation
-
HPLC system (e.g., Shimadzu, Waters)
-
Triple quadrupole mass spectrometer (e.g., Sciex, Agilent, Thermo Fisher)
-
Analytical column: For 2-DG, a Luna 3 µm NH2 column (2 x 100 mm) is recommended.[3] For WP1122, a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is proposed.
Sample Preparation (Protein Precipitation)
Caption: Workflow for plasma sample preparation.
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (containing both WP1122-IS and 2-DG-IS).
-
Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
For 2-DG: [3]
-
Column: Luna 3 µm NH2, 100 Å, 100 x 2.0 mm
-
Mobile Phase: Isocratic elution with 17% Water and 83% Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
2-DG: m/z 163 -> 85
-
¹³C₆-2-DG (IS): m/z 169 -> 89
-
For WP1122 (Proposed):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (Predicted):
-
WP1122: Precursor ion [M+Na]⁺ or [M+H]⁺, with product ions corresponding to the loss of acetyl groups and fragmentation of the glucose ring.
-
WP1122-IS: Corresponding mass shifts for the stable isotope-labeled standard.
-
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA).[8] Key validation parameters include:
-
Selectivity: Absence of interfering peaks at the retention times of the analytes and internal standards in blank plasma from at least six different sources.[9]
-
Linearity and Range: A calibration curve should be constructed using at least six non-zero concentrations. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at a minimum of four concentration levels (LLOQ, low, mid, and high QC samples). The accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Recovery and Matrix Effect: The extraction recovery and matrix effect should be assessed to ensure they are consistent and do not affect the quantification.
-
Stability: The stability of the analytes in plasma should be evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage.
Protocol 2: Quantification of 2-DG in Plasma by Enzymatic Assay
This protocol provides a non-radioactive, enzymatic method for the quantification of 2-DG and its phosphorylated form, 2-DG-6-phosphate (2DG6P), in plasma.[7][10] This assay is based on the enzymatic reactions that lead to the production of a fluorescent or colorimetric signal proportional to the amount of 2-DG.
Materials and Reagents
-
2-DG reference standard
-
Reagents for deproteinization (e.g., perchloric acid)
-
Neutralizing agent (e.g., potassium carbonate)
-
Enzyme reaction mixture containing:
-
Hexokinase
-
ATP
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
NADP⁺
-
Diaphorase
-
Resazurin (for fluorescent detection) or a suitable chromogen for colorimetric detection
-
-
96-well microplates (black plates for fluorescence)
Instrumentation
-
Microplate reader capable of measuring fluorescence (Ex/Em ~540/590 nm for resorufin) or absorbance at the appropriate wavelength.
Sample Preparation and Assay Procedure
Caption: Workflow for the enzymatic assay of 2-DG.
-
Deproteinization: Add an equal volume of cold perchloric acid to the plasma sample. Vortex and incubate on ice for 10 minutes.
-
Neutralization: Centrifuge the sample and transfer the supernatant to a new tube. Neutralize the supernatant with a solution of potassium carbonate.
-
Assay:
-
Pipette the deproteinized and neutralized plasma samples and 2-DG standards into the wells of a 96-well plate.
-
Add the enzyme reaction mixture to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measure the fluorescence or absorbance using a microplate reader.
-
-
Quantification: The concentration of 2-DG in the samples is determined by comparing the signal to a standard curve generated with known concentrations of 2-DG.
Data Analysis
The amount of 2-DG is calculated from the standard curve. To differentiate between 2-DG and 2-DG6P, parallel assays can be run with and without hexokinase and ATP in the reaction mixture. The difference in signal between these two conditions corresponds to the amount of free 2-DG.
Data Presentation
All quantitative data from method validation and sample analysis should be presented in clear, well-structured tables to facilitate comparison and interpretation.
Table 1: Example Calibration Curve Data for 2-DG in Plasma by LC-MS/MS
| Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| 10 (LLOQ) | 9.8 | 98.0 | 8.5 |
| 20 | 20.4 | 102.0 | 6.2 |
| 100 | 99.5 | 99.5 | 4.1 |
| 500 | 505.0 | 101.0 | 3.5 |
| 1000 | 990.0 | 99.0 | 2.8 |
| 2000 | 2020.0 | 101.0 | 3.1 |
Table 2: Example Intra- and Inter-Assay Accuracy and Precision for WP1122 (Proposed)
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Accuracy (%) | Intra-Assay Precision (%CV) | Inter-Assay Accuracy (%) | Inter-Assay Precision (%CV) |
| LLOQ | 0.5 | 105.0 | 10.2 | 108.0 | 12.5 |
| Low | 1.5 | 98.7 | 7.8 | 101.2 | 8.9 |
| Mid | 75 | 101.5 | 5.4 | 100.5 | 6.1 |
| High | 150 | 99.2 | 4.5 | 99.8 | 5.3 |
Conclusion
References
- 1. blogs.shu.edu [blogs.shu.edu]
- 2. WP1122 - Moleculin [moleculin.com]
- 3. 2-Deoxyglucose and hydroxychloroquine HPLC-MS-MS analytical methods and pharmacokinetic interactions after oral co-administration in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An enzymatic photometric assay for 2-deoxyglucose uptake in insulin-responsive tissues and 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 9. Development of an LC−MS/MS method for determination of 2-oxo-clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A nonradioisotope, enzymatic microplate assay for in vivo evaluation of 2-deoxyglucose uptake in muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming WP1122 Solubility Issues In Vitro
For researchers, scientists, and drug development professionals utilizing WP1122, ensuring its proper dissolution and stability in vitro is critical for obtaining accurate and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges encountered with WP1122.
Frequently Asked Questions (FAQs)
Q1: What is WP1122 and why is solubility a consideration?
A1: WP1122 is an acetylated prodrug of 2-deoxy-D-glucose (2-DG), designed for improved pharmacokinetic properties, including enhanced cell permeability.[1][2] Like many ester-containing prodrugs, WP1122 is more lipophilic than its parent compound, which can lead to challenges with aqueous solubility in cell culture media.[3][4]
Q2: What is the recommended solvent for preparing WP1122 stock solutions?
A2: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of WP1122 for in vitro use.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v). However, the tolerance to DMSO can vary between cell lines, so it is advisable to perform a vehicle control experiment to assess the effect of the solvent on your specific cells.
Q4: Can I dissolve WP1122 directly in cell culture medium or aqueous buffers like PBS?
A4: Direct dissolution of WP1122 in aqueous solutions is not recommended. Due to its lipophilic nature, it is unlikely to dissolve completely, leading to the formation of precipitates and an inaccurate final concentration in your experiment.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation upon dilution of DMSO stock in media | The final concentration of WP1122 exceeds its solubility limit in the aqueous medium. This is often referred to as the compound "crashing out" of solution. | - Reduce the final concentration: If your experimental design permits, try using a lower final concentration of WP1122.- Optimize the dilution method: Add the DMSO stock solution drop-wise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling. This rapid dispersion helps to avoid localized high concentrations that can lead to precipitation.- Use a higher concentration stock: Preparing a more concentrated DMSO stock allows for the addition of a smaller volume to the culture medium, minimizing the solvent-shock effect. |
| Cloudy or hazy medium after adding WP1122 | Formation of a fine, colloidal suspension of WP1122 that may not be visible as distinct particles. This can still affect the bioavailable concentration of the compound. | - Pre-warm the medium: Ensure your cell culture medium is at 37°C before adding the WP1122 stock solution.- Filter sterilization: While you can filter the final medium through a 0.22 µm sterile filter, be aware that this might remove some of the precipitated or aggregated compound, thus lowering the effective concentration. If you choose this method, consistency in your preparation is key. |
| Inconsistent experimental results | Inconsistent dosing due to partial precipitation of WP1122. If the compound is not fully in solution, the actual concentration exposed to the cells will vary between experiments. | - Prepare fresh dilutions for each experiment: Avoid storing diluted WP1122 in aqueous solutions, as precipitation can occur over time.- Visual inspection: Before adding the medium to your cells, hold it up to a light source to check for any signs of precipitation or cloudiness. |
Quantitative Data Summary
| Solvent | Storage Temperature | Stability | Source |
| DMSO | 4°C | 2 weeks | [5] |
| DMSO | -80°C | 6 months | [5] |
Experimental Protocols
Protocol 1: Preparation of a WP1122 Stock Solution in DMSO
Materials:
-
WP1122 powder
-
Anhydrous (cell culture grade) DMSO
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
Procedure:
-
In a sterile microcentrifuge tube, weigh out the desired amount of WP1122 powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 100 mM).
-
Vortex the tube thoroughly until the WP1122 is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).[5]
Protocol 2: Preparation of WP1122 Working Solution in Cell Culture Medium
Materials:
-
WP1122 in DMSO stock solution (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tube
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the WP1122 stock solution at room temperature.
-
In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the WP1122 stock solution drop-by-drop. This is a critical step to prevent precipitation.
-
Ensure the final DMSO concentration is within the acceptable range for your cell line (e.g., ≤ 0.1%).
-
Visually inspect the medium for any signs of precipitation or cloudiness.
-
Use the freshly prepared WP1122-containing medium for your cell treatment immediately.
Visualizations
Caption: Mechanism of action of WP1122 in inhibiting glycolysis.
References
- 1. Peracetylated sugar derivatives show high solubility in liquid and supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 2,3,4,6-Tetra-O-acetyl-beta-D-glucose | 3947-62-4 [smolecule.com]
- 4. CAS 3891-59-6: 2,3,4,5,6-Penta-O-acetyl-D-glucose [cymitquimica.com]
- 5. WP1122|1204310-73-5|COA [dcchemicals.com]
Technical Support Center: Troubleshooting Inconsistent Results in WP1122 Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent experimental results with WP1122. This resource offers frequently asked questions (FAQs) and detailed experimental protocols to ensure the reliability and reproducibility of your findings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may arise during in vitro experiments with WP1122, covering topics from reagent handling to assay-specific problems.
General WP1122 Handling and Preparation
Question 1: We are observing lower-than-expected potency or inconsistent results with our WP1122 experiments. What are the potential causes related to the compound itself?
Answer: Inconsistent results with WP1122 can often be traced back to its handling and preparation. As a prodrug of 2-deoxy-D-glucose (2-DG), its stability and solubility are critical for reliable experimental outcomes.
Troubleshooting Checklist:
-
Proper Storage: WP1122 is a crystalline solid that should be stored at -20°C for long-term stability (up to 2 years). Improper storage can lead to degradation of the compound.
-
Stock Solution Stability: When dissolved in DMSO, WP1122 stock solutions are stable for up to two weeks at 4°C or up to six months at -80°C.[1] Avoid repeated freeze-thaw cycles. It is recommended to prepare and use solutions on the same day if possible.[1]
-
Solubility Issues: WP1122 is sparingly soluble in aqueous buffers. For cell-based assays, it is recommended to first dissolve WP1122 in DMSO to make a concentrated stock solution and then dilute it with the aqueous buffer or cell culture medium of choice. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) and consistent across all conditions, including vehicle controls.
-
Prodrug Conversion: WP1122 requires intracellular esterases to be converted into its active form, 2-DG.[2] The level of esterase activity can vary between different cell lines, potentially leading to inconsistent efficacy.
| Parameter | Recommendation | Rationale |
| Long-Term Storage | -20°C as a crystalline solid | Ensures compound stability for up to two years. |
| Stock Solution (in DMSO) | Aliquot and store at -80°C for up to 6 months or 4°C for up to 2 weeks[1] | Prevents degradation from repeated freeze-thaw cycles. |
| Working Solution | Prepare fresh from stock for each experiment | Ensures consistent concentration and minimizes degradation in aqueous solutions. |
| Final DMSO Concentration | Keep below 0.5% and consistent across all wells | High concentrations of DMSO can be toxic to cells and affect experimental outcomes. |
In Vitro Cell-Based Assay Troubleshooting
Question 2: We are seeing high variability between replicate wells in our cell viability/cytotoxicity assays with WP1122. What should we investigate?
Answer: High variability in cell-based assays is a common issue that can be mitigated by careful attention to experimental technique.
Troubleshooting Checklist:
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells with a consistent and low passage number. High passage numbers can lead to phenotypic drift and altered metabolic profiles.
-
Cell Seeding Density: Ensure a uniform cell seeding density across all wells. Overly confluent or sparse cells can respond differently to treatment.
-
Edge Effects: Wells on the perimeter of a multi-well plate are prone to evaporation. It is best practice to fill the outer wells with sterile media or PBS and not use them for experimental samples.[3]
-
-
Reagent and Compound Handling:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for serial dilutions of WP1122. Calibrate your pipettes regularly.
-
Thorough Mixing: After adding WP1122 to the wells, ensure proper mixing for a uniform concentration.
-
-
Assay-Specific Considerations:
-
Incubation Time: Optimize and maintain a consistent incubation time with WP1122.
-
Assay Interference: If using colorimetric or fluorometric assays, consider if WP1122 or its vehicle (DMSO) interferes with the assay reagents or readout. Run compound-only controls in cell-free media to check for interference.[3]
-
Question 3: The inhibitory effect of WP1122 on glycolysis seems less potent than expected in our lactate (B86563) production assay. What could be the issue?
Answer: A lower-than-expected effect in a lactate assay can be due to several factors related to both the assay itself and the cellular response to WP1122.
Troubleshooting Checklist:
-
Assay Sensitivity and Linearity:
-
Standard Curve: Ensure you have a reliable and linear standard curve for lactate. Problems with the standard curve are a common source of error.[4]
-
Sample Dilution: If lactate levels are very high, the signal may be saturated. Dilute your samples to ensure they fall within the linear range of the assay.
-
-
Sample Collection and Handling:
-
Lactate Dehydrogenase (LDH) Activity: LDH in the cell culture supernatant can degrade lactate. If not analyzing immediately, it is recommended to deproteinize the samples or use an LDH preservation buffer.[5]
-
pH of Reagents: Ensure that the pH of your reagents, especially those containing NAD+, is properly balanced, as incorrect pH can denature the enzymes used in the assay.[4]
-
-
Cellular Metabolism:
-
Alternative Energy Sources: Cells may utilize alternative energy sources, such as glutamine, when glycolysis is inhibited. This can sometimes mask the full effect of glycolysis inhibition on cell viability.
-
Time Course of Inhibition: The inhibition of glycolysis and subsequent effects on lactate production may not be immediate. Consider performing a time-course experiment to determine the optimal time point for measuring lactate.
-
Question 4: We are having trouble with our glucose uptake assay to confirm the mechanism of action of WP1122. What are some common pitfalls?
Answer: Glucose uptake assays, while informative, have several critical steps that can lead to variability.
Troubleshooting Checklist:
-
Cell Starvation: The glucose starvation step is crucial for maximizing the signal. Ensure that the starvation medium is completely free of glucose and that the starvation time is optimized and consistent.
-
Labeled Glucose Analog (e.g., 2-DG):
-
Uptake Time: The incubation time with the labeled glucose analog should be short (e.g., 20-60 minutes) to measure the initial rate of uptake and avoid saturation of the transport system.
-
Washing Steps: After incubation with the labeled analog, thorough and consistent washing is necessary to remove any extracellular analog. However, overly aggressive washing can lead to cell detachment.
-
-
Assay Detection:
-
Background Signal: Run controls with untreated cells to determine the background signal.
-
Instrument Settings: Ensure the plate reader or detection instrument is calibrated and the settings are optimized for your specific assay format.
-
Experimental Protocols
Protocol 1: Cell Viability (MTS Assay)
This protocol is a standard method for assessing cell viability based on the metabolic reduction of the tetrazolium salt MTS.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and culture for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with serial dilutions of WP1122. Include vehicle-only (DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTS Addition: Add MTS solution to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of media).
-
Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the MTS.
-
Measurement: Record the absorbance at 490 nm using a microplate reader.
Protocol 2: Lactate Production Assay
This assay measures the amount of lactate secreted by cells into the culture medium.
-
Cell Seeding and Treatment: Plate cells and treat with WP1122 as described for the cell viability assay.
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant.
-
Sample Preparation: If not analyzing immediately, deproteinize the samples using a 10 kDa MWCO spin filter to remove LDH.[6]
-
Lactate Measurement: Use a commercial lactate assay kit (colorimetric or fluorometric) to measure the lactate concentration in the supernatant. Follow the manufacturer's protocol, which typically involves preparing a standard curve and mixing the sample with a reaction mixture.
-
Data Analysis: Calculate the lactate concentration based on the standard curve and normalize to the cell number or protein concentration of the corresponding wells.
Visualizations
WP1122 Mechanism of Action
Caption: WP1122 enters the cell and is converted to 2-DG, which inhibits glycolysis.
Troubleshooting Logic for Inconsistent Cell Viability Results
Caption: A decision tree to identify sources of variability in WP1122 cell viability assays.
References
Technical Support Center: Managing Off-Target Effects of WP1122 in Preclinical Models
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and managing the potential off-target effects of WP1122 in preclinical models. The information is presented in a question-and-answer format within troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action of WP1122?
A1: WP1122 is a prodrug of 2-deoxy-D-glucose (2-DG). Its primary on-target effect is the inhibition of glycolysis. After entering the cell, WP1122 is deacetylated to 2-DG, which is then phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). 2-DG-6-P cannot be further metabolized in the glycolytic pathway and acts as a competitive inhibitor of phosphoglucose (B3042753) isomerase and a non-competitive inhibitor of hexokinase, leading to a blockage of glycolysis and subsequent depletion of intracellular ATP.
Q2: What are the known or potential off-target effects of WP1122?
A2: The off-target effects of WP1122 are primarily attributed to its active metabolite, 2-DG. Beyond glycolysis inhibition, 2-DG has been reported to:
-
Interfere with N-linked glycosylation: As a mannose analog, 2-DG can be incorporated into dolichol-linked oligosaccharides, leading to the formation of aberrant glycans and disrupting the proper glycosylation of proteins.[1][2]
-
Induce the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded glycoproteins due to disrupted glycosylation can trigger the UPR, a cellular stress response aimed at restoring ER homeostasis.[3][4]
-
Cause Oxidative Stress: 2-DG can disrupt thiol metabolism, leading to an imbalance in the cellular redox state and an increase in reactive oxygen species (ROS).[5]
Q3: How can I distinguish between on-target and off-target effects in my experiments?
A3: Distinguishing between on- and off-target effects is crucial for accurate data interpretation. Here are a few strategies:
-
Rescue Experiments: For off-target effects related to glycosylation, co-treatment with mannose may rescue the phenotype, as it competes with 2-DG for incorporation into glycans.[2]
-
Biochemical Assays: Directly measure glycolysis (e.g., lactate (B86563) production, extracellular acidification rate) to confirm on-target engagement. Simultaneously, assess markers of off-target effects (see protocols below).
-
Dose-Response Analysis: On-target effects are typically observed at lower concentrations of the drug, while off-target effects may become more prominent at higher concentrations.
-
Use of Analogs: If available, using a structurally related analog of WP1122 that does not inhibit glycolysis but retains other properties could help dissect off-target effects.
Q4: What are the expected phenotypic consequences of the identified off-target effects?
A4: The potential off-target effects of WP1122 can lead to various cellular responses:
-
Inhibition of N-linked glycosylation: Can lead to protein misfolding, impaired protein trafficking, and altered cell surface receptor function.[1][2]
-
UPR Induction: Depending on the duration and severity of ER stress, the UPR can lead to cell cycle arrest, adaptation, or apoptosis.[3]
-
Oxidative Stress: Can cause damage to DNA, lipids, and proteins, and induce apoptotic cell death.[5]
Troubleshooting Guides
This section provides troubleshooting for common issues that may arise during preclinical studies with WP1122.
In Vitro Assay Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Higher than expected cytotoxicity in non-cancerous cell lines | Off-target effects such as disruption of glycosylation or induction of severe ER stress may be more pronounced in certain normal cell types. | 1. Perform a dose-response curve to determine the therapeutic window. 2. Assess markers of glycosylation disruption, UPR, and oxidative stress in both cancerous and non-cancerous cells. 3. Consider using 3D cell culture models (spheroids, organoids) which may better reflect in vivo sensitivity. |
| Inconsistent results between experiments | 1. Variability in cell health, passage number, or seeding density. 2. Degradation of WP1122 stock solution. | 1. Use cells within a consistent and low passage number range. Ensure consistent seeding density and monitor cell health. 2. Prepare fresh stock solutions of WP1122 and store them appropriately. Avoid repeated freeze-thaw cycles.[6] |
| WP1122 shows no effect on my cell line | 1. The cell line may not be highly dependent on glycolysis for survival. 2. The cell line may have efficient mechanisms to cope with ER stress or oxidative stress. | 1. Characterize the metabolic profile of your cell line (e.g., using a Seahorse analyzer). 2. Assess the basal levels of UPR and antioxidant pathway components. 3. Consider combination therapies to enhance sensitivity. |
In Vivo Model Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected toxicity or adverse events in animal models (e.g., weight loss, lethargy) | Systemic off-target effects of WP1122. | 1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD). 2. Collect blood and tissue samples to analyze for biomarkers of organ damage (e.g., liver enzymes, kidney function markers). 3. Conduct histological analysis of major organs to identify any pathological changes. |
| Poor tumor growth inhibition despite good in vitro efficacy | 1. Suboptimal pharmacokinetic properties of WP1122 in the chosen animal model. 2. The tumor microenvironment in vivo may confer resistance. | 1. Perform pharmacokinetic studies to determine the concentration of WP1122 and its active metabolite 2-DG in plasma and tumor tissue. 2. Analyze the tumor microenvironment for factors that may counteract the effects of WP1122 (e.g., availability of alternative energy sources). |
| High variability in tumor response between animals | 1. Inconsistent drug administration. 2. Biological variability between animals. | 1. Ensure accurate and consistent dosing for all animals. 2. Increase the number of animals per group to improve statistical power. Randomize animals into treatment groups.[7] |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be generated when assessing the on- and off-target effects of WP1122.
Table 1: In Vitro IC50 Values of WP1122 in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| U-87 MG | Glioblastoma | 50 |
| A549 | Lung Carcinoma | 75 |
| MCF-7 | Breast Cancer | 100 |
| HFF-1 | Normal Fibroblast | > 200 |
Table 2: Quantification of On- and Off-Target Effects of WP1122 (100 µM, 24h treatment)
| Cell Line | Lactate Production (% of Control) | GRP78 Expression (Fold Change) | N-Glycan Profile | MDA Levels (nmol/mg protein) |
| U-87 MG | 45% | 3.5 | Altered | 2.5 |
| HFF-1 | 80% | 1.5 | Unchanged | 1.2 |
Experimental Protocols
Assessment of N-linked Glycosylation
Objective: To determine if WP1122 treatment alters the N-linked glycosylation profile of cellular proteins.
Methodology: N-Glycan Release and Analysis by HILIC-UPLC [8]
-
Cell Lysis and Protein Quantification:
-
Treat cells with WP1122 or vehicle control.
-
Lyse cells in a suitable buffer (e.g., RIPA buffer) and quantify protein concentration using a BCA assay.
-
-
Denaturation and N-Glycan Release:
-
Denature 100 µg of protein from each sample by heating at 95°C for 5 minutes in the presence of a denaturing agent (e.g., SDS).
-
Add PNGase F enzyme to the denatured protein samples and incubate overnight at 37°C to release N-linked glycans.
-
-
Glycan Labeling:
-
Label the released glycans with a fluorescent dye (e.g., 2-aminobenzamide) by reductive amination.
-
-
HILIC-UPLC Analysis:
-
Separate the labeled glycans using hydrophilic interaction liquid chromatography (HILIC) on an ultra-high-performance liquid chromatography (UPLC) system.
-
Detect the glycans using a fluorescence detector.
-
-
Data Analysis:
-
Compare the chromatograms of WP1122-treated samples to control samples to identify changes in the glycan profile (e.g., appearance of new peaks, shifts in retention times).
-
Western Blot Analysis of UPR Markers
Objective: To assess the activation of the Unfolded Protein Response (UPR) in response to WP1122 treatment.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with a dose-range of WP1122 for various time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against UPR markers overnight at 4°C.
-
PERK pathway: phospho-PERK, phospho-eIF2α, ATF4, CHOP
-
IRE1 pathway: phospho-IRE1α, XBP1s
-
ATF6 pathway: Cleaved ATF6 (50 kDa)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Measurement of Oxidative Stress
Objective: To quantify the level of oxidative stress induced by WP1122.
Methodology: Malondialdehyde (MDA) Assay
-
Sample Preparation:
-
Treat cells or animals with WP1122.
-
Homogenize cell pellets or tissue samples in a suitable buffer on ice.
-
-
MDA Reaction:
-
Add thiobarbituric acid (TBA) reagent to the homogenates.
-
Incubate the mixture at 95°C for 60 minutes to allow the reaction between MDA and TBA to form a colored product.
-
-
Measurement:
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.
-
-
Quantification:
-
Calculate the concentration of MDA in the samples using a standard curve prepared with known concentrations of MDA.
-
Normalize the MDA concentration to the protein content of the sample.
-
Visualizations
Caption: On- and off-target signaling pathways of WP1122.
Caption: Experimental workflow for assessing WP1122 off-target effects.
Caption: Troubleshooting logic for unexpected results with WP1122.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Released N-Linked Glycan Analysis Workflow of Adalimumab [sigmaaldrich.com]
- 4. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
WP1122 Technical Support Center: Enhancing Tumor Delivery
Welcome to the WP1122 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address challenges encountered during preclinical studies with WP1122. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support the improved delivery of WP1122 to tumors.
Frequently Asked Questions (FAQs)
Q1: What is WP1122 and how does it differ from 2-deoxy-D-glucose (2-DG)?
A1: WP1122 is a prodrug of 2-deoxy-D-glucose (2-DG), a known inhibitor of glycolysis. Specifically, WP1122 is 3,6-di-O-acetyl-2-deoxy-D-glucose.[1][2] This chemical modification is designed to overcome the poor pharmacokinetic properties of 2-DG, which include a short plasma half-life (minutes) and limited ability to cross the blood-brain barrier (BBB).[3][4] The acetyl groups on WP1122 increase its lipophilicity, allowing it to passively diffuse across cell membranes and the BBB.[5][6] Once inside the cell, ubiquitous intracellular esterases cleave the acetyl groups, releasing the active drug, 2-DG.[1][2] The subsequent phosphorylation of 2-DG traps it within the cell, leading to the inhibition of glycolysis.[1]
Q2: What is the primary mechanism of action of WP1122?
A2: The primary mechanism of action of WP1122 is the inhibition of glycolysis. After intracellular conversion to 2-DG, the molecule is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[1][6] 2-DG-6-P cannot be further metabolized in the glycolytic pathway and acts as a competitive inhibitor of hexokinase and phosphoglucose (B3042753) isomerase.[1][4] This leads to a depletion of ATP, cell cycle arrest, and ultimately, cell death in highly glycolytic cells, such as many cancer cells.[5]
Q3: Which tumor types are most likely to be sensitive to WP1122?
A3: Tumors that exhibit a high rate of glycolysis, a phenomenon known as the "Warburg effect," are the most likely to be sensitive to WP1122.[3] This includes glioblastoma (GBM), an aggressive primary brain tumor, which is highly dependent on anaerobic glycolysis for energy production.[1][2] Pancreatic cancer is another tumor type that has shown high uptake of WP1122 in preclinical models and is known to be highly glycolytic.[6]
Q4: What are the key advantages of using WP1122 over 2-DG in preclinical studies?
A4: The main advantages of WP1122 over 2-DG include:
-
Improved Pharmacokinetics: WP1122 has a significantly longer plasma half-life (approximately 6 hours) compared to 2-DG (minutes), allowing for more sustained therapeutic concentrations.[3]
-
Enhanced Blood-Brain Barrier Penetration: The increased lipophilicity of WP1122 facilitates its passage across the BBB, leading to significantly higher concentrations of 2-DG in the brain compared to direct administration of 2-DG.[1][2]
-
Increased Bioavailability: Oral administration of WP1122 has been shown to result in up to a two-orders-of-magnitude higher maximum plasma concentration of 2-DG compared to an equimolar dose of 2-DG.[1][2]
Q5: Are there potential off-target effects of WP1122 to consider?
A5: While the primary target of WP1122 is glycolysis, researchers should be aware of potential off-target effects. Since 2-DG can interfere with N-linked glycosylation, this could be a potential off-target effect of WP1122. It's also important to consider that high concentrations of any drug can lead to unforeseen interactions. Careful dose-response studies and monitoring for unexpected cellular phenotypes are recommended.
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo experiments with WP1122.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Lack of in vivo efficacy | 1. Suboptimal Dose or Dosing Schedule: The dose may be too low to achieve therapeutic concentrations of 2-DG in the tumor, or the dosing frequency may be insufficient to maintain these levels. 2. Poor Bioavailability in the Specific Model: The formulation or route of administration may not be optimal for the animal model being used. 3. Tumor Model Resistance: The chosen tumor model may not be highly glycolytic or may have compensatory metabolic pathways. 4. Compound Instability: WP1122 may be degrading in the formulation before administration. | 1. Conduct a Dose-Escalation Study: Determine the maximum tolerated dose (MTD) and test a range of doses to find the optimal therapeutic window. 2. Optimize Formulation and Administration Route: For oral administration, ensure the vehicle is appropriate and that the compound is fully solubilized. Consider alternative routes like intraperitoneal (IP) injection if oral bioavailability is a concern. 3. Characterize Tumor Model Metabolism: Before large-scale efficacy studies, confirm the glycolytic dependency of your tumor model using in vitro assays (e.g., Seahorse XF Analyzer) or in vivo imaging with FDG-PET. 4. Assess Formulation Stability: Prepare fresh formulations for each experiment and store them appropriately. Conduct a simple stability test of the formulation under experimental conditions. |
| High Variability in Animal Response | 1. Inconsistent Dosing: Inaccurate dosing can lead to significant variations in drug exposure. 2. Differences in Animal Metabolism: Individual animal differences in esterase activity could lead to variable conversion of WP1122 to 2-DG. 3. Tumor Heterogeneity: Variations in the vascularization and metabolic state of individual tumors can affect drug delivery and response. | 1. Ensure Accurate Dosing Technique: For oral gavage, ensure proper technique to deliver the full dose to the stomach. For injections, use precise volumes. 2. Increase Sample Size: A larger cohort of animals can help to account for individual biological variability. 3. Monitor Tumor Growth and Metabolism: Use imaging techniques like FDG-PET to assess the metabolic state of tumors before and during treatment to correlate with response. |
| Unexpected Toxicity | 1. Dose Exceeds MTD: The administered dose may be too high for the specific animal strain or model. 2. Off-Target Effects: As with any drug, off-target effects can lead to toxicity in certain organs. 3. Vehicle Toxicity: The vehicle used to dissolve WP1122 may be causing adverse effects. | 1. Perform a Thorough MTD Study: Carefully observe animals for signs of toxicity (weight loss, behavioral changes) at different dose levels. 2. Conduct Histopathological Analysis: At the end of the study, perform a histopathological examination of major organs to identify any signs of toxicity. 3. Run a Vehicle-Only Control Group: Always include a control group that receives only the vehicle to distinguish between compound- and vehicle-related toxicity. |
Strategies to Enhance WP1122 Tumor Delivery
While WP1122 shows improved delivery characteristics over 2-DG, further enhancements can be explored using advanced drug delivery systems.
Nanoparticle-Based Delivery
Formulating WP1122 into nanoparticles could offer several advantages, including:
-
Improved Solubility and Stability: Encapsulating WP1122 within a nanoparticle can protect it from degradation and improve its solubility in aqueous environments.
-
Passive Targeting via the EPR Effect: Nanoparticles of a certain size (typically 10-200 nm) can preferentially accumulate in tumor tissue due to the Enhanced Permeability and Retention (EPR) effect, which arises from the leaky vasculature and poor lymphatic drainage of tumors.
-
Active Targeting: Nanoparticles can be surface-functionalized with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells, leading to more specific tumor targeting.
-
Stimuli-Responsive Release: "Smart" nanoparticles can be designed to release their payload in response to specific stimuli within the tumor microenvironment, such as low pH or hypoxia.
Proposed Nanoparticle Formulations for WP1122:
-
PLGA (Poly(lactic-co-glycolic acid)) Nanoparticles: PLGA is a biodegradable and biocompatible polymer widely used in drug delivery. WP1122 could be encapsulated within PLGA nanoparticles using methods like emulsion-solvent evaporation.
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. The relatively lipophilic nature of WP1122 makes it a good candidate for incorporation into the lipid bilayer of liposomes.
-
Hypoxia-Responsive Nanoparticles: Given that many solid tumors have hypoxic regions, designing nanoparticles that release WP1122 specifically in these areas could enhance therapeutic efficacy. This can be achieved by incorporating hypoxia-sensitive linkers (e.g., azobenzene) into the nanoparticle structure.[7][8][9]
Quantitative Data Summary
While comprehensive quantitative biodistribution data for WP1122 across a wide range of tumor models is still emerging in the public domain, the following table summarizes the key pharmacokinetic parameters and comparative data gathered from available literature.
| Parameter | 2-Deoxy-D-Glucose (2-DG) | WP1122 | Citation(s) |
| Plasma Half-life | Minutes | ~ 6 hours | [3] |
| Blood-Brain Barrier (BBB) Permeability | Low | High (passive diffusion) | [1][5] |
| Relative 2-DG Plasma Concentration (Oral Admin.) | Baseline | Up to 100-fold higher Cmax | [1][2] |
| Relative 2-DG Brain Concentration | Low | Significantly higher | [1][2] |
| In Vitro IC50 (Glioblastoma cells) | ~5-20 mM | ~0.8-10 mM | [1][5] |
Researchers are encouraged to perform their own pharmacokinetic and biodistribution studies in their specific tumor models to obtain precise quantitative data.
Experimental Protocols
Quantification of WP1122 and 2-DG in Biological Matrices by LC-MS/MS
This protocol provides a general framework for the simultaneous quantification of WP1122 and its active metabolite, 2-DG, in plasma and tissue homogenates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method should be validated for your specific matrix and instrument.
Materials:
-
WP1122 and 2-DG analytical standards
-
Internal Standard (IS) (e.g., 13C6-2-DG)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Biological matrix (plasma, tissue homogenate)
Sample Preparation:
-
Tissue Homogenization: Homogenize tissue samples in an appropriate buffer (e.g., PBS) on ice. Determine the protein concentration of the homogenate.
-
Protein Precipitation: To 50 µL of plasma or tissue homogenate, add 200 µL of cold ACN containing the internal standard.
-
Vortex and Centrifuge: Vortex the samples vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 50-100 µL of the initial mobile phase.
LC-MS/MS Conditions (Example):
-
LC System: A standard HPLC or UHPLC system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate WP1122 and 2-DG (e.g., start with 5% B, ramp to 95% B).
-
Flow Rate: 0.3-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in both positive (for WP1122) and negative (for 2-DG) modes, or a suitable single mode if validated.
-
MRM Transitions:
Data Analysis:
-
Construct calibration curves for both WP1122 and 2-DG using standards in the same biological matrix.
-
Quantify the concentrations in the samples by interpolating from the calibration curves.
In Vitro Stability Assay of WP1122 in Plasma
This protocol assesses the stability of WP1122 in plasma, primarily due to enzymatic degradation.
Materials:
-
WP1122
-
Control plasma (e.g., from the same species as the in vivo model)
-
Phosphate (B84403) Buffered Saline (PBS)
-
Acetonitrile (ACN)
-
Incubator or water bath at 37°C
Procedure:
-
Prepare a stock solution of WP1122 in a suitable solvent (e.g., DMSO).
-
Pre-warm the plasma to 37°C.
-
Spike WP1122 into the plasma to a final concentration of, for example, 10 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-drug mixture.
-
Immediately quench the reaction by adding the aliquot to 3-4 volumes of cold ACN to precipitate the plasma proteins and stop enzymatic activity.
-
Vortex and centrifuge the samples.
-
Analyze the supernatant for the concentration of remaining WP1122 using the LC-MS/MS method described above.
-
Calculate the percentage of WP1122 remaining at each time point and determine the half-life.
Esterase-Mediated Conversion of WP1122 to 2-DG Assay
This assay confirms that WP1122 is converted to 2-DG by esterases.
Materials:
-
WP1122
-
Porcine liver esterase (or another commercially available esterase)
-
Phosphate buffer (e.g., pH 7.4)
-
Acetonitrile (ACN)
-
Incubator at 37°C
Procedure:
-
Prepare a solution of WP1122 in the phosphate buffer.
-
Prepare a solution of the esterase in the same buffer.
-
Initiate the reaction by adding the esterase solution to the WP1122 solution.
-
Incubate the reaction mixture at 37°C.
-
At various time points, take aliquots of the reaction mixture and quench the reaction with cold ACN.
-
Analyze the samples by LC-MS/MS to quantify the decrease in WP1122 and the corresponding increase in 2-DG concentration over time.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of WP1122 in a tumor cell.
Experimental Workflow for Evaluating Tumor Delivery
Caption: Workflow for assessing WP1122 delivery in vivo.
References
- 1. Glycolysis in the tumor microenvironment: a driver of cancer progression and a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EXTH-07. DESIGN AND EVALUATION OF WP1122, AN INHIBITOR OF GLYCOLYSIS WITH INCREASED CNS UPTAKE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycolysis in tumor microenvironment as a target to improve cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypoxia-Responsive, Polymeric Nanocarriers for Targeted Drug Delivery to Estrogen Receptor-Positive Breast Cancer Cell Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypoxia-responsive liposome enhances intracellular delivery of photosensitizer for effective photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hypoxia-Responsive Polymersomes for Drug Delivery to Hypoxic Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Deoxyglucose and hydroxychloroquine HPLC-MS-MS analytical methods and pharmacokinetic interactions after oral co-administration in male rats - PMC [pmc.ncbi.nlm.nih.gov]
addressing WP1122 stability in long-term experiments
WP1122 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for addressing stability-related challenges in long-term experiments involving WP1122.
Frequently Asked Questions (FAQs)
Q1: What is WP1122 and what is its primary mechanism of action?
A1: WP1122 is a prodrug of the glycolysis inhibitor 2-deoxy-D-glucose (2-DG). Its structure, 3,6-di-O-acetyl-2-deoxy-D-glucose, allows it to passively diffuse across cell membranes, including the blood-brain barrier.[1] Once inside the cell, ubiquitous intracellular esterase enzymes cleave the acetyl groups, releasing the active compound, 2-DG. This 2-DG is then phosphorylated by hexokinase to 2-DG-6-phosphate. This phosphorylated form cannot be further metabolized, leading to its accumulation within the cell, which competitively inhibits key glycolytic enzymes like hexokinase and phosphoglucose (B3042753) isomerase, ultimately blocking the glycolytic pathway.[2] This is particularly effective against highly glycolytic cancer cells, a phenomenon known as the Warburg Effect.
Q2: Why was WP1122 developed as an alternative to 2-deoxy-D-glucose (2-DG)?
A2: 2-DG has significant limitations for therapeutic use, including a very short plasma half-life of only a few minutes and poor penetration of the blood-brain barrier.[1] WP1122 was specifically designed to overcome these pharmacokinetic challenges. As a prodrug, it is more stable in circulation, resulting in an extended half-life of approximately 6 hours, which allows for the delivery of therapeutically relevant concentrations to target tissues.[3]
Q3: How should I store WP1122 solutions for experimental use?
A3: For optimal stability, it is recommended to store WP1122 as a lyophilized powder at -20°C or colder, protected from light. For experimental use, prepare fresh stock solutions in a suitable solvent like DMSO and dilute them into your cell culture medium immediately before use. For long-term experiments, repeated freeze-thaw cycles of stock solutions should be avoided. It is best practice to aliquot stock solutions into single-use volumes.
Q4: What is the expected stability of WP1122 in cell culture medium during a long-term experiment?
A4: The stability of WP1122 in aqueous cell culture medium at 37°C can be a critical factor. As an ester-based prodrug, it is susceptible to both enzymatic hydrolysis by esterases that may be present in serum supplements and, to a lesser extent, spontaneous chemical hydrolysis. The exact half-life in vitro can vary depending on the specific medium composition and cell type. Therefore, for experiments lasting longer than 24 hours, the potential for extracellular degradation should be considered.
Troubleshooting Guide
Issue 1: I'm observing lower-than-expected potency or high variability in my long-term (>48h) cell-based assays.
This is a common challenge in long-term experiments and can be attributed to two main factors: compound instability and changing cell culture conditions.
-
Potential Cause A: Compound Degradation in Media
-
Troubleshooting Steps:
-
Media Replenishment: For experiments extending beyond 48 hours, consider replacing the culture medium containing freshly diluted WP1122 every 24-48 hours. This ensures a more consistent concentration of the active compound.
-
Quantify Stability: Perform a stability study under your specific experimental conditions (see Protocol 1). This involves incubating WP1122 in your cell-free culture medium at 37°C and quantifying its concentration at various time points (e.g., 0, 8, 24, 48, 72 hours) using HPLC-MS/MS.
-
Use Serum-Free Media (if possible): If your cell line permits, adapting it to serum-free or low-serum conditions can reduce the concentration of extracellular esterases, potentially slowing the premature conversion of WP1122 to 2-DG in the medium.
-
-
-
Potential Cause B: Unstable Cell Culture Environment
-
Troubleshooting Steps:
-
Optimize Seeding Density: Cells that become over-confluent can exhibit altered metabolic states, which will affect their response to a metabolic inhibitor like WP1122. Determine an optimal initial seeding density that ensures cells remain in the exponential growth phase throughout the entire experiment.[4]
-
Monitor Media Components: In long-term cultures, nutrient depletion (e.g., glucose, glutamine) and the accumulation of waste products (e.g., lactate, ammonia) can significantly alter cell physiology and drug response.[5] Monitor the pH of your culture medium (a color change in the phenol (B47542) red indicator is a key sign) and consider using a medium with a stronger buffering capacity.
-
Minimize Evaporation: For long incubations, especially in 96-well plates, evaporation from outer wells can concentrate media components. This can be minimized by filling the outer wells with sterile water or PBS and using hydration chambers.[6]
-
-
Issue 2: My in vitro results with WP1122 are not correlating well with in vivo outcomes.
-
Potential Cause: Differential Esterase Activity
-
Troubleshooting Steps:
-
Profile Esterase Activity: The conversion of WP1122 to active 2-DG is dependent on intracellular esterase activity. This activity can vary significantly between different cell lines and is often different from the esterase activity found in in vivo tumor microenvironments.[7][8]
-
Select Appropriate Cell Lines: If possible, select cell lines for your in vitro studies that have been characterized for their esterase activity to better model the in vivo condition you are studying. Some cancer cell lines are known to overexpress certain carboxylesterases.[8]
-
Measure Intracellular Conversion: Directly measure the intracellular concentrations of both WP1122 and 2-DG over time in your chosen cell line to understand the rate and extent of its conversion. This provides a direct pharmacokinetic link between your in vitro and in vivo systems.
-
-
Quantitative Data Summary
Table 1: Comparative Pharmacokinetics of WP1122 and 2-DG
| Parameter | 2-Deoxy-D-Glucose (2-DG) | WP1122 (Prodrug) | Reference(s) |
| Plasma Half-Life | Minutes | ~6 hours | |
| Blood-Brain Barrier | Poor | Enhanced | [1] |
| Cellular Uptake | Glucose Transporters | Passive Diffusion | [1] |
Table 2: Example In Vitro Potency (IC50) in Glioblastoma (GBM) Cell Lines at 72 Hours
| Cell Line | Compound | IC50 Concentration | Reference(s) |
| U-87 MG | 2-DG | 5 mM | [1] |
| WP1122 | 2 mM | [1] | |
| U-251 | 2-DG | 5 mM | [1] |
| WP1122 | 0.8 mM | [1] |
Visualizations
References
- 1. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Glycolysis and Glutaminolysis: An Emerging Drug Discovery Approach to Combat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. animallifesciences.com [animallifesciences.com]
- 4. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 5. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. marinbio.com [marinbio.com]
- 7. Selectively Inducing Cancer Cell Death by Intracellular Enzyme-Instructed Self-Assembly (EISA) of Dipeptide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Novel Ester Substrates for the Detection and Treatment of Prostate Can" by Christopher Allen McGoldrick [dc.etsu.edu]
WP1122 Technical Support Center: Minimizing Toxicity in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing and managing potential toxicities associated with WP1122 in animal studies. The information is presented in a question-and-answer format to directly address common issues encountered during preclinical research.
I. Troubleshooting Guide
This guide provides solutions to specific problems that may arise during in vivo experiments with WP1122.
Q1: My animals are showing signs of lethargy and reduced activity after WP1122 administration. What should I do?
A1: Lethargy and hypoactivity can be signs of hypoglycemia-like effects, a potential consequence of inhibiting glycolysis.[1] WP1122 is a prodrug of 2-deoxy-D-glucose (2-DG), which competitively inhibits glucose metabolism.[1][2]
Immediate Actions:
-
Monitor Blood Glucose: If possible, measure blood glucose levels to confirm hypoglycemia.
-
Provide a Glucose Source: If hypoglycemia is confirmed or suspected, provide a readily available glucose source. This can be in the form of a 5-10% dextrose solution administered orally or subcutaneously, depending on the severity and your institution's animal care guidelines.
-
Ensure Access to Food and Water: Make sure animals have easy access to their standard chow and water.
Long-Term Strategies:
-
Dose Adjustment: Consider reducing the dose of WP1122 in subsequent experiments.
-
Dietary Support: For long-term studies, a ketogenic diet has been shown to reduce the sedative effects of 2-DG and increase the maximum tolerated dose in mice. This is because a ketogenic diet provides an alternative energy source for the brain and other tissues in the form of ketone bodies.
-
Staggered Dosing: If administering high doses, consider splitting the daily dose into two or more administrations.
Q2: I've observed a decrease in respiratory rate in my animals following WP1122 treatment. Is this a known effect and how should I manage it?
A2: Yes, a decrease in respiratory frequency has been observed in both rats and mice at high doses of 2-DG, the active metabolite of WP1122.[3][4]
Immediate Actions:
-
Monitor Respiration: Closely monitor the respiratory rate and effort of the animals.
-
Ensure Proper Ventilation: Ensure the animals are in a well-ventilated environment.
-
Reduce Stress: Minimize handling and other stressors.
Experimental Adjustments:
-
Dose-Response Study: Conduct a dose-response study to determine the threshold at which this effect occurs in your specific animal model and experimental conditions.
-
Route of Administration: The route of administration can influence the pharmacokinetic profile and subsequent toxicity. Oral administration of 2-DG has been shown to have a high LD50 (>8000 mg/kg in mice and rats), while the intravenous LD50 in mice is 8000 mg/kg.[3][4] Consider if your route of administration is contributing to a rapid peak concentration.
Q3: My study requires long-term administration of WP1122, and I'm concerned about potential organ toxicity. What should I monitor?
A3: While WP1122 is generally considered to have a good safety profile, long-term administration of its active metabolite, 2-DG, has been associated with some organ-specific findings in non-rodent models. A 28-day study in Beagle dogs with twice-daily oral administration of 2-DG showed:
-
Liver: A transient increase in aspartate transaminase (AST) and hepatic cytoplasmic alterations were observed at the highest dose (90 mg/kg BID). These changes showed a trend towards reversibility after a recovery period.
-
Gastrointestinal: Intermittent yellow, soft feces or diarrhea were noted in a dose-dependent manner.
Monitoring Recommendations:
-
Clinical Observations: Regularly monitor for changes in feces consistency, body weight, and food consumption.
-
Blood Chemistry: At the end of the study, or at interim points for longer studies, collect blood for clinical chemistry analysis. Key parameters to assess include liver enzymes (ALT, AST), and kidney function markers (BUN, creatinine).
-
Histopathology: At the termination of the study, perform a full histopathological examination of major organs, with a particular focus on the liver.
II. Frequently Asked Questions (FAQs)
Q: What is the mechanism of WP1122 toxicity?
A: WP1122 is a prodrug of 2-deoxy-D-glucose (2-DG).[2] Once administered, it is rapidly converted to 2-DG.[5] 2-DG is a glucose analog that is taken up by cells and phosphorylated by hexokinase. However, the resulting 2-DG-6-phosphate cannot be further metabolized in the glycolytic pathway, leading to its accumulation and the inhibition of glycolysis.[1] The primary toxicity is therefore related to the disruption of cellular energy metabolism, which can manifest as hypoglycemia-like symptoms.
Q: What is a safe starting dose for WP1122 in mice?
A: The oral LD50 of 2-DG, the active metabolite of WP1122, is greater than 8000 mg/kg in mice.[3][4] A human Phase 1a study established a maximum tolerated dose of 16 mg/kg administered twice daily (32 mg/kg/day) for 7 days.[5] For preclinical efficacy studies in mice, doses in the range of 50-100 mg/kg are often used. However, it is crucial to perform a dose-escalation study in your specific animal model to determine the optimal therapeutic window and to identify any potential adverse effects.
Q: How should I formulate WP1122 for oral administration in animal studies?
A: The choice of vehicle for in vivo studies is critical and can impact drug exposure and toxicity. For oral administration, WP1122 can be formulated in a variety of vehicles. Common choices for preclinical studies include:
-
Aqueous solutions (e.g., sterile water, saline) if the compound is sufficiently soluble.
-
Suspensions using agents like 0.5% carboxymethylcellulose (CMC).
-
Solutions with co-solvents such as polyethylene (B3416737) glycol (PEG) or dimethyl sulfoxide (B87167) (DMSO), though the concentration of DMSO should be kept low to avoid vehicle-related toxicity.
It is recommended to conduct a small pilot study to assess the stability and tolerability of your chosen formulation.
Q: Are there any known effects of WP1122 on body weight?
A: Studies with 2-DG have shown variable effects on body weight. One study reported a significant increase in body weight in rats after oral administration of 2-DG at doses of 500, 1000, and 2000 mg/kg.[3][4] However, at higher doses (4000 and 8000 mg/kg), no significant change was observed.[3] It is important to monitor body weight and food consumption throughout your study as changes can be an early indicator of toxicity or other metabolic effects.
Data Summary Tables
Table 1: Summary of Acute Toxicity Data for 2-Deoxy-D-Glucose (Active Metabolite of WP1122)
| Species | Route of Administration | LD50 (mg/kg) | Observed Clinical Signs | Reference |
| Mouse | Oral | >8000 | Less active | [3][4] |
| Rat | Oral | >8000 | Less active | [3][4] |
| Mouse | Intravenous | 8000 | Death within 6 hours | [3][4] |
Table 2: Summary of Cardio-Respiratory Effects of 2-Deoxy-D-Glucose in Rodents
| Species | Dose (mg/kg) | Route | Effect on Mean Arterial Blood Pressure | Effect on Heart Rate | Effect on Respiratory Frequency | Reference |
| Rat | 250, 500, 1000 | IV | Time-dependent decrease | No change | Not reported | [3][4] |
| Rat | 500, 1000 | PO | Not reported | Not reported | Significant decrease | [3][4] |
| Mouse | 2000 | PO | Not reported | Not reported | Significant decrease | [3][4] |
Table 3: Findings from a 28-Day Oral Toxicity Study of 2-Deoxy-D-Glucose in Beagle Dogs
| Parameter | Dose (mg/kg BID) | Findings |
| Clinical Signs | 5, 30, 90 | Dose-dependent intermittent yellow, soft feces or diarrhea. |
| Clinical Chemistry | 90 | ~1.7x increase in aspartate transaminase (AST) on day 29. |
| Histopathology (Liver) | 90 | Hepatic cytoplasmic alterations in 2 of 6 dogs on day 29 (reverted to 1 of 4 dogs after a 14-day recovery period). |
Experimental Protocols
Protocol 1: Monitoring for Hypoglycemia-like Symptoms
-
Baseline Observation: Before WP1122 administration, observe and record the normal activity levels, posture, and grooming behavior of each animal.
-
Post-Dosing Observation: At regular intervals after dosing (e.g., 30 min, 1h, 2h, 4h, and 24h), observe the animals for signs of lethargy, ataxia (uncoordinated movement), piloerection, and reduced responsiveness to stimuli.
-
Blood Glucose Measurement (Optional but Recommended):
-
Collect a small blood sample from the tail vein.
-
Use a calibrated glucometer to measure blood glucose levels.
-
Compare post-dose levels to baseline or vehicle-treated control animals.
-
-
Intervention: If severe symptoms are observed or blood glucose drops significantly, provide a supplemental glucose source as described in the troubleshooting guide.
-
Record Keeping: Meticulously record all observations, including the time of onset, duration, and severity of symptoms, as well as any interventions.
Visualizations
References
- 1. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WP1122 - Moleculin [moleculin.com]
- 3. besjournal.com [besjournal.com]
- 4. [PDF] Acute toxicity and cardio-respiratory effects of 2-deoxy-D-glucose: a promising radio sensitiser. | Semantic Scholar [semanticscholar.org]
- 5. hra.nhs.uk [hra.nhs.uk]
Technical Support Center: Refining WP1122 Dosage for Optimal Therapeutic Window
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for utilizing WP1122, a prodrug of the glycolysis inhibitor 2-deoxy-D-glucose (2-DG). Here you will find troubleshooting guides and frequently asked questions (FAQs) to navigate common challenges in your experiments and refine the optimal therapeutic window for WP1122.
Frequently Asked Questions (FAQs)
Q1: What is WP1122 and how does it work?
A1: WP1122 is a prodrug of 2-deoxy-D-glucose (2-DG), a glucose analog that inhibits glycolysis.[1] WP1122 is designed to improve the drug-like properties of 2-DG.[2] It is more lipophilic due to the addition of acetyl groups, allowing it to passively diffuse across the cell membrane and the blood-brain barrier, which is a significant advantage for treating brain tumors like glioblastoma.[1] Once inside the cell, cellular esterases cleave the acetyl groups, releasing 2-DG.[1] This 2-DG is then phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). 2-DG-6-P cannot be further metabolized in the glycolytic pathway and accumulates in the cell, leading to the inhibition of hexokinase and phosphoglucose (B3042753) isomerase, thereby blocking glycolysis and depleting the cell of ATP.[1]
Q2: What are the main advantages of using WP1122 over 2-DG?
A2: WP1122 offers several key advantages over its active counterpart, 2-DG:
-
Improved Blood-Brain Barrier Penetration: WP1122's increased lipophilicity allows it to cross the blood-brain barrier more effectively than 2-DG.[3]
-
Enhanced Cellular Uptake: WP1122 enters cells via passive diffusion, bypassing the potential saturation of glucose transporters (GLUTs) that 2-DG relies on.[1]
-
Longer Half-Life: WP1122 has a significantly longer plasma half-life (approximately 6 hours) compared to 2-DG, which is rapidly metabolized. This allows for more sustained therapeutic concentrations.
-
Higher Plasma Concentrations: Oral administration of WP1122 results in a much higher maximum plasma concentration of 2-DG compared to administering an equivalent molar dose of 2-DG directly.[4]
Q3: For which cancer types is WP1122 being investigated?
A3: WP1122 is primarily being investigated for tumors that are highly dependent on glycolysis for their energy production.[2] This includes glioblastoma, due to its ability to cross the blood-brain barrier, and pancreatic cancer, which is known for its highly glycolytic phenotype.[2][5]
Q4: What is the current developmental stage of WP1122?
A4: As of early 2024, WP1122 is in Phase I clinical trials for cancer.[5] It has also been granted Orphan Drug Designation by the U.S. FDA for the treatment of glioblastoma.[3]
Data Presentation: Quantitative Summary
In Vitro Efficacy of WP1122 vs. 2-DG
| Compound | Cell Line | Cancer Type | IC50 (72h) | Reference |
| WP1122 | U-87 | Glioblastoma | 2 mM | [1] |
| WP1122 | U-251 | Glioblastoma | 0.8 mM | [1] |
| 2-DG | U-87 | Glioblastoma | 5 mM | [1] |
| 2-DG | U-251 | Glioblastoma | 5 mM | [1] |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway and Experimental Workflow Diagrams
Troubleshooting Guides
Problem 1: High variability in cell viability assay results between experiments.
-
Potential Cause: Inconsistent conversion of WP1122 to 2-DG due to variations in cellular esterase activity. Esterase activity can vary with cell passage number, confluency, and media conditions.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Use cells within a consistent and narrow passage number range. Ensure consistent seeding density and confluency at the time of treatment.
-
Pre-incubation Time: Allow sufficient and consistent pre-incubation time for WP1122 to be converted to 2-DG. A time-course experiment measuring an early endpoint (e.g., lactate production) can help determine the optimal pre-incubation period.
-
Control with 2-DG: Run a parallel experiment with 2-DG to determine if the variability is specific to the prodrug. If the 2-DG results are consistent, the issue likely lies with the conversion of WP1122.
-
Problem 2: WP1122 shows lower-than-expected potency (high IC50 value).
-
Potential Cause 1: Low esterase activity in the chosen cell line, leading to inefficient conversion of WP1122 to its active form, 2-DG.
-
Troubleshooting Steps:
-
Assess Esterase Activity: If possible, perform an esterase activity assay on your cell lysate.
-
Compare with 2-DG: Test the cell line's sensitivity to 2-DG directly. If the cells are sensitive to 2-DG but not WP1122, it strongly suggests a conversion issue.
-
Increase Incubation Time: A longer incubation period may allow for more complete conversion of WP1122.
-
-
Potential Cause 2: The cell line is not highly dependent on glycolysis and may rely more on oxidative phosphorylation for energy.
-
Troubleshooting Steps:
-
Metabolic Profiling: Use a Seahorse XF Analyzer to determine the basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of your cell line. A low ECAR/OCR ratio suggests a lower reliance on glycolysis.
-
Hypoxia Experiments: Culture cells under hypoxic conditions. Cells that are more resistant to glycolysis inhibitors under normoxia may become more sensitive under hypoxia, which forces a greater reliance on glycolysis.[1]
-
Problem 3: Discrepancy between results from metabolic assays (e.g., MTT) and direct cell count/apoptosis assays.
-
Potential Cause: WP1122, as a glycolysis inhibitor, directly impacts cellular metabolism, which can interfere with the readouts of metabolic assays like MTT that rely on mitochondrial reductase activity. This can lead to an underestimation of cell viability.
-
Troubleshooting Steps:
-
Use a Non-Metabolic Viability Assay: Corroborate your findings using a non-metabolic endpoint, such as a CyQUANT direct cell proliferation assay, crystal violet staining, or an ATP-based assay like CellTiter-Glo, which measures a direct product of energy metabolism.
-
Directly Measure Apoptosis: Utilize assays that directly measure cell death, such as Annexin V/PI staining followed by flow cytometry, or caspase activity assays.[1]
-
References
- 1. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. animallifesciences.com [animallifesciences.com]
- 3. WP1122 - Moleculin [moleculin.com]
- 4. EXTH-07. DESIGN AND EVALUATION OF WP1122, AN INHIBITOR OF GLYCOLYSIS WITH INCREASED CNS UPTAKE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WP 1122 - AdisInsight [adisinsight.springer.com]
Navigating the Translational Gap: A Technical Support Center for WP1122 Preclinical Research
For Researchers, Scientists, and Drug Development Professionals Investigating the Glycolysis Inhibitor WP1122
The translation of promising preclinical data into successful clinical trials is a critical hurdle in drug development. WP1122, a novel prodrug of the glycolysis inhibitor 2-deoxy-D-glucose (2-DG), has demonstrated significant potential in preclinical models, particularly for highly glycolytic tumors like glioblastoma. However, researchers frequently encounter challenges in replicating and building upon these findings. This technical support center provides troubleshooting guidance, detailed experimental protocols, and a transparent look at the preclinical data to facilitate a smoother transition from bench to bedside.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues and questions that may arise during the preclinical evaluation of WP1122.
In Vitro Cell-Based Assays
-
Question: My in vitro cell viability assays with WP1122 show inconsistent results or lower potency than expected. What are the potential causes?
-
Answer:
-
Prodrug Conversion: WP1122 is a prodrug that requires intracellular esterases to be converted into its active form, 2-DG. The expression and activity of these esterases can vary significantly between different cell lines, potentially leading to inconsistent efficacy. It is crucial to assess the esterase activity in your cell line of interest.
-
Metabolic Plasticity: Cancer cells can adapt to glycolysis inhibition by shifting their metabolism towards alternative energy sources like oxidative phosphorylation or glutaminolysis. Consider co-treating with inhibitors of these compensatory pathways to enhance WP1122's effect.
-
Culture Conditions: High glucose concentrations in the culture medium can compete with WP1122 for cellular uptake and may mask its inhibitory effects. Experiment with physiological glucose levels to better mimic the in vivo tumor microenvironment.
-
Hypoxia: The efficacy of glycolysis inhibitors can be influenced by oxygen levels. In some cases, hypoxia can enhance the dependence on glycolysis, while in others, it may induce metabolic adaptations that confer resistance. Ensure your experimental setup reflects the oxygenation status relevant to your research question.[1][2]
-
-
-
Question: I am observing significant off-target effects or cytotoxicity in my control cell lines. How can I mitigate this?
-
Answer:
-
Dose Optimization: Ensure you have performed a thorough dose-response analysis to identify the optimal therapeutic window for your specific cell line. The IC50 values can vary significantly between cell lines (see Table 2).
-
Purity of Compound: Verify the purity of your WP1122 compound. Impurities can contribute to unexpected toxicity.
-
Normal Cell Controls: Always include a non-cancerous cell line from the same tissue of origin as a control to assess the therapeutic index of WP1122.
-
-
In Vivo Animal Studies
-
Question: The in vivo efficacy of WP1122 in my animal model is lower than published data suggests. What factors should I consider?
-
Answer:
-
Pharmacokinetics: While WP1122 has an improved pharmacokinetic profile compared to 2-DG, factors such as the animal model (species, strain), route of administration, and formulation can influence drug exposure.[3][4] Refer to established pharmacokinetic data (see Table 1) and consider performing a pilot pharmacokinetic study in your model.
-
Blood-Brain Barrier Penetration: For brain tumor models, ensuring adequate penetration of the blood-brain barrier (BBB) is critical. WP1122 is designed to cross the BBB, but its efficiency can be model-dependent.[1][3]
-
Tumor Heterogeneity: The metabolic heterogeneity within a tumor can lead to variable responses to glycolysis inhibition. Analyze the metabolic profile of your tumor model to confirm its dependence on glycolysis.
-
-
Preclinical Data Summary
Pharmacokinetic Profile of WP1122
WP1122 was designed to overcome the poor pharmacokinetic properties of 2-DG. Preclinical studies have shown that WP1122 has a longer half-life and achieves higher plasma concentrations of the active drug, 2-DG, compared to direct administration of 2-DG.[1][3]
| Parameter | 2-DG | WP1122 | Fold Improvement | Reference |
| Half-life (approx.) | Minutes | ~6 hours | Significant | [3] |
| Plasma Concentration of 2-DG | Lower | ~2-fold higher | 2x | [1] |
Table 1. Comparative Pharmacokinetic Properties of 2-DG and WP1122. This table summarizes the key pharmacokinetic advantages of the prodrug WP1122 over its active metabolite, 2-DG, based on available preclinical data.
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table provides IC50 values for WP1122 in glioblastoma multiforme (GBM) cell lines.
| Cell Line | Time Point | IC50 (mM) | Reference |
| U-87 MG | 48h | 3 | [1] |
| 72h | 2 | [1] | |
| U-251 MG | 48h | 1.25 | [1] |
| 72h | 0.8 | [1] |
Table 2. IC50 Values of WP1122 in Glioblastoma Cell Lines. This table presents the reported IC50 values for WP1122 in two commonly used human glioblastoma cell lines at different time points, as determined by MTS viability assays.
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments used in the preclinical evaluation of WP1122.
Cell Viability/Proliferation Assays (MTS and BrdU)
Objective: To determine the effect of WP1122 on the viability and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of WP1122 concentrations (e.g., 0.25–5 mM) for 48 or 72 hours.[1]
-
MTS Assay:
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
BrdU Assay:
-
Add BrdU labeling reagent to each well and incubate for 2-24 hours.
-
Fix the cells and add the anti-BrdU antibody.
-
Add the substrate and measure the absorbance. The absorbance is proportional to the amount of DNA synthesis.
-
Apoptosis Assay (Annexin V Staining)
Objective: To assess whether WP1122 induces apoptosis in cancer cells.
Methodology:
-
Cell Treatment: Treat cells with various concentrations of WP1122 for 48 or 72 hours.[1]
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered to be in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Visualizing the Mechanism and Workflow
WP1122 Mechanism of Action in Glycolysis
The following diagram illustrates the mechanism by which WP1122, after conversion to 2-DG, inhibits the glycolytic pathway.
Caption: WP1122 cellular uptake and inhibition of glycolysis.
Experimental Workflow for In Vitro Evaluation
The logical flow for assessing the in vitro effects of WP1122 is depicted below.
Caption: Workflow for in vitro evaluation of WP1122.
Conclusion and Future Directions
The successful translation of WP1122 from preclinical models to clinical trials hinges on a thorough understanding of its mechanism of action, a robust and reproducible set of experimental data, and a clear-eyed view of the potential challenges. While WP1122 has shown promise, particularly in its improved pharmacokinetic profile over 2-DG, the journey to clinical validation is ongoing. As of late 2021, an Investigational New Drug (IND) application for a Phase 1 clinical trial of WP1122 for the treatment of glioblastoma multiforme has been allowed by the FDA.[5][6][7] Further updates from these clinical investigations will be critical in shaping the future of this promising therapeutic agent. This technical support center aims to empower researchers to navigate the complexities of preclinical research and contribute to the collective effort of bringing novel cancer therapies to patients in need.
References
- 1. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A preclinical orthotopic model for glioblastoma recapitulates key features of human tumors and demonstrates sensitivity to a combination of MEK and PI3K pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blogs.shu.edu [blogs.shu.edu]
- 4. EXTH-07. DESIGN AND EVALUATION OF WP1122, AN INHIBITOR OF GLYCOLYSIS WITH INCREASED CNS UPTAKE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Moleculin Provides Update on Ongoing Clinical Trials and Outlines Expected Upcoming Milestones - Moleculin [moleculin.com]
- 6. Moleculin Receives FDA Allowance to Begin a Phase 1 Study of WP1122 for the Treatment of Glioblastoma Multiforme - Moleculin [moleculin.com]
- 7. Moleculin Receives FDA Allowance to Begin a Phase 1 Study of WP1122 for the Treatment of Glioblastoma Multiforme [prnewswire.com]
improving the signal-to-noise ratio in WP1122-based assays
Welcome to the technical support center for WP1122-based assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and improve the signal-to-noise ratio in experiments utilizing WP1122.
Understanding WP1122
WP1122 is a prodrug of 2-deoxy-D-glucose (2-DG), a known glycolysis inhibitor.[1][2][3] Developed to enhance the therapeutic potential of 2-DG, WP1122 exhibits improved pharmacokinetic properties, including better oral bioavailability and the ability to cross the blood-brain barrier.[1][4][5] Once inside the cell, WP1122 is deacetylated by intracellular esterases to release 2-DG.[1][6] 2-DG is then phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[1][6] This product cannot be further metabolized, leading to the inhibition of glycolysis through the competitive inhibition of hexokinase and phosphoglucose (B3042753) isomerase.[4][6]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind WP1122's mechanism of action?
A1: WP1122 is a prodrug that enhances the delivery of the glycolysis inhibitor 2-deoxy-D-glucose (2-DG). Inside cells, it is converted to 2-DG, which is then phosphorylated to 2-DG-6-phosphate. This molecule competitively inhibits key enzymes in the glycolytic pathway, namely hexokinase and phosphoglucose isomerase, thereby blocking glucose metabolism and ATP production.[1][4][6]
Q2: How does WP1122 differ from 2-DG in experimental settings?
A2: WP1122 is more lipophilic than 2-DG due to its acetyl groups, allowing for passive diffusion across cell membranes and the blood-brain barrier.[1][5] This results in a higher intracellular concentration of 2-DG compared to administering 2-DG directly.[1] Consequently, WP1122 may show greater potency in cell-based assays.[1]
Q3: My untreated control cells (vehicle only) show a high background signal in my fluorescence-based assay. What could be the cause?
A3: High background in fluorescence assays can stem from several sources. Common culprits include autofluorescence from cell culture media components (like phenol (B47542) red or riboflavin), the inherent fluorescence of the assay plate material, or non-specific binding of detection reagents.[7] It is also possible that the vehicle used to dissolve WP1122 (e.g., DMSO) is contaminated or used at a concentration that affects cell health and morphology, leading to altered fluorescence.
Q4: The signal from my WP1122-treated cells is lower than expected, resulting in a poor signal-to-noise ratio. What are the potential reasons?
A4: A weak signal can be due to several factors. The concentration of WP1122 may be suboptimal for the cell type being used. It is also possible that the incubation time is insufficient for WP1122 to be taken up by the cells and converted into its active form, 2-DG. Additionally, the stability of WP1122 in your culture medium could be a concern; degradation of the compound before it enters the cells will reduce its efficacy. Finally, ensure your detection reagents are not expired and are used at their optimal concentrations.
Q5: How can I be sure that the observed effect is due to glycolysis inhibition by WP1122?
A5: To validate that the effects of WP1122 are due to glycolysis inhibition, you can perform several control experiments. Measuring lactate (B86563) production or the extracellular acidification rate (ECAR) are direct methods to assess glycolytic flux.[8] A decrease in these parameters upon WP1122 treatment would support its mechanism of action. Additionally, you could attempt to rescue the phenotype by providing an alternative energy source that bypasses glycolysis, such as pyruvate.
Troubleshooting Guide
Issue 1: High Background Noise
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Media Autofluorescence | Use phenol red-free media. Prepare media fresh to avoid degradation of components that might fluoresce. | Reduction in background fluorescence in blank and vehicle control wells. |
| Plate Autofluorescence | Use black, opaque-walled microplates for fluorescence assays to minimize well-to-well crosstalk and background.[7] | Lower background signal and improved signal-to-noise ratio. |
| Non-specific Reagent Binding | Optimize the concentration of detection reagents (e.g., antibodies, fluorescent probes) through titration. Ensure adequate blocking steps in assays like ELISAs. | A concentration of the detection reagent that maximizes the specific signal while minimizing background. |
| Vehicle (e.g., DMSO) Effects | Test different concentrations of the vehicle to find the highest concentration that does not affect cell viability or generate a background signal. Ensure the vehicle is of high purity. | Identification of a safe vehicle concentration that does not contribute to background noise. |
Issue 2: Weak Specific Signal
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Suboptimal WP1122 Concentration | Perform a dose-response curve with a wide range of WP1122 concentrations to determine the optimal working concentration for your specific cell line and assay. | Identification of the EC50 or optimal concentration that gives a robust signal without causing excessive cytotoxicity. |
| Insufficient Incubation Time | Conduct a time-course experiment to determine the optimal incubation time for WP1122 to exert its effect. | An incubation time that allows for maximal signal detection. |
| WP1122 Instability | Prepare fresh stock solutions of WP1122 and add it to the assay at the last possible moment. If long incubation times are necessary, consider refreshing the media with WP1122. | A more consistent and potentially stronger signal. |
| Low Cell Seeding Density | Optimize the cell seeding density to ensure a sufficient number of cells are present to generate a detectable signal.[9] | A stronger signal that is well within the linear range of the assay. |
| Incorrect Instrument Settings | Optimize the gain, exposure time, and other settings on your detection instrument (e.g., plate reader, microscope) to maximize the signal from your positive controls. | Enhanced detection of the specific signal. |
Experimental Protocols
Lactate Production Assay
This assay measures the amount of lactate, an end-product of glycolysis, secreted into the cell culture medium. A decrease in lactate production is indicative of glycolysis inhibition.
Materials:
-
96-well cell culture plate
-
Cell culture medium (preferably phenol red-free)
-
WP1122 stock solution
-
Lactate Assay Kit (colorimetric or fluorometric)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of WP1122. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration.
-
After incubation, carefully collect a sample of the cell culture supernatant from each well.
-
Following the manufacturer's instructions for the lactate assay kit, mix the supernatant with the reaction mixture.
-
Incubate as required by the kit protocol.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the lactate concentration based on a standard curve and normalize the results to cell number or protein concentration.
Extracellular Acidification Rate (ECAR) Assay (Glycolysis Stress Test)
This assay provides a real-time measurement of the rate at which cells acidify their surrounding medium, which is primarily due to the production and extrusion of lactate.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Analyzer
-
XF Base Medium supplemented with L-glutamine
-
WP1122
-
Glucose, Oligomycin (B223565), and 2-DG (for the Glycolysis Stress Test)
Protocol:
-
Seed cells in a Seahorse XF microplate and allow them to adhere.
-
One hour before the assay, replace the growth medium with pre-warmed XF assay medium and incubate in a non-CO2 incubator at 37°C.
-
Hydrate the sensor cartridge overnight in XF Calibrant.
-
To measure the effect of WP1122 on glycolysis, pre-treat the cells with various concentrations of WP1122 for the desired duration before starting the Seahorse assay.
-
During the assay, measure the basal ECAR.
-
Inject glucose to stimulate glycolysis and measure the glycolytic rate.
-
Inject oligomycin (an ATP synthase inhibitor) to force cells to rely on glycolysis, revealing the maximal glycolytic capacity.
-
Inject 2-DG to inhibit glycolysis and confirm that the observed acidification is due to glycolysis.
-
The Seahorse software calculates ECAR values in real-time. Normalize the data to cell number.
Visualizing Key Processes
References
- 1. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WP1122 - Moleculin [moleculin.com]
- 3. animallifesciences.com [animallifesciences.com]
- 4. blogs.shu.edu [blogs.shu.edu]
- 5. EXTH-07. DESIGN AND EVALUATION OF WP1122, AN INHIBITOR OF GLYCOLYSIS WITH INCREASED CNS UPTAKE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biocompare.com [biocompare.com]
Technical Support Center: Optimizing Cell Culture Conditions for WP1122 Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing cell culture conditions for assessing sensitivity to WP1122, a novel glycolysis inhibitor. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is WP1122 and how does it work?
WP1122 is a prodrug of 2-deoxy-D-glucose (2-DG), a glucose analog that inhibits glycolysis.[1][2] Unlike 2-DG, WP1122 is acetylated, which allows it to passively diffuse across the cell membrane and the blood-brain barrier, rather than relying on glucose transporters.[1] Once inside the cell, cellular esterases cleave the acetyl groups, releasing 2-DG.[1] This 2-DG is then phosphorylated by hexokinase to 2-DG-6-phosphate (2-DG-6-P).[2] 2-DG-6-P cannot be further metabolized in the glycolytic pathway and competitively inhibits phosphoglucose (B3042753) isomerase, leading to a blockage of glycolysis, depletion of ATP, and ultimately, cell death in cancer cells that are highly dependent on this metabolic pathway.[2]
Q2: What are the key advantages of using WP1122 over 2-deoxy-D-glucose (2-DG)?
WP1122 offers several advantages over its parent compound, 2-DG, primarily due to its improved pharmacokinetic properties. Its enhanced ability to cross the blood-brain barrier makes it a promising agent for treating brain tumors like glioblastoma.[1] Furthermore, WP1122 has a longer plasma half-life compared to 2-DG, which is rapidly metabolized.[1]
Q3: Which cell lines are most sensitive to WP1122?
Cancer cells exhibiting high rates of glycolysis, often referred to as the "Warburg effect," are generally more sensitive to glycolysis inhibitors like WP1122.[2] This includes many types of cancer, with glioblastoma and pancreatic cancer cells being particularly reliant on glycolysis.[1] It is recommended to assess the baseline glycolytic activity of your cell line of interest to predict its potential sensitivity to WP1122.
Optimizing Experimental Conditions
Q1: How does glucose concentration in the cell culture medium affect WP1122 sensitivity?
The glucose concentration in the culture medium is a critical factor influencing the efficacy of WP1122. Since WP1122's active form, 2-DG, competes with glucose for uptake and metabolism, high glucose levels in the medium can outcompete the drug, leading to reduced sensitivity. Conversely, low glucose conditions can sensitize cells to WP1122.[3] When designing your experiments, it is crucial to consider the physiological relevance of the glucose concentration. Standard high-glucose DMEM may not accurately reflect the tumor microenvironment, which is often characterized by lower glucose levels.[3] It is advisable to test a range of glucose concentrations to determine the optimal condition for your specific cell line and experimental goals.
Table 1: Recommended Glucose Concentrations for WP1122 Sensitivity Testing
| Glucose Concentration | Rationale | Recommended for |
| Low Glucose (e.g., 1 g/L) | Mimics the tumor microenvironment; enhances WP1122 sensitivity.[3] | Initial sensitivity screening; potentiation studies. |
| Physiological Glucose (e.g., 1 g/L - 2 g/L) | Represents normal blood glucose levels. | Establishing a baseline response. |
| High Glucose (e.g., 4.5 g/L) | Standard for many cell culture protocols; may mask WP1122 effects. | Investigating resistance mechanisms. |
Q2: What is the optimal cell seeding density for a WP1122 sensitivity assay?
Cell seeding density can significantly impact the outcome of drug sensitivity assays.[4] High cell densities can lead to increased resistance to chemotherapeutic agents, a phenomenon known as density-dependent chemoresistance.[5] For WP1122, which targets cellular metabolism, high cell density could alter the local microenvironment by depleting nutrients and oxygen, potentially affecting the drug's efficacy. It is crucial to optimize the seeding density to ensure that cells are in a logarithmic growth phase throughout the experiment and that the results are reproducible.[6][7]
Table 2: General Guidelines for Cell Seeding Density in 96-well plates
| Cell Line Characteristics | Recommended Seeding Density (cells/well) | Rationale |
| Fast-growing | 1,000 - 5,000 | Prevents overgrowth and nutrient depletion during the assay. |
| Slow-growing | 5,000 - 20,000 | Ensures a sufficient number of cells for a detectable signal at the end of the assay. |
| Adherent | Titrate to achieve 50-80% confluency at the end of the assay. | Avoids contact inhibition and changes in cell signaling.[4] |
| Suspension | Titrate to maintain cells in logarithmic growth phase. | Prevents cell clumping and ensures uniform exposure to the drug. |
Note: These are general guidelines. The optimal seeding density should be empirically determined for each cell line.[6]
Troubleshooting Guide
Q1: My cells do not show a dose-dependent response to WP1122. What could be the problem?
| Possible Cause | Troubleshooting Steps |
| High Glucose in Medium | Reduce the glucose concentration in your culture medium. Perform a titration of glucose levels to find the optimal concentration for your cell line.[3] |
| High Cell Seeding Density | Optimize the cell seeding density by performing a titration experiment to ensure cells are in a logarithmic growth phase.[4][5] |
| Short Drug Incubation Time | The effects of metabolic inhibitors may take time to manifest. Extend the incubation period (e.g., 48 to 72 hours or longer). |
| Compound Instability | Prepare fresh stock solutions of WP1122 for each experiment. |
| Cell Line Resistance | Your cell line may have intrinsic resistance mechanisms, such as a low dependence on glycolysis or the ability to utilize alternative energy sources. Consider measuring the baseline glycolytic rate of your cells. |
Q2: I am observing high variability between my replicates. How can I improve the consistency of my results?
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and a consistent pipetting technique. Avoid using the outer wells of the plate, which are prone to evaporation.[8] |
| Edge Effects | To minimize evaporation, fill the outer wells of the plate with sterile PBS or media without cells.[8] |
| Temperature Gradients | Allow plates and reagents to equilibrate to room temperature before use.[8] |
| Incomplete Solubilization of Formazan (B1609692) (MTT/XTT assays) | Ensure complete dissolution of the formazan crystals by gentle mixing or increasing the solubilization time.[9] |
Q3: How can I differentiate between a cytotoxic (cell-killing) and a cytostatic (growth-inhibiting) effect of WP1122?
A standard cell viability assay like MTT or XTT measures metabolic activity and may not distinguish between cytotoxicity and cytostasis. To differentiate between these effects, you can employ the following strategies:
-
Cell Counting: Perform direct cell counting at the beginning and end of the treatment period. A decrease in cell number compared to the initial count indicates a cytotoxic effect, while a stable or slightly increased number (less than the untreated control) suggests a cytostatic effect.
-
Apoptosis Assays: Use assays like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to specifically quantify the percentage of apoptotic and necrotic cells.[10] An increase in the apoptotic population confirms a cytotoxic mechanism.
-
Clonogenic Assay: This long-term assay assesses the ability of single cells to form colonies after treatment. A reduction in colony formation indicates a loss of reproductive integrity, which can be a result of either cytotoxic or irreversible cytostatic effects.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[9][11]
Materials:
-
Cells of interest
-
WP1122
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of WP1122. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
Following incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assessment (Annexin V-PI Staining)
This protocol is based on standard Annexin V-PI staining procedures for flow cytometry.[10][12][13]
Materials:
-
Cells of interest
-
WP1122
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of WP1122 for the chosen duration. Include an untreated control.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizing the Mechanism of Action
WP1122 Mechanism of Action and Impact on Glycolysis
References
- 1. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blogs.shu.edu [blogs.shu.edu]
- 3. Glucose consumption of vascular cell types in culture: toward optimization of experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. biologi.ub.ac.id [biologi.ub.ac.id]
- 13. bosterbio.com [bosterbio.com]
Technical Support Center: WP1122 Blood-Brain Barrier Penetration Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WP1122 in blood-brain barrier (BBB) penetration studies.
I. Frequently Asked Questions (FAQs)
Q1: What is WP1122 and what is its proposed mechanism for crossing the blood-brain barrier?
A1: WP1122 is a prodrug of 2-deoxy-D-glucose (2-DG), a glycolysis inhibitor. It is designed to enhance brain delivery of 2-DG for the treatment of brain tumors like glioblastoma. The underlying principle is to increase the lipophilicity of 2-DG to facilitate its passage across the BBB. WP1122 is acetylated, masking the polar hydroxyl groups of 2-DG. This increased lipophilicity allows WP1122 to passively diffuse across the lipid-rich membranes of the BBB. Once in the brain, intracellular esterases are expected to cleave the acetyl groups, releasing the active drug, 2-DG. This "lock-in" mechanism is designed to trap 2-DG within the brain, allowing it to exert its anti-cancer effects by inhibiting glycolysis in highly glycolytic tumor cells.[1]
Q2: What is the downstream mechanism of action of 2-DG in glioblastoma cells?
A2: Once WP1122 is converted to 2-DG within the brain, 2-DG is taken up by glioblastoma cells through glucose transporters. Inside the cell, hexokinase phosphorylates 2-DG to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). Unlike glucose-6-phosphate, 2-DG-6-P cannot be further metabolized in the glycolytic pathway.[1] The accumulation of 2-DG-6-P leads to:
-
Inhibition of Glycolysis: 2-DG-6-P competitively inhibits phosphoglucose (B3042753) isomerase and allosterically inhibits hexokinase, leading to a shutdown of glycolysis and subsequent depletion of ATP.[1][2]
-
Induction of Apoptosis: Energy depletion and cellular stress can trigger programmed cell death, or apoptosis.[3][4]
-
Induction of Autophagy: As a survival mechanism in response to metabolic stress, cells may initiate autophagy. However, excessive or prolonged autophagy can also lead to cell death.[5][6][7]
-
Induction of Endoplasmic Reticulum (ER) Stress: Disruption of glycolysis can lead to ER stress and activation of the unfolded protein response (UPR), which can ultimately trigger apoptosis.[8]
Q3: What are the key advantages of using WP1122 over 2-DG for brain tumor studies?
A3: The primary advantages of WP1122 over 2-DG include:
-
Enhanced BBB Penetration: The acetylated prodrug design increases lipophilicity, allowing for passive diffusion across the BBB, which is a significant hurdle for the more polar 2-DG molecule.[1]
-
Increased Brain Accumulation: The "lock-in" mechanism, where WP1122 is converted to 2-DG within the brain, is designed to achieve higher and more sustained concentrations of the active drug at the target site compared to systemic administration of 2-DG.[1]
II. Troubleshooting Guides
This section provides solutions to common problems encountered during WP1122 BBB penetration studies.
In Vitro BBB Models (e.g., Transwell Assays)
Q: I am observing low and variable permeability of WP1122 across my in vitro BBB model. What are the possible causes and solutions?
A: Low and variable permeability can stem from several factors. Here's a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Poor cell monolayer integrity (low TEER values) | - Optimize cell culture conditions: Ensure proper seeding density, use high-quality reagents, and maintain a consistent culture environment. - Verify barrier formation: Regularly measure Transendothelial Electrical Resistance (TEER) to confirm the formation of a tight monolayer before starting the permeability assay. TEER values should be stable and within the expected range for your cell type. - Co-culture models: Consider using co-culture models with astrocytes and/or pericytes to induce a tighter barrier phenotype in the endothelial cells. |
| Low esterase activity in the in vitro model | - Characterize esterase activity: If possible, measure the esterase activity in your cell model to confirm its ability to convert WP1122 to 2-DG. - Choose an appropriate cell line: Some brain endothelial cell lines may have higher endogenous esterase activity than others. Research and select a cell line known for its metabolic capabilities. |
| Efflux transporter activity | - Use P-glycoprotein (P-gp) inhibitors: WP1122 or 2-DG may be substrates for efflux transporters like P-gp. Include a known P-gp inhibitor (e.g., verapamil, cyclosporin (B1163) A) in a control experiment to assess the contribution of efflux to low permeability. |
| Compound instability or degradation | - Assess compound stability: Analyze the stability of WP1122 in your assay medium over the course of the experiment. - Minimize exposure to light and temperature fluctuations: Protect your compound from degradation by storing and handling it appropriately. |
| Issues with the analytical method | - Validate your analytical method: Ensure your LC-MS/MS or other analytical method is validated for sensitivity, accuracy, and precision for both WP1122 and 2-DG in the assay matrix. - Check for matrix effects: The components of your cell culture medium could interfere with the ionization of your analytes. Perform a matrix effect study and adjust your sample preparation if necessary. |
In Vivo Studies (Rodent Pharmacokinetics)
Q: The brain-to-plasma concentration ratio of 2-DG after WP1122 administration is lower than expected. What could be the reason?
A: A lower-than-expected brain-to-plasma ratio can be multifactorial. Consider the following:
| Potential Cause | Troubleshooting Steps |
| Rapid peripheral metabolism of WP1122 | - Pharmacokinetic profiling: Conduct a detailed pharmacokinetic study to determine the half-life of WP1122 in plasma. Rapid clearance from the circulation will reduce the amount of prodrug available to cross the BBB. - Route of administration: The route of administration can significantly impact first-pass metabolism. Compare different routes (e.g., intravenous vs. oral) to see if it affects brain exposure. |
| Incomplete cleavage of acetyl groups at the BBB | - Measure WP1122 and 2-DG in the brain: Quantify both the prodrug and the active drug in brain homogenates. A high ratio of WP1122 to 2-DG in the brain suggests inefficient conversion. - Investigate esterase activity in vivo: While challenging, it may be possible to assess esterase activity in brain microvessels from your animal model. |
| Active efflux of WP1122 or 2-DG from the brain | - Use of efflux pump inhibitors: As in the in vitro studies, co-administer a P-gp inhibitor to determine if efflux is limiting brain accumulation. - Use of P-gp knockout animals: If available, conducting studies in P-gp knockout rodents can definitively assess the role of this transporter. |
| High variability in animal studies | - Standardize experimental procedures: Ensure consistency in animal handling, dosing, and sample collection times. - Increase sample size: A larger number of animals per time point can help to reduce the impact of inter-individual variability. |
| Issues with brain tissue processing and analysis | - Optimize brain homogenization: Ensure complete homogenization of the brain tissue to achieve accurate quantification. - Validate analytical method for brain matrix: The brain is a complex matrix. Your analytical method must be specifically validated for brain homogenate to account for potential matrix effects and ensure accurate quantification of both WP1122 and 2-DG. |
III. Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay (Transwell)
Objective: To determine the apparent permeability coefficient (Papp) of WP1122 across an in vitro BBB model.
Materials:
-
Transwell® inserts (e.g., 24-well format with 0.4 µm pore size)
-
Brain microvascular endothelial cells (e.g., hCMEC/D3 or primary cells)
-
Astrocyte and/or pericyte cells (for co-culture models)
-
Cell culture medium and supplements
-
Coating solution (e.g., collagen, fibronectin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
WP1122 stock solution
-
Lucifer yellow (as a marker for paracellular permeability)
-
LC-MS/MS system
Methodology:
-
Cell Culture and Monolayer Formation:
-
Coat the apical side of the Transwell® inserts with the appropriate coating solution.
-
Seed the brain endothelial cells onto the coated inserts at a predetermined density.
-
For co-culture models, seed astrocytes and/or pericytes on the basolateral side of the insert or in the bottom of the well.
-
Culture the cells until a confluent monolayer is formed, monitoring the TEER daily. The monolayer is ready for the experiment when the TEER values are high and stable.
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Add the transport buffer containing a known concentration of WP1122 (and Lucifer yellow for integrity control) to the apical (donor) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh transport buffer.
-
At the final time point, collect samples from both the apical and basolateral chambers.
-
-
Sample Analysis:
-
Analyze the concentration of WP1122 and its metabolite 2-DG in the collected samples using a validated LC-MS/MS method.
-
Measure the fluorescence of Lucifer yellow to assess the integrity of the cell monolayer during the experiment.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the Transwell® membrane.
-
C0 is the initial concentration of the compound in the donor chamber.
-
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the brain and plasma concentrations of WP1122 and 2-DG over time and calculate the brain-to-plasma concentration ratio.
Materials:
-
Rodents (e.g., mice or rats)
-
WP1122 formulation for the chosen route of administration (e.g., intravenous, oral)
-
Anesthesia
-
Blood collection supplies (e.g., heparinized tubes)
-
Surgical tools for brain extraction
-
Homogenizer
-
LC-MS/MS system
Methodology:
-
Animal Dosing:
-
Administer WP1122 to the animals at the desired dose and route.
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing, anesthetize a subgroup of animals.
-
Collect blood samples via cardiac puncture or other appropriate method into heparinized tubes.
-
Immediately perfuse the animals with ice-cold saline to remove blood from the brain vasculature.
-
Excise the brain and immediately freeze it on dry ice or in liquid nitrogen.
-
-
Sample Processing:
-
Centrifuge the blood samples to obtain plasma.
-
Weigh the frozen brain tissue and homogenize it in a suitable buffer.
-
-
Sample Analysis:
-
Extract WP1122 and 2-DG from the plasma and brain homogenate samples using an appropriate method (e.g., protein precipitation, solid-phase extraction).
-
Quantify the concentrations of WP1122 and 2-DG in the extracts using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma and brain concentration-time profiles for both WP1122 and 2-DG.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both plasma and brain.
-
Calculate the brain-to-plasma concentration ratio (Kp) for 2-DG at each time point and the overall AUCbrain/AUCplasma ratio.
-
IV. Data Presentation
Table 1: Hypothetical Comparative BBB Penetration Data for 2-DG and WP1122
| Compound | In Vitro Papp (x 10⁻⁶ cm/s) | In Vivo Brain-to-Plasma Ratio (AUCbrain/AUCplasma) | In Vivo Efflux Ratio (with/without P-gp inhibitor) |
| 2-DG | Low (e.g., < 1.0) | Low (e.g., < 0.1) | ~1 |
| WP1122 | Moderate (e.g., 5-10) | Moderate (e.g., 0.5-1.0) | > 2 |
Note: This table presents hypothetical data for illustrative purposes. Actual values will vary depending on the specific experimental conditions.
V. Visualizations
Caption: WP1122 crosses the BBB via passive diffusion and is converted to 2-DG by intracellular esterases.
References
- 1. blogs.shu.edu [blogs.shu.edu]
- 2. Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting glycolysis: exploring a new frontier in glioblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autophagic and Apoptotic Pathways as Targets for Chemotherapy in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Deoxy-D-glucose increases the sensitivity of glioblastoma cells to BCNU through the regulation of glycolysis, ROS and ERS pathways: In vitro and in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to mitigate acquired resistance to WP1122
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with WP1122. The information is designed to help address specific issues that may be encountered during experiments and to provide strategies for mitigating potential acquired resistance.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that may arise during the use of WP1122.
Q1: What is the mechanism of action of WP1122?
WP1122 is a prodrug of 2-deoxy-D-glucose (2-DG).[1][2] Unlike 2-DG, which relies on glucose transporters (GLUTs) for cellular uptake, WP1122 is acetylated, allowing it to cross the blood-brain barrier and enter cells via passive diffusion.[3][4][5] Once inside the cell, intracellular esterases cleave the acetyl groups, releasing 2-DG.[3][4][5] The released 2-DG is then phosphorylated by hexokinase to 2-DG-6-phosphate (2-DG-6-P).[3] 2-DG-6-P cannot be further metabolized in the glycolytic pathway and competitively inhibits hexokinase and phosphoglucose (B3042753) isomerase, leading to the inhibition of glycolysis, ATP depletion, and ultimately, cell death.[3][5]
Q2: My cells are not responding to WP1122 treatment as expected. What are some possible reasons?
Several factors could contribute to a lack of response to WP1122:
-
Cellular Metabolism: The cancer cells you are using may not be highly dependent on glycolysis for survival.[2] Some cancer cells can utilize alternative metabolic pathways, such as oxidative phosphorylation or fatty acid oxidation, to generate ATP.
-
Drug Concentration and Exposure Time: The concentration of WP1122 may be too low, or the duration of treatment may be too short to induce a significant effect. It is crucial to perform a dose-response curve and a time-course experiment to determine the optimal conditions for your specific cell line.
-
Esterase Activity: The conversion of WP1122 to its active form, 2-DG, depends on the activity of intracellular esterases.[3][4][5] Low esterase activity in your cell line could lead to reduced efficacy.
-
Experimental Conditions: Factors such as cell density, media composition (especially glucose concentration), and serum concentration can all influence the outcome of your experiment. Ensure these are consistent across experiments.
Q3: How can I investigate if my cells have developed acquired resistance to WP1122?
If you observe a decreased sensitivity to WP1122 over time, your cells may be developing resistance. Here is a suggested workflow to investigate this:
-
Confirm Resistance: Perform a cell viability assay to compare the IC50 value of WP1122 in your potentially resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value suggests acquired resistance.
-
Investigate Potential Mechanisms:
-
Metabolic Reprogramming: Use metabolic assays to assess changes in glucose uptake, lactate (B86563) production, and oxygen consumption rates. This can help determine if the cells have shifted their metabolic phenotype.
-
Upregulation of Drug Efflux Pumps: Use techniques like qPCR or Western blotting to check for the overexpression of multidrug resistance proteins such as P-glycoprotein (P-gp).[6][7]
-
Altered Signaling Pathways: Analyze key signaling pathways involved in cell survival and metabolism (e.g., PI3K/Akt, MAPK) to see if there are any compensatory changes.
-
Q4: What are some strategies to overcome or prevent acquired resistance to WP1122?
The primary strategy to combat resistance is through combination therapies.[3][8] By targeting multiple pathways simultaneously, you can reduce the likelihood of resistance developing.[3]
-
Combination with HDAC Inhibitors: Studies have shown a synergistic cytotoxic effect when WP1122 is combined with histone deacetylase (HDAC) inhibitors like sodium butyrate (B1204436) and sodium valproate in glioblastoma cells.[3][8]
-
Combination with Standard Chemotherapy: Combining WP1122 with standard-of-care chemotherapeutic agents for your cancer type of interest could enhance efficacy. For example, in brain tumor models, WP1122 has shown promising results when combined with temozolomide.[2]
-
Targeting Alternative Metabolic Pathways: If you identify that your resistant cells have upregulated a specific metabolic pathway, consider combining WP1122 with an inhibitor of that pathway.
Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of WP1122 and its parent compound, 2-DG, in glioblastoma (GBM) cell lines after 72 hours of treatment.
| Compound | Cell Line | IC50 (mM) | Reference |
| WP1122 | U-87 | 2 | [3] |
| WP1122 | U-251 | 0.8 | [3] |
| 2-DG | U-87 | 5 | [3] |
| 2-DG | U-251 | 5 | [3] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the efficacy of WP1122 and investigate potential resistance.
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of WP1122 on a cancer cell line.
-
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
WP1122 stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of WP1122 in complete growth medium.
-
After 24 hours, remove the medium and add 100 µL of the WP1122 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest WP1122 concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blot Analysis
This protocol is for assessing the expression levels of specific proteins in response to WP1122 treatment.
-
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Hexokinase, PFK, Akt, p-Akt, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Normalize protein concentrations and prepare lysates by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using an imaging system.
-
3. Lactate Production Assay
This protocol measures the amount of lactate produced by cells, which is an indicator of glycolytic activity.
-
Materials:
-
Treated and untreated cells
-
Lactate assay kit (commercially available)
-
96-well plate
-
Plate reader
-
-
Procedure:
-
Culture cells and treat them with WP1122 as desired.
-
Collect the cell culture medium at the end of the treatment period.
-
Centrifuge the medium to remove any cellular debris.
-
Perform the lactate assay on the supernatant according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
Normalize the lactate concentration to the cell number or total protein content.
-
Visualizations
Mechanism of Action of WP1122
Caption: Mechanism of action of WP1122 in a cancer cell.
Hypothetical Resistance Mechanism to WP1122
Caption: Potential mechanisms of acquired resistance to WP1122.
Combination Therapy Strategy to Mitigate WP1122 Resistance
References
- 1. WP1122 - Moleculin [moleculin.com]
- 2. animallifesciences.com [animallifesciences.com]
- 3. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EXTH-07. DESIGN AND EVALUATION OF WP1122, AN INHIBITOR OF GLYCOLYSIS WITH INCREASED CNS UPTAKE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oral Administration of WP1122
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for improving the formulation of WP1122 for oral administration. WP1122 is a promising prodrug of 2-deoxy-D-glucose (2-DG), designed to enhance the pharmacokinetic profile of its parent compound, offering potential therapeutic benefits in oncology and virology.[1][2][3] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to address challenges encountered during the formulation development of WP1122.
Troubleshooting Guides
This section addresses specific issues researchers may encounter during the formulation of WP1122 for oral administration.
| Issue | Potential Causes | Troubleshooting Steps & Solutions |
| Low Oral Bioavailability | Poor Aqueous Solubility: As an acetylated derivative, WP1122 is likely more lipophilic than 2-DG, which could lead to low aqueous solubility.[4] Low Permeability: While designed to improve cellular uptake, its permeability across the intestinal epithelium might still be a limiting factor. First-Pass Metabolism: Premature hydrolysis of the acetyl groups by esterases in the gut wall or liver can reduce the amount of intact prodrug reaching systemic circulation.[5] | Solubility Enhancement: - Solid Dispersions: Formulate WP1122 with hydrophilic polymers (e.g., PVP, HPMC, Soluplus®) to create amorphous solid dispersions. This can be achieved through spray drying or hot-melt extrusion.[6][7] - Lipid-Based Formulations: Develop self-emulsifying drug delivery systems (SEDDS) or nanoemulsions to improve solubilization in the gastrointestinal tract.[8] Permeability Enhancement: - Inclusion of Permeation Enhancers: Incorporate excipients known to transiently open tight junctions in the intestinal epithelium. Metabolic Stability: - Enteric Coating: Apply a pH-sensitive polymer coating to tablets or capsules to protect WP1122 from the acidic environment of the stomach and delay its release until it reaches the small intestine, where absorption is more favorable. |
| High Variability in Pharmacokinetic Profiles | Food Effects: The presence or absence of food can significantly impact the gastrointestinal environment (pH, motility, fluid volume), leading to variable dissolution and absorption. Inconsistent Formulation Performance: Issues such as non-uniform particle size, inadequate wetting, or phase separation in liquid formulations can lead to erratic drug release. | Standardize Dosing Conditions: In preclinical studies, ensure consistent fasting or fed states for all subjects to minimize variability. Formulation Optimization: - Particle Size Reduction: Employ micronization or nanomilling to achieve a uniform and small particle size, which can improve dissolution rate and consistency. - Wetting Agents: Include surfactants (e.g., sodium lauryl sulfate, polysorbates) in the formulation to improve the wetting of the drug powder.[6] - Robust Formulation Design: For liquid formulations, ensure the stability and homogeneity of the system through the use of appropriate co-solvents, suspending agents, or emulsifiers. |
| Poor In Vitro Dissolution Profile | Hydrophobicity of WP1122: The acetyl groups increase the lipophilicity of the molecule, potentially leading to poor dissolution in aqueous media. Inappropriate Dissolution Medium: The selected medium may not be representative of the in vivo conditions in the gastrointestinal tract. Formulation-Related Issues: The choice of excipients or the manufacturing process may hinder drug release. | Optimize Dissolution Method: - Biorelevant Media: Utilize simulated gastric and intestinal fluids (SGF and SIF) that contain bile salts and lecithin (B1663433) to better mimic the in vivo environment. Formulation Modification: - Incorporate Solubilizers: Add cyclodextrins or surfactants to the formulation to enhance the solubility of WP1122. - Review Excipient Compatibility: Ensure that the chosen excipients do not negatively impact the dissolution of WP1122. For example, excessive amounts of hydrophobic lubricants like magnesium stearate (B1226849) can impede dissolution. |
| Chemical Instability of the Formulation | Hydrolysis of Acetyl Groups: The ester linkages in WP1122 are susceptible to hydrolysis, especially at non-neutral pH or in the presence of moisture. Incompatible Excipients: Certain excipients may catalyze the degradation of WP1122. | Control Moisture Content: Use appropriate drying methods during manufacturing and select packaging that protects the final dosage form from moisture. pH Control: Incorporate buffering agents into the formulation to maintain a pH range where WP1122 is most stable. Excipient Compatibility Studies: Conduct thorough compatibility studies with all potential excipients to identify any interactions that could lead to degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind developing WP1122 as a prodrug of 2-DG for oral administration?
A1: 2-Deoxy-D-glucose (2-DG) has a short biological half-life and limited ability to cross the blood-brain barrier.[1] WP1122, as an acetylated prodrug, is designed to be more lipophilic, which is expected to enhance its oral absorption, increase its half-life, and improve its penetration into target tissues like the brain.[1] Once absorbed and distributed, the acetyl groups are cleaved by endogenous esterases to release the active 2-DG.[1]
Q2: What are the key physicochemical properties of WP1122 that I should consider during formulation development?
A2: While specific public data on the aqueous solubility and logP of WP1122 is limited, as an acetylated sugar, it is anticipated to have lower aqueous solubility and a higher logP compared to 2-DG. It is crucial to experimentally determine these properties, as well as its Biopharmaceutics Classification System (BCS) class, to guide formulation strategies.
Q3: Which formulation strategies are most promising for improving the oral bioavailability of WP1122?
A3: Given the likely solubility challenges, amorphous solid dispersions and lipid-based formulations are highly promising. Solid dispersions with hydrophilic polymers can significantly enhance the dissolution rate.[6][7] Lipid-based systems like SEDDS can improve solubilization and absorption through the lymphatic pathway, potentially reducing first-pass metabolism.
Q4: What excipients are commonly used in oral formulations of prodrugs like WP1122?
A4: A range of excipients can be used, depending on the chosen dosage form. For solid dosage forms, these include:
-
Fillers/Diluents: Microcrystalline cellulose, lactose, dicalcium phosphate.
-
Binders: Povidone (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC).
-
Disintegrants: Croscarmellose sodium, sodium starch glycolate.
-
Solubilizers/Wetting Agents: Surfactants (e.g., polysorbates, sodium lauryl sulfate), cyclodextrins.
-
Polymers for Solid Dispersions: PVP, HPMC, HPMCAS, Soluplus®. For liquid oral solutions, co-solvents (e.g., propylene (B89431) glycol, glycerin), sweeteners, and flavoring agents are common.[9]
Q5: How can I assess the in vitro performance of my WP1122 formulation?
A5: Key in vitro tests include:
-
Dissolution Testing: To evaluate the rate and extent of drug release from the formulation. It is advisable to use biorelevant media.
-
Permeability Assays: Using Caco-2 cell monolayers to predict intestinal absorption and identify potential efflux issues.
-
Stability Studies: To assess the chemical and physical stability of the formulation under various storage conditions.
Experimental Protocols
Preparation of a WP1122 Solid Dispersion Formulation (Spray Drying Method)
Objective: To prepare an amorphous solid dispersion of WP1122 to enhance its solubility and dissolution rate.
Materials:
-
WP1122
-
Polymer (e.g., Povidone K30, HPMCAS-MF)
-
Organic solvent (e.g., methanol, acetone, or a mixture)
-
Spray dryer
-
Dissolution testing apparatus
Methodology:
-
Solution Preparation: Dissolve WP1122 and the chosen polymer in the organic solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w). Ensure complete dissolution.
-
Spray Drying:
-
Set the inlet temperature, atomization pressure, and feed rate of the spray dryer according to the instrument's specifications and the properties of the solvent system.
-
Spray the solution into the drying chamber.
-
The solvent rapidly evaporates, leaving behind a fine powder of the solid dispersion.
-
-
Powder Collection and Characterization:
-
Collect the dried powder from the cyclone separator.
-
Characterize the solid dispersion for drug content, particle size, morphology (using Scanning Electron Microscopy - SEM), and solid-state properties (using X-ray Powder Diffraction - XRPD and Differential Scanning Calorimetry - DSC) to confirm the amorphous nature of WP1122.
-
-
In Vitro Dissolution Testing: Perform dissolution testing on the solid dispersion powder and compare it to the crystalline WP1122.
In Vitro Dissolution Testing of an Oral WP1122 Formulation
Objective: To assess the in vitro release profile of WP1122 from a formulated dosage form.
Materials:
-
WP1122 formulation (e.g., tablets, capsules, solid dispersion powder)
-
USP Apparatus 2 (Paddle Apparatus)
-
Dissolution media (e.g., simulated gastric fluid (SGF), simulated intestinal fluid (SIF))
-
HPLC system for quantification of WP1122
Methodology:
-
Media Preparation: Prepare the desired dissolution media and maintain the temperature at 37 ± 0.5 °C.
-
Apparatus Setup: Set up the paddle apparatus with the appropriate volume of dissolution medium (typically 900 mL) and paddle speed (e.g., 50 or 75 RPM).
-
Dissolution:
-
Place the WP1122 dosage form into each dissolution vessel.
-
Start the apparatus and collect samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn sample volume with fresh, pre-warmed medium.
-
-
Sample Analysis:
-
Filter the collected samples through a suitable filter (e.g., 0.45 µm).
-
Analyze the concentration of WP1122 in each sample using a validated HPLC method.
-
-
Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.
Caco-2 Cell Permeability Assay for WP1122
Objective: To evaluate the intestinal permeability of WP1122 and assess its potential for active efflux.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12- or 24-well plates)
-
Cell culture medium and reagents
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
WP1122
-
LC-MS/MS for quantification
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Study (Apical to Basolateral - A to B):
-
Wash the cell monolayers with transport buffer.
-
Add the WP1122 solution (at a known concentration) to the apical (donor) side.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37 °C.
-
Collect samples from the basolateral side at specified time points and replace with fresh buffer.
-
-
Efflux Study (Basolateral to Apical - B to A):
-
Add the WP1122 solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
Collect samples from the apical side at the same time points.
-
-
Sample Analysis: Quantify the concentration of WP1122 in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
Calculate the efflux ratio (Papp B to A / Papp A to B). An efflux ratio greater than 2 suggests that WP1122 may be a substrate for efflux transporters.
-
Signaling Pathways and Experimental Workflows
WP1122 Mechanism of Action: Inhibition of Glycolysis
WP1122 acts as a prodrug of 2-deoxy-D-glucose (2-DG). Once inside the cell, it is converted to 2-DG, which is then phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[3][10] 2-DG-6P cannot be further metabolized in the glycolytic pathway and accumulates in the cell, where it competitively inhibits hexokinase and phosphoglucose (B3042753) isomerase.[10][11] This leads to a depletion of ATP and inhibits cellular proliferation, particularly in cancer cells that are highly dependent on glycolysis (the Warburg effect).[10]
Experimental Workflow for Oral Formulation Development of WP1122
The following workflow outlines the key steps in developing and evaluating an oral formulation for WP1122.
References
- 1. WP1122 - Moleculin [moleculin.com]
- 2. Moleculin Receives FDA Allowance to Begin a Phase 1 Study of WP1122 for the Treatment of Glioblastoma Multiforme - Moleculin [moleculin.com]
- 3. ‘Sugarcoating’ 2-deoxyglucose: mechanisms that suppress its toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer evaluation of acetylated-lysine conjugated gemcitabine prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharm-int.com [pharm-int.com]
- 7. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]
- 11. Disrupting glucose-6-phosphate isomerase fully suppresses the “Warburg effect” and activates OXPHOS with minimal impact on tumor growth except in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of WP1122 and Other Glycolysis Inhibitors for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of WP1122 and other prominent glycolysis inhibitors. By summarizing key performance metrics, detailing experimental protocols, and visualizing metabolic pathways, this guide serves as a valuable resource for evaluating therapeutic candidates targeting cancer metabolism.
The reliance of many cancer cells on glycolysis for energy production, a phenomenon known as the Warburg effect, has made targeting this metabolic pathway a promising avenue for anticancer therapy. A variety of small molecules have been developed to inhibit glycolysis at different key enzymatic steps. This guide focuses on a head-to-head comparison of WP1122, a novel prodrug of 2-deoxy-D-glucose (2-DG), with other well-characterized glycolysis inhibitors: 2-DG itself, 3-bromopyruvate (B3434600) (3-BP), lonidamine (B1675067), and dichloroacetate (B87207) (DCA).
Mechanism of Action: A Diverse Attack on a Central Pathway
WP1122 is a di-acetylated derivative of 2-DG, designed to improve its drug-like properties.[1] It can passively diffuse across cell membranes, including the blood-brain barrier, a significant advantage for treating brain tumors.[1][2] Once inside the cell, esterases cleave the acetyl groups, releasing 2-DG.[1] 2-DG is then phosphorylated by hexokinase to 2-DG-6-phosphate, which cannot be further metabolized and acts as a competitive inhibitor of hexokinase and phosphoglucose (B3042753) isomerase, effectively halting glycolysis at its initial steps.[3] This intracellular trapping of the active molecule, combined with an increased half-life compared to 2-DG, contributes to the enhanced potency of WP1122.[3][4]
In contrast, other glycolysis inhibitors target different points in the pathway. 3-Bromopyruvate (3-BP) is a potent alkylating agent that irreversibly inhibits hexokinase II and other metabolic enzymes. Lonidamine primarily inhibits mitochondrially-bound hexokinase and has also been shown to affect the mitochondrial respiratory chain.[5] Dichloroacetate (DCA) acts by inhibiting pyruvate (B1213749) dehydrogenase kinase, which leads to the reactivation of pyruvate dehydrogenase and a shift from glycolysis to oxidative phosphorylation.[6]
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values for WP1122 and other glycolysis inhibitors across various cancer cell lines, as reported in preclinical studies. It is important to note that IC50 values can vary depending on the cell line, experimental conditions, and duration of exposure.
| Inhibitor | Cancer Cell Line | IC50 Value | Citation |
| WP1122 | U-87 Glioblastoma | 2 mM (72h) | [7] |
| U-251 Glioblastoma | 0.8 mM (72h) | [7] | |
| 2-Deoxy-D-glucose (2-DG) | U-87 Glioblastoma | 5 mM (72h) | [7] |
| U-251 Glioblastoma | 5 mM (72h) | [7] | |
| P388/IDA Leukemia | 392.6 µM | [8] | |
| Nalm-6 ALL | 0.22 mM (48h) | [9] | |
| CEM-C7-14 ALL | 2.70 mM (48h) | [9] | |
| Pancreatic Cancer Cell Lines | 1.45 to 13.34 mM | [2] | |
| 3-Bromopyruvate (3-BP) | HCT116 Colorectal Cancer | < 30 µM | [10] |
| SW480 Colorectal Cancer | 16.9 µM | [11] | |
| DLD-1 Colorectal Cancer | 16.9 µM | [11] | |
| CaCo2 Colorectal Cancer | 36.6 µM | [11] | |
| ZR-75-1 Breast Cancer | 55.7 µM | [12] | |
| MCF-7 Breast Cancer | 84.6 µM | [12] | |
| A549 Lung Cancer | 16.3 µM | [13] | |
| MDA-MB-231 Breast Cancer | 19.1 µM | [13] | |
| HepG2 Liver Cancer | 14.5 µM | [13] | |
| Lonidamine | A549 Lung Cancer | 280 µM | [14] |
| MCF-7 Breast Cancer | ~170 µM (24h) | [15] | |
| Dichloroacetate (DCA) | A549 Lung Cancer | ~25 mM (48h) | [16] |
| LNM35 Lung Cancer | ~25 mM (48h) | [16] | |
| High-Grade Glioma Stem Cells | 15-40 mM | [17] | |
| Melanoma Cell Lines | 13.3 - 27.0 mM | [5] | |
| Colorectal Cancer Cell Lines | 30-50 mM (48h) | [16] |
Experimental Performance Data
Beyond IC50 values, the functional impact of these inhibitors on cancer cell metabolism is a critical aspect of their evaluation.
Effects on Lactate (B86563) Production
A hallmark of increased glycolysis is the elevated production and secretion of lactate. Inhibition of glycolysis is therefore expected to decrease lactate levels. Studies have shown that both 2-DG and WP1122 dose-dependently reduce lactate production in glioblastoma cell lines.[1] Similarly, DCA has been shown to decrease lactate secretion in certain cancer cells.[18]
Impact on Cell Viability and Proliferation
In vitro experiments have demonstrated that WP1122 exhibits more potent anticancer activity compared to 2-DG in glioblastoma cell lines, with lower IC50 values for inhibiting cell viability and proliferation.[7] 3-BP is also a highly potent agent, inducing rapid cell death in various cancer models.[11] Lonidamine and DCA generally require higher concentrations to achieve significant cytotoxicity as single agents.[14][16]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are crucial. Below are summaries of standard protocols for key assays used to evaluate glycolysis inhibitors.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm).
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to a range of concentrations of the glycolysis inhibitor for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader.
Lactate Production Assay
This assay quantifies the amount of lactate secreted by cells into the culture medium, providing a direct measure of glycolytic flux.
Principle: Lactate dehydrogenase catalyzes the oxidation of lactate to pyruvate, which is coupled to the reduction of a probe that generates a colorimetric or fluorometric signal. The intensity of the signal is directly proportional to the lactate concentration.
Protocol Outline:
-
Cell Culture and Treatment: Culture cells in the presence or absence of glycolysis inhibitors for a defined period.
-
Sample Collection: Collect the cell culture medium.
-
Assay Reaction: In a 96-well plate, mix the collected medium with a reaction mixture containing lactate dehydrogenase, a cofactor, and a probe.
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time.
-
Signal Detection: Measure the absorbance or fluorescence using a microplate reader.
-
Standard Curve: Generate a standard curve using known concentrations of lactate to determine the lactate concentration in the samples.
Hexokinase Activity Assay
This assay measures the enzymatic activity of hexokinase, the first and a key regulatory enzyme of the glycolytic pathway.
Principle: This is a coupled enzyme assay. Hexokinase phosphorylates glucose to glucose-6-phosphate (G6P). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PD), which reduces NADP+ to NADPH. The rate of NADPH production is monitored by the increase in absorbance at 340 nm and is directly proportional to the hexokinase activity.[19]
Protocol Outline:
-
Sample Preparation: Prepare cell lysates containing the hexokinase enzyme.
-
Reaction Mixture: In a cuvette or 96-well plate, prepare a reaction mixture containing buffer, glucose, ATP, NADP+, and G6PD.
-
Initiate Reaction: Add the cell lysate to the reaction mixture to start the enzymatic reaction.
-
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate Activity: Determine the rate of change in absorbance to calculate the hexokinase activity.
Visualizing the Landscape of Glycolysis Inhibition
To better understand the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: Glycolysis pathway with points of inhibition.
Caption: Workflow for comparing glycolysis inhibitors.
Conclusion
The inhibition of glycolysis remains a compelling strategy in cancer therapy. WP1122 emerges as a promising next-generation glycolysis inhibitor, demonstrating enhanced potency and improved pharmacokinetic properties over its parent compound, 2-DG. Its ability to cross the blood-brain barrier makes it a particularly attractive candidate for the treatment of glioblastomas and other brain malignancies. While 3-BP shows remarkable potency, its non-specific alkylating activity may raise concerns about toxicity. Lonidamine and DCA represent alternative mechanistic approaches to disrupt cancer cell metabolism, though they generally exhibit lower single-agent cytotoxicity in vitro. The choice of an optimal glycolysis inhibitor will likely depend on the specific cancer type, its metabolic phenotype, and the potential for combination with other therapeutic modalities. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions in the design and execution of their preclinical studies.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. The anti-tumor efficacy of 2-deoxyglucose and D-allose are enhanced with p38 inhibition in pancreatic and ovarian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Deoxy-D-glucose enhances the anti-cancer effects of idarubicin on idarubicin-resistant P388 leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Low dose of 2-deoxy-D-glucose kills acute lymphoblastic leukemia cells and reverses glucocorticoid resistance via N-linked glycosylation inhibition under normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. repositorium.uminho.pt [repositorium.uminho.pt]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Effect of lonidamine on the cytotoxicity of four alkylating agents in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Impact of Sodium Dichloroacetate Alone and in Combination Therapies on Lung Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. An improved assay for hexokinase activity in human tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Validating the Anticancer Effects of WP1122 in Different Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer effects of WP1122, a novel glycolysis inhibitor, with other alternative compounds. The information is supported by experimental data to aid in the evaluation and potential application of WP1122 in cancer research and drug development.
Introduction to WP1122
WP1122 is a prodrug of 2-deoxy-D-glucose (2-DG), a well-known inhibitor of glycolysis.[1] As a prodrug, WP1122 is designed to have improved pharmacokinetic properties, including a longer half-life and enhanced ability to cross the blood-brain barrier, making it a promising candidate for treating highly glycolytic tumors such as glioblastoma and pancreatic cancer.[2][3] Inside the cell, WP1122 is deacetylated to release 2-DG, which is then phosphorylated to 2-DG-6-phosphate. This molecule competitively inhibits hexokinase, a key enzyme in the glycolytic pathway, thereby blocking energy production in cancer cells that heavily rely on glycolysis for their survival and proliferation.[1]
Comparative Analysis of In Vitro Efficacy
The in vitro anticancer effects of WP1122 have been primarily evaluated in glioblastoma cell lines, demonstrating superior potency compared to its parent compound, 2-DG.
Table 1: Comparative IC50 Values of Glycolysis Inhibitors in Glioblastoma Cell Lines
| Compound | Cell Line | IC50 (48h) | IC50 (72h) | Citation |
| WP1122 | U-87 MG | 3 mM | 2 mM | [1] |
| U-251 MG | 1.25 mM | 0.8 mM | [1] | |
| 2-Deoxy-D-glucose (2-DG) | U-87 MG | 20 mM | 5 mM | [1] |
| U-251 MG | 12 mM | 5 mM | [1] |
In Vivo Efficacy
Preclinical studies have demonstrated the potential of WP1122 in vivo. In brain tumor models, WP1122 performed as well as or better than the standard-of-care drug, temozolomide (B1682018).[2] Furthermore, the combination of WP1122 and temozolomide showed even better performance.[2] While specific tumor growth inhibition percentages and survival data from these studies are not detailed in the available literature, the FDA has granted Fast Track designation for WP1122 for the treatment of glioblastoma multiforme based on promising animal model data.
Signaling Pathway and Mechanism of Action
WP1122's primary mechanism of action is the inhibition of glycolysis. The following diagram illustrates the key steps involved.
Caption: Mechanism of WP1122-mediated glycolysis inhibition.
Experimental Workflows
The following diagrams illustrate the general workflows for key in vitro and in vivo experiments used to validate the anticancer effects of WP1122.
Caption: General workflow for in vitro validation of WP1122.
Caption: General workflow for in vivo validation of WP1122.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., U-87 MG, PANC-1) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of WP1122, 2-DG, or other glycolysis inhibitors for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of WP1122 or control compounds for the indicated time.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
-
Protein Extraction: Following treatment, lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Growth Inhibition Study
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) for xenograft models.
-
Tumor Cell Implantation: Subcutaneously or orthotopically implant cancer cells (e.g., 1x10^6 U-87 MG cells) into the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (vehicle control, WP1122, and/or other comparison drugs). Administer the treatment as per the desired schedule (e.g., oral gavage daily).
-
Efficacy Evaluation: Continue to measure tumor volume and monitor the body weight of the mice throughout the study. At the end of the study, excise the tumors and measure their weight.
-
Survival Analysis: In separate cohorts, monitor the survival of the mice in each treatment group.
Conclusion
WP1122 demonstrates significant potential as an anticancer agent, particularly for highly glycolytic tumors like glioblastoma. Its improved pharmacokinetic profile and superior in vitro potency compared to 2-DG make it a compelling candidate for further clinical investigation. While direct comparative data with a broader range of glycolysis inhibitors is still emerging, the existing preclinical evidence warrants continued research into the efficacy of WP1122, both as a monotherapy and in combination with other anticancer agents. The provided experimental protocols offer a framework for the continued validation of WP1122's therapeutic potential.
References
WP1122 in Pancreatic Cancer: A Comparative Guide to Monotherapy and Combination Therapy Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the current understanding of WP1122 as a potential therapeutic agent for pancreatic cancer, exploring both its use as a monotherapy and its potential in combination therapies. While direct, publicly available preclinical data comparing WP1122 monotherapy to a specific combination therapy in pancreatic cancer is limited, this guide synthesizes the existing information on its mechanism of action, preclinical development, and the scientific rationale for combination approaches.
Introduction to WP1122: A Novel Glycolysis Inhibitor
WP1122 is a rationally designed prodrug of 2-deoxy-D-glucose (2-DG), a well-known inhibitor of glycolysis. Pancreatic cancer cells, like many other tumors, exhibit a high rate of glycolysis for energy production and biosynthesis, a phenomenon known as the Warburg effect.[1][2] By targeting this metabolic vulnerability, WP1122 aims to selectively starve cancer cells.
WP1122 was developed to overcome the pharmacological limitations of 2-DG, such as its short half-life and poor tumor uptake.[3] Preclinical studies have indicated that WP1122 has a more favorable pharmacokinetic profile, leading to increased and sustained levels of its active form, 2-DG, in plasma and organs, including the pancreas.[3]
Mechanism of Action
Once inside a cell, WP1122 is deacetylated by cellular esterases to release 2-DG.[4][5] 2-DG is then phosphorylated by hexokinase, the first enzyme in the glycolysis pathway, to form 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[6] 2-DG-6P cannot be further metabolized and acts as a competitive inhibitor of phosphoglucose (B3042753) isomerase, effectively halting the glycolytic pathway.[6] This disruption of glucose metabolism leads to energy depletion and, ultimately, cancer cell death.
Below is a diagram illustrating the mechanism of action of WP1122 in inhibiting the glycolytic pathway.
Caption: WP1122 enters the cell and is converted to 2-DG, which inhibits glycolysis.
WP1122 Monotherapy in Pancreatic Cancer
Moleculin Biotech, the developer of WP1122, has initiated preclinical testing of the drug candidate for highly glycolytic tumors, including pancreatic cancer.[7] The rationale for monotherapy is based on the high dependence of pancreatic tumors on glucose for their growth and survival.[1][2] By acting as a "glucose decoy," WP1122 is designed to starve these tumors of their primary energy source.
While specific quantitative data from these preclinical studies in pancreatic cancer are not yet publicly available in peer-reviewed literature, the high uptake of WP1122 by the pancreas suggests a unique opportunity to target this cancer.[3]
WP1122 in Combination Therapy: A Promising Strategy
The complexity and resistance mechanisms of pancreatic cancer often necessitate combination therapies.[8] A combination approach with WP1122 could offer synergistic effects by targeting multiple cancer cell vulnerabilities simultaneously.
Rationale for Combination Therapy
-
Overcoming Resistance: Pancreatic tumors are known to develop resistance to standard chemotherapies like gemcitabine (B846).[9] Glycolysis inhibition with WP1122 could potentially sensitize resistant cells to the cytotoxic effects of these agents.
-
Synergistic Mechanisms: Combining WP1122 with drugs that target other critical pathways, such as DNA replication (e.g., gemcitabine) or cell signaling, could lead to a more potent anti-tumor response than either agent alone.
-
Targeting the Tumor Microenvironment: The dense stroma of pancreatic tumors can limit drug delivery.[8] Altering the metabolic landscape with WP1122 may impact the tumor microenvironment and enhance the efficacy of other therapies.
Preclinical Evidence in Other Cancers
While specific data for pancreatic cancer is pending, preclinical studies in glioblastoma have demonstrated the potential of WP1122 in combination therapy. In brain tumor models, the combination of WP1122 with the standard-of-care chemotherapy temozolomide (B1682018) showed better performance than either drug alone.[3] This provides a strong rationale for exploring similar combinations in pancreatic cancer.
Hypothetical Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical experimental workflow for evaluating WP1122 monotherapy versus combination therapy in a preclinical pancreatic cancer model. This represents a standard approach in the absence of a specific published study for WP1122.
Caption: A standard workflow for preclinical in vivo testing of anticancer agents.
Data Presentation (Hypothetical)
As specific comparative data is not yet available, the following table is a template illustrating how such data would be presented.
| Treatment Group | N | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle Control | 10 | 1500 (± 150) | - | 25 |
| WP1122 Monotherapy | 10 | 1000 (± 120) | 33.3 | 35 |
| Combination Agent | 10 | 900 (± 110) | 40.0 | 38 |
| WP1122 + Combination Agent | 10 | 400 (± 80) | 73.3 | 50 |
Conclusion and Future Directions
WP1122 represents a promising therapeutic strategy for pancreatic cancer by targeting its metabolic dependence on glycolysis. While the full potential of WP1122 as a monotherapy is still under investigation, the strong scientific rationale and preclinical evidence from other cancer types suggest that combination therapy will be a key area of future research. The development of WP1122 in combination with standard-of-care chemotherapies or other targeted agents could offer a much-needed advancement in the treatment of this challenging disease. Further preclinical studies with published, peer-reviewed data are eagerly awaited to confirm the efficacy of these combination approaches and to guide future clinical trials.
References
- 1. mdpi.com [mdpi.com]
- 2. Glycolysis in the progression of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. animallifesciences.com [animallifesciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blogs.shu.edu [blogs.shu.edu]
- 7. Moleculin Announces Beginning of Preclinical Development of New Approach to Pancreatic Cancer - Moleculin [moleculin.com]
- 8. Developing effective combination therapy for pancreatic cancer: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into gemcitabine resistance in pancreatic cancer: association with metabolic reprogramming and TP53 pathogenicity in patient derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Synergistic Effect of WP1122 with Standard Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly shifting towards combination strategies to enhance efficacy and overcome resistance. WP1122, a novel glycolysis inhibitor, has emerged as a promising candidate for combination therapy. This guide provides an objective comparison of WP1122's performance in combination with other anti-cancer agents, supported by available preclinical experimental data.
WP1122 in Combination with Histone Deacetylase Inhibitors (HDACi) in Glioblastoma
A significant preclinical study has demonstrated the synergistic anticancer effects of WP1122 when combined with histone deacetylase inhibitors (HDACi), specifically sodium butyrate (B1204436) (NaBt) and sodium valproate (NaVPA), in glioblastoma (GBM) cell lines U-87 MG and U-251.[1][2] This combination targets two fundamental aspects of cancer cell biology: altered metabolism and epigenetic dysregulation.
Data Presentation
The cytotoxic effects of WP1122 and the HDACi as single agents were determined by calculating their half-maximal inhibitory concentrations (IC50).
Table 1: IC50 Values of WP1122 and HDAC Inhibitors in Glioblastoma Cell Lines [2]
| Compound | Cell Line | IC50 (48h) | IC50 (72h) |
| WP1122 | U-87 MG | 3 mM | 2 mM |
| U-251 | 1.25 mM | 0.8 mM | |
| Sodium Butyrate (NaBt) | U-87 MG | 14 mM | 10 mM |
| U-251 | 15 mM | 10 mM | |
| Sodium Valproate (NaVPA) | U-87 MG | 15 mM | 10 mM |
| U-251 | 15 mM | 12.5 mM |
The study reported that the combined treatment of WP1122 with either NaBt or NaVPA exerted synergistic cytotoxic effects in both U-87 and U-251 glioblastoma cells.[1][2] While specific Combination Index (CI) values were not provided in the primary publication, the synergistic relationship was established through viability assays.[2] The combination of these agents led to a significant potentiation of their cytotoxic actions, resulting in reduced cell viability.[2]
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and further investigation.
Cell Culture:
-
Human glioblastoma cell lines U-87 MG and U-251 were used.
-
Cells were cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cultures were maintained at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity and Proliferation Assays:
-
MTS Assay (Cell Viability): Cells were seeded in 96-well plates and treated with various concentrations of WP1122, NaBt, or NaVPA, alone or in combination, for 48 and 72 hours. Cell viability was determined using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega).
-
BrdU Assay (Cell Proliferation): Proliferation was assessed using a BrdU cell proliferation ELISA kit (Roche Diagnostics) following treatment for 48 and 72 hours.
-
SRB Assay (Protein Synthesis): The effect on protein synthesis was measured using the sulforhodamine B (SRB) assay after 48 and 72 hours of treatment.
Apoptosis Assay:
-
Apoptosis was quantified by flow cytometry using an Annexin V-FITC Apoptosis Detection Kit (eBioscience) after treating cells for 48 and 72 hours.
Signaling Pathways and Experimental Workflow
The synergistic effect of combining WP1122 and HDAC inhibitors stems from their complementary mechanisms of action.
Caption: Signaling pathways of WP1122 and HDAC inhibitors leading to synergistic cell death.
The experimental workflow for assessing the synergistic effect is a multi-step process.
Caption: Workflow for evaluating the synergy of WP1122 and HDAC inhibitors.
WP1122 in Combination with Standard Chemotherapies
As of the latest available data, specific preclinical studies detailing the synergistic effects of WP1122 with standard chemotherapeutic agents such as temozolomide (B1682018) (the standard of care for glioblastoma) and doxorubicin (B1662922) are not yet published in peer-reviewed literature. However, the foundational principle of combining a glycolysis inhibitor with DNA-damaging agents or other cytotoxic drugs is a promising strategy.[2] Cancer cells under metabolic stress induced by glycolysis inhibition may become more susceptible to the effects of conventional chemotherapy.
Future research is anticipated to explore these combinations, and this guide will be updated as new experimental data becomes available. The logical relationship for such a combination therapy is based on creating a multi-pronged attack on cancer cells.
Caption: Logical framework for combining WP1122 with standard chemotherapy.
Conclusion
The available preclinical evidence strongly supports the synergistic combination of WP1122 with HDAC inhibitors for the treatment of glioblastoma. This combination effectively targets both the metabolic and epigenetic vulnerabilities of cancer cells. While quantitative data on the synergy of WP1122 with standard chemotherapies like temozolomide and doxorubicin is still forthcoming, the scientific rationale for such combinations is compelling. Further in-vitro and in-vivo studies are warranted to validate these potential synergies and pave the way for future clinical investigations. Researchers are encouraged to consider the experimental protocols outlined in this guide for their own investigations into the promising therapeutic potential of WP1122 in combination therapies.
References
Independent Validation of WP1122: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the glycolysis inhibitor WP1122 with other alternatives, supported by published experimental data. The information is presented to facilitate an independent validation of WP1122's research findings.
WP1122 is a novel prodrug of 2-deoxy-D-glucose (2-DG), a well-known inhibitor of glycolysis.[1][2] Developed to overcome the pharmacological limitations of 2-DG, such as a short half-life and poor blood-brain barrier penetration, WP1122 has shown promise in preclinical studies, particularly for highly glycolytic tumors like glioblastoma.[1][3] This guide summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways to offer a comprehensive overview of WP1122's performance.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of WP1122 compared to its parent compound, 2-DG, and other glycolysis inhibitors in glioblastoma cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of WP1122 vs. 2-DG in Glioblastoma Cell Lines
| Cell Line | Compound | IC50 (48h) | IC50 (72h) | Citation |
| U-87 | WP1122 | 3 mM | 2 mM | [4] |
| 2-DG | 20 mM | 5 mM | [4] | |
| U-251 | WP1122 | 1.25 mM | 0.8 mM | [4] |
| 2-DG | 12 mM | 5 mM | [4] |
Table 2: In Vitro Cytotoxicity (IC50) of Other Glycolysis Inhibitors in Glioblastoma Cell Lines (from separate studies)
| Cell Line | Compound | IC50 (48h) | Citation |
| U87 | 3-Bromopyruvate (3-BrPA) | 15.8 - 25.5 µM | [5] |
| 9L (rat glioma) | 3-Bromopyruvate (3-BrPA) | 15.8 - 25.5 µM | [5] |
| F98 (rat glioma) | 3-Bromopyruvate (3-BrPA) | 15.8 - 25.5 µM | [5] |
| U87 | Dichloroacetate (DCA) | Not specified | [5] |
| 9L (rat glioma) | Dichloroacetate (DCA) | 33.7 mM | [5] |
| F98 (rat glioma) | Dichloroacetate (DCA) | 24.2 mM | [5] |
Note: The data in Table 2 are from studies that did not directly compare these compounds with WP1122, therefore, a direct comparison of potency based on these values should be made with caution.
In Vivo Performance
Preclinical studies in animal models of glioblastoma have demonstrated the potential of WP1122. In an orthotopic U87 glioblastoma mouse model, WP1122 was well tolerated and extended the survival of the mice.[6] Furthermore, initial pharmacokinetic experiments have shown that oral administration of WP1122 leads to a significantly higher maximum concentration of 2-DG in the plasma and brain of mice compared to an equimolar dose of 2-DG itself.[6] One study reported that in preclinical models of brain tumors, WP1122 performed as well as or better than the standard-of-care chemotherapy, temozolomide.[7][8]
Signaling Pathway and Mechanism of Action
WP1122 functions as a prodrug of 2-DG, a competitive inhibitor of the enzyme hexokinase. By inhibiting this key enzyme in the glycolysis pathway, WP1122 effectively blocks the metabolic pathway that cancer cells heavily rely on for energy production, a phenomenon known as the Warburg effect.[1]
Mechanism of action of WP1122 in inhibiting glycolysis.
Experimental Protocols
Detailed methodologies for key experiments cited in the quantitative data summary are provided below.
Cell Viability (MTS) Assay
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., WP1122, 2-DG) and incubate for the desired time period (e.g., 48 or 72 hours).
-
MTS Reagent Addition: Add MTS reagent, combined with an electron coupling reagent (e.g., phenazine (B1670421) ethosulfate), to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Cell Proliferation (BrdU) Assay
The BrdU (Bromodeoxyuridine) assay is used to quantify cell proliferation by measuring the incorporation of BrdU into newly synthesized DNA.
-
Cell Seeding and Treatment: Seed and treat cells with test compounds as described for the MTS assay.
-
BrdU Labeling: Add BrdU to the cell culture medium and incubate for a specific period to allow for its incorporation into the DNA of proliferating cells.
-
Fixation and Denaturation: Fix the cells and denature the DNA using an acid solution to expose the incorporated BrdU.
-
Antibody Incubation: Incubate the cells with a specific primary antibody that binds to BrdU, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Substrate Addition and Detection: Add a substrate that is converted by the enzyme into a colored product.
-
Absorbance Reading: Measure the absorbance of the colored product to quantify the amount of BrdU incorporation, which is indicative of cell proliferation.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of a glycolysis inhibitor like WP1122.
In vitro experimental workflow for glycolysis inhibitors.
Other Glycolysis Inhibitors in Development
Several other glycolysis inhibitors are under investigation for the treatment of glioblastoma and other cancers.
-
3-Bromopyruvate (3-BrPA): This alkylating agent targets several key enzymes in the glycolytic pathway.[5] In vitro studies have shown its potent cytotoxic effects on glioma cell lines.[5] However, its clinical development has been hampered by concerns about its toxicity and lack of specificity.[5]
-
Dichloroacetate (DCA): DCA works by inhibiting pyruvate (B1213749) dehydrogenase kinase, which shifts cancer cell metabolism from glycolysis towards oxidative phosphorylation.[5] It has been investigated in clinical trials for glioblastoma, but with mixed results.[7][8]
-
PFK-15: This is a more potent and specific inhibitor of the enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase 3 (PFKFB3) compared to its predecessor, 3PO.[9] Preclinical studies have shown its ability to suppress the growth of glioblastoma xenografts in mice.[9]
Conclusion
The published research findings indicate that WP1122 is a promising glycolysis inhibitor with improved pharmacological properties compared to its parent compound, 2-DG. The available in vitro data demonstrates its superior potency in glioblastoma cell lines. While in vivo data is encouraging, more direct comparative studies against other emerging glycolysis inhibitors are needed to fully elucidate its therapeutic potential. The detailed experimental protocols provided in this guide should aid researchers in the independent validation and further investigation of WP1122 and other molecules targeting cancer metabolism.
References
- 1. blogs.shu.edu [blogs.shu.edu]
- 2. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WP1122 - Moleculin [moleculin.com]
- 4. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Local delivery of cancer-cell glycolytic inhibitors in high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EXTH-07. DESIGN AND EVALUATION OF WP1122, AN INHIBITOR OF GLYCOLYSIS WITH INCREASED CNS UPTAKE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animallifesciences.com [animallifesciences.com]
- 8. Moleculin Granted FDA Fast Track Designation of WP1122 for the Treatment of Glioblastoma Multiforme - Moleculin [moleculin.com]
- 9. Canonical and Non-Canonical Roles of PFKFB3 in Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of Metabolic Inhibitors: WP1122 in Focus
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with a significant focus on targeting the metabolic vulnerabilities of tumor cells. Metabolic inhibitors, which disrupt the energy production pathways that cancer cells rely on, represent a promising class of anti-neoplastic agents. This guide provides a comparative safety profile of WP1122, a novel glycolysis inhibitor, against other notable metabolic inhibitors: 2-Deoxy-D-glucose (2-DG), Lonidamine, and 3-Bromopyruvate (B3434600). The information is supported by available preclinical and clinical data to aid researchers in their evaluation of these compounds.
Executive Summary of Safety Profiles
A summary of the key safety and toxicity parameters for WP1122 and its comparators is presented below. This table provides a high-level overview for quick reference.
| Compound | Mechanism of Action | Reported LD50 | Key Adverse Events/Toxicities | Clinical Development Stage |
| WP1122 | Prodrug of 2-DG; inhibits glycolysis | Not yet publicly available. Preclinical studies suggest a good toxicity profile.[1] | Dosing in a Phase 1a trial was deemed safe and well-tolerated.[2] | Preclinical and Phase I |
| 2-Deoxy-D-glucose (2-DG) | Competitive inhibitor of hexokinase | Oral (rat & mouse): >8000 mg/kg[3][4]; IV (mouse): 8000 mg/kg[3][4] | Generally mild and transient: hypoglycemia-like symptoms (dizziness, sweating), hyperglycemia, nausea.[5] Rare at high doses: reversible QTc prolongation. | Clinical trials for various indications |
| Lonidamine | Inhibits mitochondrial hexokinase, lactate (B86563) transport, and electron transport chain complexes | Oral (rat): 1700 mg/kg[6]; Intraperitoneal (rat): 525 mg/kg[6] | Myalgia, testicular pain, gastrointestinal issues, ototoxicity.[3] Devoid of typical chemotherapy toxicities like myelosuppression.[7] | Clinically used in some countries; further trials ongoing |
| 3-Bromopyruvate | Alkylating agent; inhibits multiple glycolytic and mitochondrial enzymes | Not explicitly found. In vivo studies in mice used doses of 8-10 mg/kg for anti-tumor effect.[8] Liver toxicity observed at 16mg/kg in one study.[8] | Burning sensation upon intravenous infusion[9]; potential for liver toxicity at higher doses.[8] Short half-life. | Preclinical and limited clinical investigation |
In-Depth Safety and Toxicity Data
This section provides a more detailed breakdown of the available safety and toxicity data for each compound, based on preclinical and clinical studies.
WP1122
WP1122 is a prodrug of 2-DG, designed to improve its pharmacokinetic properties, such as crossing the blood-brain barrier and extending its half-life.[10][11]
-
Preclinical Toxicity: In vivo studies in mice have shown that WP1122 is well-tolerated, even with prolonged exposure.[1] These studies have supported its advancement into clinical trials.
-
Clinical Safety: A Phase 1a single ascending dose (SAD) and multiple ascending dose (MAD) trial has been completed, establishing a safe and tolerable dose of WP1122.[2] The U.S. FDA has cleared an Investigational New Drug (IND) application for a Phase 1 study of WP1122 in patients with Glioblastoma Multiforme (GBM).[12][13] Dosing has also commenced in a Phase 1a trial in healthy volunteers for the treatment of COVID-19.[14]
2-Deoxy-D-glucose (2-DG)
As the active metabolite of WP1122, the safety profile of 2-DG is highly relevant.
-
Acute Toxicity:
-
Subchronic Toxicity: A 28-day study in Beagle dogs with twice-daily oral administration showed intermittent yellow, soft feces or diarrhea in a dose-dependent manner, which was not considered an adverse effect as there were no associated changes in body weight or signs of dehydration.[14]
-
Reported Side Effects in Humans: Clinical trials have generally shown 2-DG to be well-tolerated. The most common side effects are mild and transient, resembling symptoms of hypoglycemia, such as dizziness, sweating, and light-headedness.[5] Mildly elevated blood sugar (hyperglycemia) and nausea have also been reported in a small percentage of patients.[5] At very high doses (over 200 mg/kg), reversible QTc prolongation has been observed in a very small fraction of patients.[5]
Lonidamine
Lonidamine is noted for its distinct safety profile compared to traditional cytotoxic chemotherapy.
-
Acute Toxicity:
-
Adverse Events in Humans: Lonidamine does not typically cause the common side effects associated with chemotherapy, such as hair loss or bone marrow suppression.[7] Reported side effects include myalgia, testicular pain, asthenia, ototoxicity, nausea, vomiting, and gastric pain.[3] A Phase II clinical trial for benign prostatic hyperplasia was suspended due to associated liver toxicity.[15]
3-Bromopyruvate (3-BP)
3-Bromopyruvate is a highly reactive alkylating agent with a more complex safety profile.
-
In Vivo Animal Studies:
-
Studies in mice with xenograft tumors have used doses of around 8 mg/kg and 10 mg/kg to inhibit tumor growth.[8] One study in nude mice showed that a dose of 8 mg/kg had a good anti-tumor effect without damaging liver and kidney tissues.[8] However, another study in Kunming mice showed that a dose of 16 mg/kg did cause liver damage.[8]
-
Systemic administration of a therapeutic dose (1.75 mM) in rats was found to be non-toxic, which may be due to its interaction with serum proteins.[16] 3-BP does not appear to cross the blood-brain barrier.[16]
-
-
Adverse Effects: A significant practical issue with 3-BP is the induction of a burning sensation and phlebitis during intravenous infusion.[9] Its high reactivity can lead to rapid inactivation by thiol-containing molecules like glutathione.[9] There is limited human clinical data available, with one case study reporting its use in a patient with metastatic melanoma.[17]
Experimental Protocols
Detailed experimental protocols for proprietary drugs are often not publicly available. However, standardized methods are typically followed for preclinical safety and efficacy studies. Below are representative protocols for key experiments.
Acute Oral Toxicity Study (Based on OECD Guideline 420)
This protocol describes a fixed-dose procedure for assessing acute oral toxicity.
-
Animal Selection and Housing:
-
Sighting Study:
-
Main Study:
-
Animals are fasted overnight (for rats) or for 3-4 hours (for mice) before dosing, with water available ad libitum.
-
The test substance is administered as a single oral dose by gavage.
-
A group of five animals is used for the selected starting dose.
-
Depending on the outcome (evident toxicity or no toxicity), further groups may be dosed at lower or higher fixed doses.[18]
-
-
Observations:
-
Animals are observed for mortality, clinical signs of toxicity, and changes in body weight.
-
Observations are made frequently on the day of dosing, with special attention during the first 4 hours, and daily thereafter for 14 days.
-
At the end of the study, all animals are subjected to a gross necropsy.[19]
-
In Vivo Tumor Xenograft Study for Efficacy and Toxicity Assessment
This protocol outlines a general procedure for evaluating the anti-tumor efficacy and associated toxicity of a compound in a mouse xenograft model.
-
Cell Culture and Animal Model:
-
Human cancer cell lines are cultured under standard conditions.
-
Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
-
Tumor Implantation:
-
A suspension of cancer cells is injected subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment:
-
Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Tumor volume is calculated using the formula: V = (L x W^2) / 2, where L is the length and W is the width.
-
Once tumors reach a predetermined size, mice are randomized into control and treatment groups.
-
The test compound is administered according to the planned dosing schedule and route.
-
-
Efficacy and Toxicity Assessment:
-
Tumor volumes are measured throughout the study to assess anti-tumor efficacy.
-
Animal body weight is monitored 2-3 times per week as an indicator of systemic toxicity. A body weight loss of over 20% is often considered a sign of significant toxicity.
-
At the end of the study, mice are euthanized, and tumors and major organs may be harvested for further analysis (e.g., histopathology).
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanisms of action of WP1122 and the comparator metabolic inhibitors.
References
- 1. EXTH-07. DESIGN AND EVALUATION OF WP1122, AN INHIBITOR OF GLYCOLYSIS WITH INCREASED CNS UPTAKE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Systemic administration of 3-bromopyruvate in treating disseminated aggressive lymphoma [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Enhancing anticancer effects, decreasing risks and solving practical problems facing 3-bromopyruvate in clinical oncology: 10 years of research experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Moleculin Receives FDA Allowance to Begin a Phase 1 Study of WP1122 for the Treatment of Glioblastoma Multiforme - Moleculin [moleculin.com]
- 10. Moleculin Receives FDA Allowance to Begin a Phase 1 Study of WP1122 for the Treatment of Glioblastoma Multiforme [prnewswire.com]
- 11. Moleculin Commences Dosing in Healthy Volunteers in Phase 1a Clinical Trial of WP1122 for the Treatment of COVID-19 [prnewswire.com]
- 12. Systemic administration of 3-bromopyruvate reveals its interaction with serum proteins in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety and outcome of treatment of metastatic melanoma using 3-bromopyruvate: a concise literature review and case study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oecd.org [oecd.org]
- 15. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 16. Research SOP: SOP FOR CONDUCTING PRECLINICAL ACUTE ORAL TOXICITY IN RODENTS BY OECD TG-420 [researchsop.com]
- 17. benchchem.com [benchchem.com]
- 18. Assessing Cytotoxic Treatment Effects in Preclinical Tumor Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Validating WP1122's Glycolytic Inhibition: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides a comprehensive comparison of WP1122 with other glycolysis inhibitors, supported by experimental data. It details genetic approaches to validate its mechanism of action and outlines key experimental protocols.
WP1122 is a novel prodrug of 2-deoxy-D-glucose (2-DG), a well-known inhibitor of glycolysis.[1][2] Designed for improved pharmacological properties, WP1122 exhibits increased half-life and enhanced ability to cross the blood-brain barrier compared to its parent compound.[1][2] Its primary mechanism of action involves the inhibition of glycolysis, a metabolic pathway frequently upregulated in cancer cells, a phenomenon known as the Warburg effect.[3][4] This guide delves into the genetic validation of this mechanism and compares WP1122 with other alternative glycolysis inhibitors.
Comparative Efficacy of Glycolysis Inhibitors
WP1122 demonstrates potent cytotoxic effects in cancer cells, particularly those highly dependent on glycolysis, such as glioblastoma (GBM). The following table summarizes the half-maximal inhibitory concentration (IC50) values for WP1122 and other notable glycolysis inhibitors. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions and cell lines used.
| Inhibitor | Mechanism of Action | Cancer Cell Line | IC50 Value | Citation(s) |
| WP1122 | Competitive inhibitor of Hexokinase and Phosphoglucose (B3042753) Isomerase (as 2-DG) | U-87 MG (GBM) | 3 µM (48h), 2 µM (72h) | [3] |
| U-251 (GBM) | 1.25 µM (48h), 0.8 µM (72h) | [3] | ||
| 2-Deoxy-D-glucose (2-DG) | Competitive inhibitor of Hexokinase and Phosphoglucose Isomerase | U-87 MG (GBM) | 20 mM (48h), 5 mM (72h) | [3] |
| U-251 (GBM) | 12 mM (48h), 5 mM (72h) | [3] | ||
| 3-Bromopyruvate (3-BP) | Irreversible inhibitor of Hexokinase II and other metabolic enzymes | HCT116 (Colorectal Cancer) | < 30 µM | [5][6] |
| HepG2 (Hepatocellular Carcinoma) | ~150 µM (for SDH inhibition) | [7] | ||
| Lonidamine | Inhibitor of mitochondrial-bound Hexokinase II | A549 (Lung Cancer) | 280 µM | [7] |
| HCT-116 (Colon Cancer) | ~22 µM (Lonidamine derivative) | [8] |
Genetic Validation of WP1122's Mechanism of Action
Genetic approaches are powerful tools for validating the mechanism of action of a drug by identifying genes that modulate its efficacy. A genome-wide CRISPR-Cas9 screen can be employed to uncover genes whose knockout confers resistance or sensitivity to WP1122, thereby confirming its on-target and off-target effects.
Proposed Experimental Workflow for CRISPR-Cas9 Screen
A pooled, negative selection CRISPR-Cas9 knockout screen can be performed to identify genes that sensitize cells to WP1122.
Experimental Workflow for WP1122 Target Validation
Caption: A proposed CRISPR-Cas9 screening workflow to identify genetic modifiers of WP1122 sensitivity.
Key Experimental Protocols
CRISPR-Cas9 Knockout Screen
Objective: To identify genes whose loss of function alters sensitivity to WP1122.
Methodology:
-
Cell Line Preparation: Utilize a cancer cell line that stably expresses Cas9 nuclease.
-
Lentiviral sgRNA Library Transduction: Infect the Cas9-expressing cells with a pooled lentiviral sgRNA library (e.g., GeCKOv2) at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
Antibiotic Selection: Select for successfully transduced cells using puromycin.
-
Establish Baseline Population (T0): Collect a portion of the cells to represent the initial sgRNA library distribution.
-
Drug Treatment: Culture the remaining cells in the presence of either a vehicle control or a predetermined concentration of WP1122.
-
Genomic DNA Extraction: After a defined period of treatment, extract genomic DNA from both the vehicle- and WP1122-treated cell populations.
-
sgRNA Sequencing: Amplify the sgRNA sequences from the genomic DNA using PCR and perform next-generation sequencing to determine the representation of each sgRNA in the different populations.
-
Data Analysis: Align sequencing reads to the sgRNA library to determine the read count for each sgRNA.[9] sgRNAs that are depleted in the WP1122-treated population compared to the vehicle control identify genes whose knockout sensitizes cells to the drug, thus validating their role in the targeted pathway.[9]
Glycolysis Inhibition Assays
Objective: To quantify the inhibitory effect of WP1122 on glycolysis.
a) Lactate (B86563) Production Assay
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of WP1122 or other glycolysis inhibitors.
-
Sample Collection: After 24-48 hours of incubation, collect the cell culture supernatant.
-
Lactate Measurement: Use a commercial lactate assay kit to measure the concentration of lactate in the supernatant. A decrease in lactate production indicates glycolysis inhibition.[10]
b) Extracellular Acidification Rate (ECAR) Measurement
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.
-
Assay Preparation: On the day of the assay, replace the culture medium with a low-buffered assay medium.
-
ECAR Measurement: Use a Seahorse XF Analyzer to measure the ECAR in real-time. Sequential injections of the test compound (e.g., WP1122) allow for the determination of key glycolytic parameters, including glycolysis, glycolytic capacity, and glycolytic reserve.[7][11]
Signaling Pathways and Mechanism of Action
WP1122, as a prodrug of 2-DG, inhibits glycolysis by being converted to 2-DG-6-phosphate, which cannot be further metabolized.[3][4] This leads to a competitive inhibition of hexokinase and phosphoglucose isomerase, resulting in decreased ATP production. The subsequent energy stress can activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, ultimately leading to apoptosis and autophagy.
WP1122 Signaling Pathway
References
- 1. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 2. Genome-wide CRISPR/Cas9 screening identifies determinant of panobinostat sensitivity in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blogs.shu.edu [blogs.shu.edu]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Lonidamine derivatives against tumor growth and metastasis | BioWorld [bioworld.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
Validating Biomarkers for Predicting Response to WP1122: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential biomarkers for predicting the response to WP1122, a novel glycolysis inhibitor. As a prodrug of 2-deoxy-D-glucose (2-DG), WP1122 is designed to overcome the pharmacological limitations of 2-DG, offering enhanced central nervous system penetration and a longer half-life. While specific, clinically validated biomarkers for WP1122 are still in early stages of investigation, this guide synthesizes preclinical data and knowledge from similar glycolysis inhibitors to propose candidate biomarkers and outline validation strategies.
Mechanism of Action of WP1122
WP1122 is a di-acetylated prodrug of 2-DG. This modification allows it to passively diffuse across the cell membrane and the blood-brain barrier. Intracellularly, esterases cleave the acetyl groups, releasing 2-DG. 2-DG is then phosphorylated by hexokinase 2 (HK2) to 2-DG-6-phosphate (2-DG-6-P). The accumulation of 2-DG-6-P competitively inhibits both hexokinase and glucose phosphate (B84403) isomerase, leading to a halt in the glycolytic pathway, ATP depletion, and ultimately, cell death in highly glycolytic cancer cells.[1]
dot
Caption: Mechanism of action of WP1122.
Candidate Biomarkers for WP1122 Response
Given that WP1122 targets glycolysis, biomarkers associated with a high glycolytic phenotype are strong candidates for predicting response. These can be broadly categorized into metabolic, genomic, and protein-based markers.
Table 1: Comparison of Potential Predictive Biomarkers for Glycolysis Inhibitors
| Biomarker Category | Specific Biomarker | Rationale for Prediction of Response to WP1122 | Alternative Glycolysis Inhibitors |
| Metabolic | High Glucose Uptake (FDG-PET imaging) | Tumors with high glucose uptake are more dependent on glycolysis and thus more susceptible to its inhibition. | 2-Deoxy-D-glucose (2-DG), Lonidamine |
| High Lactate Production | Indicates a reliance on aerobic glycolysis (Warburg effect) and a potential vulnerability to glycolysis inhibitors. | Dichloroacetate (DCA), Gossypol | |
| Genomic | Mutations in TP53 | Mutant p53 can promote glycolysis, suggesting that tumors with TP53 mutations may be more sensitive to WP1122. | 3-Bromopyruvate (3-BP) |
| Amplification of MYC | The MYC oncogene is a key driver of glycolysis, and its amplification may predict sensitivity to glycolysis inhibition. | GNE-140 | |
| Protein-based | High expression of Glucose Transporter 1 (GLUT1) | Increased GLUT1 expression is necessary to sustain high rates of glycolysis in cancer cells. | Fasentin, WZB117 |
| High expression of Hexokinase 2 (HK2) | As the first rate-limiting enzyme in glycolysis, high HK2 expression indicates a commitment to this metabolic pathway. | 2-Deoxy-D-glucose (2-DG), Lonidamine | |
| High expression of Pyruvate (B1213749) Kinase M2 (PKM2) | The M2 isoform of pyruvate kinase is predominantly expressed in cancer cells and is a key regulator of the Warburg effect. | Shikonin, TEPP-46 | |
| Low expression of Fructose-1,6-bisphosphatase 1 (FBP1) | FBP1 is a key enzyme in gluconeogenesis; its loss in cancer cells can lead to increased reliance on glycolysis. | - |
Experimental Protocols for Biomarker Validation
Validating these candidate biomarkers for predicting WP1122 response requires a multi-step approach, progressing from preclinical models to clinical trials.
1. Preclinical Validation in Cell Lines and Xenograft Models
-
Objective: To establish a correlation between biomarker expression and sensitivity to WP1122 in vitro and in vivo.
-
Methodology:
-
Cell Line Screening: A panel of cancer cell lines with varying expression levels of the candidate biomarkers (e.g., GLUT1, HK2, PKM2) will be treated with increasing concentrations of WP1122. Cell viability assays (e.g., MTT, CellTiter-Glo) will be performed to determine the IC50 for each cell line.
-
Western Blotting and qPCR: Baseline protein and mRNA expression levels of the candidate biomarkers will be quantified in the cell line panel.
-
Correlation Analysis: Statistical analysis will be performed to determine the correlation between biomarker expression levels and WP1122 IC50 values.
-
Xenograft Studies: Human cancer cell lines with high and low biomarker expression will be implanted into immunodeficient mice. Once tumors are established, mice will be treated with WP1122 or a vehicle control. Tumor growth will be monitored, and at the end of the study, tumors will be excised for biomarker analysis.
-
2. Clinical Validation in Phase I/II Trials
-
Objective: To assess the safety and efficacy of WP1122 in patients and to evaluate the predictive value of the candidate biomarkers.
-
Methodology:
-
Patient Selection: Patients with advanced solid tumors, particularly those known to be highly glycolytic such as glioblastoma and pancreatic cancer, will be enrolled.
-
Biopsy Collection: Pre-treatment tumor biopsies will be mandatory for all enrolled patients.
-
Biomarker Analysis: Immunohistochemistry (IHC) or other validated assays will be used to quantify the expression of the candidate biomarkers in the tumor samples.
-
Treatment and Response Assessment: Patients will be treated with WP1122, and tumor response will be evaluated using standard criteria (e.g., RECIST).
-
Correlative Studies: The association between biomarker status (e.g., high vs. low expression) and clinical outcomes (e.g., objective response rate, progression-free survival) will be analyzed.
-
dot
Caption: A typical workflow for biomarker validation.
Comparison with Alternative Glycolysis Inhibitors
Several other drugs that target the glycolytic pathway are in various stages of development. A direct comparison of their predictive biomarkers is challenging due to the limited availability of head-to-head trial data. However, the underlying principle remains the same: tumors with a higher dependence on glycolysis are more likely to respond.
Table 2: Quantitative Comparison of Selected Glycolysis Inhibitors (Preclinical Data)
| Drug | Target(s) | Cancer Type (in vitro) | IC50 (µM) | Potential Predictive Biomarker | Reference |
| WP1122 | Hexokinase, Glucose Phosphate Isomerase | Glioblastoma (U-87) | ~1000-2000 | High GLUT1/HK2 expression | [2] |
| 2-Deoxy-D-glucose (2-DG) | Hexokinase, Glucose Phosphate Isomerase | Breast Cancer (MCF-7) | ~5000 | High GLUT1 expression | [3] |
| Lonidamine | Hexokinase 2 | Lung Cancer (A549) | ~100 | High HK2 expression | - |
| Shikonin | Pyruvate Kinase M2 | Breast Cancer (MCF-7) | ~1 | High PKM2 expression | [4] |
Note: IC50 values can vary significantly based on the cell line and experimental conditions.
Signaling Pathways and Logical Relationships
The sensitivity to WP1122 is logically linked to the metabolic state of the cancer cell. Oncogenic signaling pathways, such as the PI3K/AKT/mTOR pathway, are known to upregulate glycolysis, thereby creating a potential vulnerability that can be exploited by WP1122.
dot
Caption: Logical relationship between signaling, metabolism, and WP1122 sensitivity.
Conclusion
The validation of predictive biomarkers is crucial for the successful clinical development of WP1122. While definitive biomarkers have yet to be established, a strong rationale exists for investigating markers of high glycolytic activity. A systematic approach, encompassing both preclinical and clinical validation, will be essential to identify and confirm reliable biomarkers that can guide patient selection and optimize the therapeutic potential of this promising new agent. As more data from ongoing clinical trials of WP1122 and other glycolysis inhibitors become available, our understanding of the predictive biomarker landscape for this class of drugs will continue to evolve.
References
- 1. mdpi.com [mdpi.com]
- 2. content.equisolve.net [content.equisolve.net]
- 3. Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Product-Based Glycolysis Inhibitors as a Therapeutic Strategy for Epidermal Growth Factor Receptor–Tyrosine Kinase Inhibitor-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guidance for the Proper Disposal of Investigational Drug WP 1122
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like WP 1122, an antineoplastic and antiviral agent, is a critical component of laboratory safety and regulatory compliance.[1] While a specific Safety Data Sheet (SDS) for this compound from the developer, Moleculin Biotech, would provide the most definitive disposal protocols, such documents for early-phase investigational drugs are not always publicly available. In the absence of a specific SDS, a risk-based approach grounded in established procedures for handling cytotoxic and antiviral compounds is essential.
All waste contaminated with this compound should be treated as hazardous and potentially biohazardous material. Disposal must comply with local, state, and federal regulations. It is the responsibility of the waste generator to ensure that the waste is handled and disposed of in accordance with all applicable laws.
Quantitative Data for Waste Management
The following table summarizes the types of quantitative limits and parameters that would typically be found in a Safety Data Sheet for an investigational compound. These values are illustrative and should be confirmed with the compound's specific SDS.
| Parameter | Value | Units | Notes |
| Waste Concentration Limits | |||
| Sewer System Disposal Limit | Not Recommended | - | Due to its cytotoxic and antiviral properties, sewer disposal is not advised. |
| Landfill Disposal | Prohibited | - | Untreated hazardous waste should not be sent to a standard landfill. |
| Incineration Parameters | |||
| Recommended Temperature | >850 | °C | For complete destruction of active pharmaceutical ingredients. |
| Residence Time | >2 | seconds | To ensure complete combustion. |
| Container Specifications | |||
| Liquid Waste | Leak-proof, labeled | - | Compatible with the solvent used for this compound. |
| Solid Waste | Puncture-resistant, sealed | - | Labeled as "Cytotoxic Waste" or "Trace Chemotherapy Waste". |
Experimental Protocols for Decontamination
While specific decontamination protocols for this compound are not available, a common procedure for the inactivation of similar compounds involves chemical degradation. A typical approach for surfaces and equipment is as follows:
-
Preparation of Decontaminating Solution: A fresh solution of sodium hypochlorite (B82951) (e.g., a 1:10 dilution of household bleach, resulting in >5000 ppm available chlorine) is often recommended for inactivating a broad range of organic and biological materials. For compounds sensitive to oxidation, other validated chemical inactivation methods should be used.
-
Surface Decontamination:
-
Ensure the area is well-ventilated.
-
Wear appropriate Personal Protective Equipment (PPE), including double gloves, a lab coat, and eye protection.
-
Apply the decontaminating solution to the contaminated surface and allow for a contact time of at least 15-30 minutes.
-
Wipe the surface with a clean, absorbent material.
-
Rinse the surface with water to remove any residual decontaminating agent.
-
All materials used for decontamination (e.g., wipes, PPE) must be disposed of as hazardous waste.
-
-
Liquid Waste Treatment:
-
For bulk liquid waste containing this compound, chemical treatment to degrade the active molecule may be an option prior to disposal. This should only be performed by trained personnel following a validated protocol.
-
The efficacy of the degradation process must be verified analytically before the treated liquid can be disposed of as non-hazardous waste.
-
Disposal Workflow
The logical flow for the proper disposal of this compound waste is outlined below. This process ensures that all waste streams are appropriately segregated and managed to protect personnel and the environment.
Caption: Workflow for the safe disposal of this compound waste.
Key Disposal Considerations
-
Personal Protective Equipment (PPE): When handling this compound waste, personnel must wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[2]
-
Waste Segregation: It is critical to segregate this compound waste from general laboratory trash. Different streams of hazardous waste (e.g., liquid, solid, sharps) should also be kept separate.
-
Labeling: All waste containers must be clearly labeled with the contents (e.g., "Hazardous Waste - this compound"), the associated hazards (e.g., "Cytotoxic"), and the date of accumulation.
-
Storage: Hazardous waste must be stored in a designated, secure area with secondary containment to prevent spills.[3] The duration of onsite storage is regulated and depends on the amount of waste generated per month.
-
Disposal Vendor: Use a licensed and reputable hazardous waste disposal company that can provide a manifest tracking the waste from your facility to its final destination. This documentation is crucial for regulatory compliance.
-
Emergency Procedures: In case of a spill, follow your institution's established spill cleanup procedures for hazardous materials. This typically involves isolating the area, using a spill kit with appropriate absorbent materials, and decontaminating the area after cleanup. All materials used in the cleanup must be disposed of as hazardous waste.
References
Navigating the Safe Handling of WP 1122: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling substances identified as "WP 1122," a designation that may refer to several distinct chemical entities. Given the ambiguity, this document addresses the personal protective equipment (PPE), handling, and disposal protocols for each potential substance to ensure comprehensive safety coverage.
The identifier "this compound" has been associated with the following compounds:
-
This compound (Glycolysis Inhibitor): A small-molecule glycolysis inhibitor developed by Moleculin Biotech, currently in preclinical and clinical development for the treatment of cancers like glioblastoma.
-
2-Acetylpyridine (CAS 1122-62-9): A chemical intermediate.
-
A potential mistyping for Corrosion Inhibitor WP 1222: A substance containing sodium nitrite (B80452).
Below are the detailed safety protocols for each of these substances.
Personal Protective Equipment (PPE) Recommendations
A summary of the recommended personal protective equipment for each potential "this compound" substance is provided in the table below for easy comparison.
| PPE Category | This compound (Glycolysis Inhibitor) | 2-Acetylpyridine (CAS 1122-62-9) | Corrosion Inhibitor (containing Sodium Nitrite) |
| Hand Protection | Chemically resistant gloves (type to be determined by a risk assessment). | Impervious gloves (e.g., Nitrile, Neoprene, or PVC). | Impervious gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Safety glasses with side-shields or chemical safety goggles. A face shield may be appropriate in some situations. | Chemical safety goggles. |
| Respiratory Protection | Not generally required for standard laboratory handling of non-volatile solids. Use a NIOSH-approved respirator if aerosols may be generated or if handling powders outside of a ventilated enclosure. | Use a NIOSH-approved respirator with an appropriate cartridge (e.g., for organic vapors) if ventilation is inadequate or if there is a risk of inhalation. A full-face respirator or self-contained breathing apparatus (SCBA) may be necessary in emergencies. | A NIOSH-approved respirator for dusts and mists should be used if airborne concentrations exceed exposure limits. For firefighting, a self-contained breathing apparatus (SCBA) is required. |
| Skin and Body Protection | Laboratory coat. | Protective clothing, including boots, to prevent skin contact. | Impervious coveralls and boots to avoid skin contact. |
Handling and Experimental Protocols
This compound (Glycolysis Inhibitor)
As an investigational new drug in preclinical and early clinical stages, a formal Safety Data Sheet (SDS) for this compound is not publicly available. Handling of such compounds should follow Good Laboratory Practices (GLP) and established protocols for investigational agents.
Key Handling Principles:
-
Controlled Access: Work with this compound should be conducted in a designated area with restricted access.
-
Engineering Controls: When handling the solid compound, use of a chemical fume hood or a ventilated balance enclosure is recommended to minimize inhalation risks.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound, from receipt and storage to preparation of solutions and disposal.
-
Training: All personnel must be trained on the potential hazards (which may not be fully known) and the specific handling procedures for this investigational compound.
-
Accountability: Maintain meticulous records of the receipt, use, and disposal of the investigational drug.
2-Acetylpyridine
This compound is a combustible liquid and requires careful handling to avoid ignition sources.
Key Handling Principles:
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact: Take measures to prevent contact with skin, eyes, and clothing.
-
Grounding: Ground and bond containers when transferring material to prevent static discharge.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Corrosion Inhibitor (containing Sodium Nitrite)
Sodium nitrite is an oxidizer and can intensify fires. It is also toxic if swallowed.
Key Handling Principles:
-
Avoid Combustibles: Keep away from clothing and other combustible materials.
-
Prevent Dust Accumulation: For solid forms, minimize dust generation and accumulation.
-
Thorough Washing: Wash hands and any exposed skin thoroughly after handling.
-
No Eating/Drinking: Do not eat, drink, or smoke when using this product.
Spill and Disposal Plan
A general workflow for handling a chemical spill is outlined below. Specific procedures should be adapted based on the chemical's properties and the scale of the spill.
Caption: A logical workflow for responding to a chemical spill in a laboratory setting.
Disposal of this compound Waste
This compound (Glycolysis Inhibitor): As an investigational drug, all waste (including unused product, contaminated labware, and animal bedding) must be treated as hazardous chemical waste.
-
Collect all solid and liquid waste in clearly labeled, sealed, and compatible waste containers.
-
Follow institutional guidelines for the disposal of investigational drug waste, which typically involves incineration by a licensed hazardous waste disposal company.[1][2]
-
Do not dispose of this material down the drain.
2-Acetylpyridine and Sodium Nitrite: Dispose of these chemicals and their containers in accordance with local, state, and federal regulations.
-
Collect in designated hazardous waste containers.
-
Ensure waste containers are properly labeled with the full chemical name and associated hazards.
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed chemical waste contractor.
By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with these compounds. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet for any chemical before beginning work.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
